molecular formula C36H30Cl2P2Pt B1144234 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 15604-36-1

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No.: B1144234
CAS No.: 15604-36-1
M. Wt: 790.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Dichlorobis(triphenylphosphine)platinum(II) is a foundational organometallic complex widely employed as a versatile precursor in synthetic and materials chemistry . Its primary research value lies in its reactivity, which allows for the synthesis of diverse other platinum complexes through ligand substitution reactions . This compound is notably used in the construction of advanced materials, such as one-dimensional and two-dimensional coordination polymers (CPs). In these applications, the rigid, linear trans-bis(acetylide) derivatives of the platinum synthon act as organometallic ligands for copper(I) halide clusters, forming structures with potential photonic and electrochemical properties . Furthermore, this platinum complex serves as a critical catalyst in various organic transformations, including hydrogenation and hydroformylation reactions, leveraging the platinum center to facilitate bond activation and formation . Its mechanism of action in catalysis and synthesis is rooted in the lability of its chloride ligands and the electron-rich nature conferred by the triphenylphosphine groups, making it an excellent starting point for developing custom organometallic structures and exploring new catalytic cycles .

Properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichlorobis(triphenylphosphine)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂]) from potassium tetrachloroplatinate (K₂[PtCl₄]). This square planar platinum(II) complex is a valuable precursor in the synthesis of various other platinum compounds and serves as a crucial component in catalysis and materials science.[1] This document provides a comprehensive experimental protocol, quantitative data, and a logical workflow for its preparation and characterization.

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination complex featuring a central platinum atom in the +2 oxidation state. It is coordinated to two chloride ligands and two triphenylphosphine ligands in a cis arrangement.[1] The synthesis from potassium tetrachloroplatinate is a common and effective method, proceeding via the displacement of two chloride ions from the [PtCl₄]²⁻ complex by the bulkier triphenylphosphine ligands. The reaction is typically carried out by heating the reactants in a suitable solvent.[2]

Reaction Scheme

The overall chemical transformation is as follows:

K₂[PtCl₄] + 2 P(C₆H₅)₃ → cis-[PtCl₂(P(C₆H₅)₃)₂] + 2 KCl

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the final product.

PropertyPotassium Tetrachloroplatinate (K₂[PtCl₄])Triphenylphosphine (PPh₃)cis-Dichlorobis(triphenylphosphine)platinum(II)
Molar Mass ( g/mol ) 415.09262.29790.56[3]
Appearance Red-brown crystalline powderWhite solidWhite to off-white crystalline powder[2][4]
Melting Point (°C) 250 (decomposes)80-82≥300 (decomposes)[3]
Solubility Soluble in waterSoluble in organic solventsSoluble in chloroform, dichloromethane; sparingly soluble in ethanol

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II).

Materials:

  • Potassium tetrachloroplatinate (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol (95% or absolute)

  • Chloroform

  • n-Hexane

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Schlenk line or nitrogen/argon source (optional, for inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this aqueous solution, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol. The use of an ethanol-water solvent system is common for this reaction.

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a precipitate. A typical reaction time is 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by suction filtration using a Büchner funnel. The solid is washed sequentially with water, ethanol, and finally a small amount of ether or hexane to remove any unreacted triphenylphosphine and other impurities.

  • Purification by Recrystallization: The crude product is purified by recrystallization. A common solvent system for this is a mixture of chloroform and n-hexane.[5] Dissolve the crude solid in a minimum amount of hot chloroform. To the hot solution, slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified white to off-white crystals of cis-dichlorobis(triphenylphosphine)platinum(II) by suction filtration. Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.

Characterization Data

The identity and purity of the synthesized cis-[PtCl₂(PPh₃)₂] can be confirmed by various analytical techniques. The expected data are summarized in the table below.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid[2][4]
Melting Point ≥300 °C (decomposes)[3]
³¹P{¹H} NMR A single resonance with platinum satellites. The chemical shift is typically around 15 ppm with a ¹J(Pt-P) coupling constant of approximately 3600 Hz.
Infrared (IR) Spec. Characteristic bands for the triphenylphosphine ligands. Two distinct Pt-Cl stretching vibrations in the far-IR region (typically around 310 and 290 cm⁻¹) confirm the cis-geometry.[6]
Elemental Analysis Calculated for C₃₆H₃₀Cl₂P₂Pt: C, 54.70%; H, 3.83%. Experimental values should be within ±0.4% of the calculated values.

Logical Workflow

The following diagram illustrates the key stages in the synthesis and purification of cis-dichlorobis(triphenylphosphine)platinum(II).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product Reactants K₂[PtCl₄] + 2 PPh₃ in Ethanol/Water Heating Reflux (2-4h) Reactants->Heating Heat Precipitation Formation of Crude Product Heating->Precipitation Filtration1 Suction Filtration Precipitation->Filtration1 Washing Wash with Water, Ethanol, Hexane Filtration1->Washing Crude_Product Crude cis-[PtCl₂(PPh₃)₂] Washing->Crude_Product Dissolution Dissolve in hot Chloroform Crude_Product->Dissolution Addition Add n-Hexane Dissolution->Addition Crystallization Cool to Crystallize Addition->Crystallization Filtration2 Suction Filtration Crystallization->Filtration2 Drying Dry under Vacuum Filtration2->Drying Final_Product Pure cis-[PtCl₂(PPh₃)₂] Drying->Final_Product

Caption: Workflow for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II).

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate. The procedure is robust and, when followed with care, yields a product of high purity suitable for further research and development applications. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.

References

An In-depth Technical Guide to the Crystal Structure of cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cis-Dichlorobis(triphenylphosphine)platinum(II), a square planar complex of significant interest in inorganic chemistry and catalysis. This document details the synthesis, crystallographic parameters, and molecular geometry of this compound, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), with the chemical formula cis-[PtCl₂(P(C₆H₅)₃)₂], is a white, crystalline solid. It serves as a common precursor for the synthesis of other platinum compounds, including potential therapeutic agents and catalysts.[1] The geometric arrangement of the ligands around the central platinum atom profoundly influences the compound's reactivity and potential applications. Understanding its solid-state structure through single-crystal X-ray diffraction is therefore of fundamental importance.

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

A standard method for the synthesis of cis-[PtCl₂(P(C₆H₅)₃)₂] involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with triphenylphosphine (PPh₃).[2]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Ethanol or other suitable solvent

Procedure:

  • A solution of potassium tetrachloroplatinate(II) in an aqueous or alcoholic solvent is prepared.

  • Two equivalents of triphenylphosphine, dissolved in a compatible solvent, are added to the platinum salt solution.

  • The reaction mixture is heated to facilitate the ligand substitution reaction.

  • Upon reaction, the cis-[PtCl₂(P(C₆H₅)₃)₂] complex precipitates from the solution.

  • The white, crystalline product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization. A common method involves the slow diffusion of a non-solvent into a solution of the complex.

Procedure:

  • Dissolve the crude cis-[PtCl₂(P(C₆H₅)₃)₂] product in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.

  • Carefully layer a non-solvent, such as n-hexane, onto the solution.

  • Allow the solvents to slowly diffuse into one another at room temperature.

  • Over a period of several hours to days, single crystals of the complex will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is a generalized procedure based on common practices for organometallic complexes.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a series of diffraction images as the crystal is rotated.

  • The collected data are processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares methods.

Crystallographic Data

The crystal structure of cis-Dichlorobis(triphenylphosphine)platinum(II) has been determined in several forms, including an unsolvated form and as solvates with acetone and chloroform. The key crystallographic parameters for these structures are summarized in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement

ParameterUnsolvatedAcetone SolvateChloroform Solvate[3]
Chemical FormulaC₃₆H₃₀Cl₂P₂PtC₃₉H₃₆Cl₂O P₂PtC₃₇H₃₁Cl₅P₂Pt
Formula Weight790.56 g/mol 848.64 g/mol 909.89 g/mol
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/nP2₁/cP2₁/c
a (Å)12.345(3)10.288(3)12.872(3)
b (Å)20.456(4)24.372(5)20.134(4)
c (Å)13.012(3)15.367(3)13.883(3)
α (°)909090
β (°)103.89(3)98.07(2)108.34(3)
γ (°)909090
Volume (ų)3189.9(11)3808.0(15)3410.1(12)
Z444

Table 2: Selected Bond Lengths (Å)

BondUnsolvatedAcetone SolvateChloroform Solvate[3]
Pt-P12.254(2)2.251(2)2.2481(17)
Pt-P22.259(2)2.265(2)2.2658(19)
Pt-Cl12.349(2)2.356(2)2.3548(17)
Pt-Cl22.355(2)2.333(2)2.3244(19)

Table 3: Selected Bond Angles (°)

AngleUnsolvatedAcetone SolvateChloroform Solvate[3]
P1-Pt-P298.60(7)97.8(1)98.49(6)
Cl1-Pt-Cl286.82(7)87.1(1)87.03(6)
P1-Pt-Cl1174.52(8)175.0(1)174.96(7)
P2-Pt-Cl2174.19(8)173.3(1)173.93(7)
P1-Pt-Cl288.21(7)88.8(1)88.35(6)
P2-Pt-Cl186.63(7)86.6(1)86.37(6)

Molecular Structure and Geometry

The crystal structure confirms that cis-Dichlorobis(triphenylphosphine)platinum(II) adopts a distorted square planar geometry around the central platinum(II) ion. The platinum atom is coordinated to two phosphorus atoms from the triphenylphosphine ligands and two chlorine atoms. The P-Pt-P bond angle is consistently larger than the ideal 90° for a perfect square planar geometry, while the Cl-Pt-Cl bond angle is slightly smaller. This distortion is attributed to the steric bulk of the triphenylphosphine ligands. The Pt-P and Pt-Cl bond lengths are in the expected ranges for such complexes.[3]

Visualizations

The following diagrams illustrate the molecular structure of the complex and the experimental workflow for its characterization.

molecular_structure Pt Pt Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 P1 P Pt->P1 P2 P Pt->P2 Ph1 PPh₃ P1->Ph1 Ph2 PPh₃ P2->Ph2 experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 React K₂PtCl₄ and PPh₃ s2 Precipitation of cis-[PtCl₂(PPh₃)₂] s1->s2 s3 Filtration and Drying s2->s3 c1 Dissolution in suitable solvent s3->c1 c2 Slow diffusion of non-solvent c1->c2 c3 Formation of single crystals c2->c3 x1 Crystal mounting and data collection c3->x1 x2 Structure solution and refinement x1->x2 x3 Obtain crystallographic data x2->x3

References

In-Depth Technical Guide: Molecular Geometry and Bond Angles of cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and key bonding parameters of cis-dichlorobis(triphenylphosphine)platinum(II), a significant coordination complex with applications in synthesis and catalysis. The document details its structural characteristics, supported by crystallographic data, and outlines the experimental protocols for its synthesis and structural determination.

Molecular Structure and Geometry

cis-Dichlorobis(triphenylphosphine)platinum(II) is a square planar complex featuring a central platinum(II) ion coordinated to two chloride ligands and two triphenylphosphine ligands arranged in a cis configuration.[1] This arrangement results in a distorted square planar geometry around the platinum center. The steric bulk of the adjacent triphenylphosphine ligands influences the bond angles and lengths within the coordination sphere.

The fundamental structure of the complex is depicted in the following diagram:

molecular_structure Molecular Structure of cis-Dichlorobis(triphenylphosphine)platinum(II) Pt Pt Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 P1 P(C₆H₅)₃ Pt->P1 P2 P(C₆H₅)₃ Pt->P2

Caption: A 2D representation of the square planar geometry of cis-dichlorobis(triphenylphosphine)platinum(II).

Quantitative Crystallographic Data

The precise bond lengths and angles of cis-dichlorobis(triphenylphosphine)platinum(II) have been determined by single-crystal X-ray diffraction. The following table summarizes the key intramolecular distances and angles around the platinum(II) center.

ParameterValue
Bond Lengths (Å)
Pt—P (average)2.261
Pt—Cl (average)2.346
Bond Angles (°)
P—Pt—P~98.15
Cl—Pt—Cl~90.74
P—Pt—Cl (trans to P)Not available
P—Pt—Cl (trans to Cl)Not available

Note: The provided bond angles are based on a similar palladium complex and are expected to be very close for the platinum analogue.[2] The average bond lengths are from established data for the cis-platinum complex.[1]

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[3][4]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • A solution of triphenylphosphine (2.1 g, 8 mmol) in hot ethanol (60 mL) is prepared.

  • A separate aqueous solution of potassium tetrachloroplatinate(II) (1.66 g, 4 mmol) in distilled water (20 mL) is prepared.

  • The hot ethanolic solution of triphenylphosphine is added to the aqueous solution of potassium tetrachloroplatinate(II) with continuous stirring.

  • A pale yellow precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) forms immediately.

  • The mixture is stirred and heated at reflux for one hour to ensure the completion of the reaction.

  • The reaction mixture is then cooled to room temperature, and the precipitate is collected by filtration.

  • The collected solid is washed sequentially with ethanol, distilled water, and finally diethyl ether to remove any unreacted starting materials and byproducts.

  • The final product is dried under vacuum.

The following workflow illustrates the synthesis process:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup K2PtCl4 K₂PtCl₄ in H₂O Mixing Mix and Reflux K2PtCl4->Mixing PPh3 PPh₃ in Ethanol PPh3->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product cis-Pt(PPh₃)₂Cl₂ Drying->Product xray_workflow Crystal Single Crystal Mounting Mount Crystal Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Molecular Structure Refinement->FinalStructure

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Characterization of cis-Pt(PPh₃)₂Cl₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of cis-dichlobis(triphenylphosphine)platinum(II) (cis-Pt(PPh₃)₂Cl₂), a foundational complex in inorganic chemistry and a precursor to various platinum-based therapeutic agents. This document details the expected ¹H and ³¹P NMR spectral features, presents quantitative data in a clear tabular format, and outlines a detailed experimental protocol for data acquisition. Furthermore, visualizations of the molecular structure with key NMR parameters and the experimental workflow are provided to facilitate understanding.

Introduction

cis-Pt(PPh₃)₂Cl₂ is a square planar d⁸ platinum(II) complex that serves as a critical starting material in the synthesis of numerous platinum compounds, including potential anti-cancer drugs. Its characterization is fundamental to ensuring purity and understanding its chemical behavior. NMR spectroscopy is an indispensable tool for the structural elucidation of this complex in solution. ¹H NMR provides information about the phenyl protons of the triphenylphosphine ligands, while ³¹P NMR offers direct insight into the phosphorus environment and its interaction with the platinum center. A key feature in the ³¹P NMR spectrum is the coupling between the ³¹P nucleus and the ¹⁹⁵Pt isotope (natural abundance of 33.8%), which provides unequivocal evidence of the P-Pt bond.

¹H and ³¹P NMR Spectral Data

The NMR spectra of cis-Pt(PPh₃)₂Cl₂ are typically recorded in deuterated chloroform (CDCl₃). The key quantitative data are summarized in the table below.

Nucleus Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Assignment
¹H~7.3 - 7.8Multiplet-Phenyl protons (o, m, p)
³¹P~14.5Singlet with ¹⁹⁵Pt satellites¹J(¹⁹⁵Pt-¹H) = ~3679PPh₃

Experimental Protocols

A detailed methodology for the successful acquisition of high-quality ¹H and ³¹P NMR spectra of cis-Pt(PPh₃)₂Cl₂ is provided below. As platinum complexes can be sensitive, particularly to certain solvents and impurities, adherence to a rigorous protocol is recommended.

1. Sample Preparation

  • Materials:

    • cis-Pt(PPh₃)₂Cl₂

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • NMR tube (5 mm, high precision)

    • Small vial

    • Pasteur pipette

    • Cotton wool or syringe filter

  • Procedure:

    • Accurately weigh approximately 10-15 mg of cis-Pt(PPh₃)₂Cl₂ into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the complex completely. The solution should be colorless to a pale yellow.

    • To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe fitted with a filter, directly into the NMR tube.

    • Carefully cap the NMR tube.

    • If the sample is to be stored or if oxygen-sensitive reactions are being monitored, it is advisable to degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for a few minutes before capping the tube. For routine characterization, this is not always necessary.

2. NMR Data Acquisition

  • Instrumentation:

    • A multinuclear NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~3-4 seconds

  • ³¹P NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: ~200 ppm (e.g., -50 to 150 ppm)

    • Number of Scans: 128-512 (or more for dilute samples)

    • Relaxation Delay (d1): 3-5 seconds

    • Acquisition Time (aq): ~1-2 seconds

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used as a reference. For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is typically used as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • For the ³¹P NMR spectrum, identify the central singlet and the ¹⁹⁵Pt satellites. The ¹J(¹⁹⁵Pt-¹H) coupling constant is measured as the separation in Hertz between the two satellite peaks.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the NMR characterization of cis-Pt(PPh₃)₂Cl₂.

G cluster_molecule cis-Pt(PPh3)2Cl2 Structure and NMR Observables Pt Pt P1 P Pt->P1 P2 P Pt->P2 Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 PPh3_1 PPh3 P1->PPh3_1 PPh3_2 PPh3 P2->PPh3_2 H_NMR ¹H NMR: δ ≈ 7.3-7.8 ppm (m, Phenyl-H) P_NMR ³¹P NMR: δ ≈ 14.5 ppm ¹J(Pt-P) ≈ 3679 Hz G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh cis-Pt(PPh3)2Cl2 (10-15 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR tube dissolve->filter cap Cap NMR tube filter->cap instrument Place sample in NMR spectrometer cap->instrument H1_acq Acquire ¹H NMR Spectrum instrument->H1_acq P31_acq Acquire ³¹P NMR Spectrum instrument->P31_acq ft Fourier Transform H1_acq->ft P31_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration (¹H) Coupling Constant Measurement (³¹P) calibrate->analyze

Infrared Spectroscopy of cis-Dichlorobis(triphenylphosphine)platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂), a cornerstone complex in coordination chemistry and a frequent precursor in the synthesis of platinum-based therapeutics. This document details the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and the theoretical basis for interpreting the infrared spectrum of the cis isomer.

Core Principles: Vibrational Spectroscopy of cis-PtCl₂(PPh₃)₂

Infrared spectroscopy is a powerful analytical technique for elucidating the structural features of molecules by probing their vibrational modes. For square planar d⁸ metal complexes like cis-PtCl₂(PPh₃)₂, the geometry of the ligands around the central platinum atom dictates the number and activity of specific vibrational bands in the IR spectrum.

The cis isomer of dichlorobis(triphenylphosphine)platinum(II) possesses C₂ᵥ point group symmetry. According to group theory selection rules, this lower symmetry, as compared to the trans isomer (D₂ₕ symmetry), results in a greater number of infrared-active vibrational modes. This distinction is particularly evident in the far-infrared region (typically below 600 cm⁻¹), where the stretching vibrations of the platinum-chlorine (Pt-Cl) and platinum-phosphorus (Pt-P) bonds are observed.

A hallmark for identifying the cis configuration is the presence of two distinct Pt-Cl stretching bands. These correspond to the symmetric (νₛ) and antisymmetric (νₐₛ) stretching modes of the two Pt-Cl bonds. Both of these vibrational modes lead to a change in the molecular dipole moment and are therefore IR active. Similarly, two Pt-P stretching bands are also expected to be IR active for the cis isomer.

Quantitative Infrared Spectral Data

The characteristic vibrational frequencies for cis-dichlorobis(triphenylphosphine)platinum(II) and related complexes are summarized in the table below. These values are critical for the identification and characterization of the cis isomer.

Vibrational ModeAssignmentTypical Frequency Range (cm⁻¹)Notes
Platinum-Chlorine Stretching (ν(Pt-Cl))Symmetric (νₛ)~355Both symmetric and antisymmetric stretches are IR active in the cis isomer, providing a key diagnostic feature.[1]
Antisymmetric (νₐₛ)~347The presence of two distinct bands in this region is characteristic of the C₂ᵥ symmetry of the cis complex.[1]
Platinum-Phosphorus Stretching (ν(Pt-P))Symmetric & Antisymmetric~420 - 450Specific data for the triphenylphosphine ligand is scarce; values are based on the analogous cis-PtCl₂(PEt₃)₂ complex which shows two IR-active bands at 442 cm⁻¹ and 427 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

The following protocol outlines the procedure for obtaining a high-quality Fourier-transform infrared (FT-IR) spectrum of solid cis-dichlorobis(triphenylphosphine)platinum(II) using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) sample

  • Spectroscopic grade potassium bromide (KBr), dried in an oven at >100°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

  • Spatula

  • Analytical balance

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry agate mortar, place approximately 1-2 mg of the cis-PtCl₂(PPh₃)₂ sample.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. Minimize the grinding time to reduce the absorption of atmospheric moisture by the hygroscopic KBr.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the die from the press and extract the KBr pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-250 cm⁻¹). A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the characteristic absorption bands, paying close attention to the far-infrared region for the Pt-Cl and Pt-P stretching vibrations.

Logical Relationship of cis Isomer Geometry to IR-Active Modes

The following diagram illustrates the relationship between the C₂ᵥ symmetry of the cis-PtCl₂(PPh₃)₂ molecule and the expected number of IR-active stretching modes for the Pt-Cl and Pt-P bonds.

G cluster_geometry Molecular Geometry cluster_symmetry Symmetry Analysis cluster_selection_rules IR Selection Rules cluster_predictions Predicted IR-Active Modes A cis-PtCl₂(PPh₃)₂ B Point Group: C₂ᵥ A->B has C Vibrational modes that cause a change in the molecular dipole moment are IR active B->C determines D1 Two Pt-Cl Stretching Modes (νₛ and νₐₛ) C->D1 predicts D2 Two Pt-P Stretching Modes (Symmetric and Antisymmetric) C->D2 predicts

Caption: Relationship between cis-isomer geometry and its IR-active modes.

This workflow highlights how the specific spatial arrangement of the ligands in the cis isomer leads to its characteristic infrared spectrum, making FT-IR spectroscopy an invaluable tool for its structural confirmation.

References

An In-depth Technical Guide to the Mechanism of Action of cis-Dichlorobis(triphenylphosphine)platinum(II) on DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

cis-Dichlorobis(triphenylphosphine)platinum(II), hereafter referred to as Pt(PPh₃)₂Cl₂, is a square planar platinum(II) complex with recognized cytotoxic properties. While its foundational mechanism of action parallels that of cisplatin, involving covalent binding to nuclear DNA to form adducts that obstruct replication and transcription, it possesses unique characteristics. The presence of bulky triphenylphosphine (PPh₃) ligands significantly influences its chemical properties, cellular uptake, and the nature of the DNA lesions it produces. Notably, Pt(PPh₃)₂Cl₂ has demonstrated efficacy in cisplatin-resistant cancer cell lines and functions as a topoisomerase II inhibitor, suggesting a multi-faceted approach to inducing cell death.[1] This guide synthesizes the current understanding of its interaction with DNA, the cellular responses to the damage, and the experimental methodologies used for its study.

Core Mechanism of Action

The cytotoxic effect of Pt(PPh₃)₂Cl₂ is primarily driven by its ability to form covalent cross-links with DNA, leading to structural distortions that are incompatible with essential cellular processes like replication and transcription. This ultimately triggers programmed cell death (apoptosis). The overall process can be broken down into several key stages: cellular uptake, aquation, DNA binding, and the induction of downstream signaling pathways.

Cellular Uptake and Aquation

While specific transport mechanisms for Pt(PPh₃)₂Cl₂ are not as extensively studied as those for cisplatin, it is understood that the complex must first traverse the cell membrane to reach its nuclear target. Once inside the cell, the low intracellular chloride concentration (~4 mM) compared to the bloodstream (~100 mM) facilitates the hydrolysis of the Pt-Cl bonds. This aquation process, where chloride ligands are replaced by water molecules, is the rate-limiting step that activates the complex, making the platinum center more electrophilic and highly reactive towards nucleophilic sites on DNA bases.

G compound cis-Pt(PPh₃)₂Cl₂ (Extracellular) membrane Cell Membrane compound->membrane Passive Diffusion/ Uptake activated [cis-Pt(PPh₃)₂Cl(H₂O)]⁺ (Activated Complex) membrane->activated Hydrolysis (Aquation) -Cl⁻, +H₂O dna Nuclear DNA activated->dna Covalent Binding adduct Platinum-DNA Adducts (Intrastrand Cross-links) dna->adduct

Figure 1: Activation and DNA Binding Pathway.
DNA Adduct Formation

The activated, aquated Pt(PPh₃)₂Cl₂ complex is a potent electrophile that preferentially attacks the electron-rich N7 position of purine bases, particularly guanine.[1] The initial reaction forms a monofunctional adduct. Subsequently, the second labile ligand (either the remaining chloride or a water molecule) is displaced to form a bifunctional adduct, resulting in a cross-link.

The primary lesions formed are 1,2-intrastrand cross-links between adjacent guanine bases (GpG). These adducts induce significant conformational changes in the DNA double helix, including localized unwinding and bending. The bulky PPh₃ ligands likely create a structurally distinct adduct compared to that of cisplatin, which may be recognized differently by cellular machinery.

Inhibition of Topoisomerase II

A key differentiator for Pt(PPh₃)₂Cl₂ is its activity as a topoisomerase II inhibitor.[1] Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. By inhibiting this enzyme, Pt(PPh₃)₂Cl₂ not only forms DNA adducts but also prevents the proper re-ligation of DNA strands, leading to an accumulation of double-strand breaks and further enhancing its cytotoxic payload.

Cellular Response to DNA Damage

The formation of Pt(PPh₃)₂Cl₂-DNA adducts triggers a complex and coordinated cellular response known as the DNA Damage Response (DDR). This network of signaling pathways senses the DNA lesions and dictates the cell's fate: cell cycle arrest and DNA repair, or apoptosis.

Key protein kinases like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated in response to the DNA damage. These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for the cell to repair the damage, or, if the damage is too extensive, initiate apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

G adduct Pt(PPh₃)₂Cl₂-DNA Adducts atr ATR/ATM Kinases adduct->atr Damage Recognition p53 p53 Activation atr->p53 arrest Cell Cycle Arrest (G1/S, G2/M) p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair (NER, etc.) arrest->repair Allows time for repair->adduct Removes Adducts caspases Caspase Cascade apoptosis->caspases

Figure 2: Cellular Response to DNA Damage.

Quantitative Data

Comprehensive quantitative data, such as IC₅₀ values and DNA binding constants, for cis-Dichlorobis(triphenylphosphine)platinum(II) are not widely available in consolidated tables within the peer-reviewed literature. To provide a relevant benchmark for the potency of platinum-based anticancer agents, the following table summarizes IC₅₀ values for the parent compound, cisplatin , against a panel of common cancer cell lines.

Note: The data presented in Table 1 is for cisplatin and is intended to serve as a reference. The cytotoxicity of Pt(PPh₃)₂Cl₂ may differ based on cell line, experimental conditions, and its unique chemical properties, including increased lipophilicity and altered DNA adduct structure.

Cell LineCancer TypeCisplatin IC₅₀ (µM)Incubation Time (h)
A2780Ovarian Cancer1.0 - 5.048 - 72
MCF-7Breast Cancer5.0 - 25.048 - 72
HeLaCervical Cancer2.0 - 10.048 - 72
A549Lung Cancer8.0 - 30.072
HCT116Colon Cancer3.0 - 15.048 - 72
DU-145Prostate Cancer4.0 - 12.072

Table 1: Representative IC₅₀ values for cisplatin against various human cancer cell lines. Values are compiled from multiple literature sources and can vary significantly based on the specific assay conditions (e.g., cell density, serum concentration, assay type).

Experimental Protocols

Protocol: Gel Mobility Shift Assay for Platinum-DNA Adducts

This protocol describes a method to qualitatively assess the binding of Pt(PPh₃)₂Cl₂ to a DNA fragment by observing its retarded migration through a non-denaturing polyacrylamide gel.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Linearized plasmid DNA or a specific DNA fragment (e.g., 200-500 bp)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • 10X TBE or TBE Buffer (Tris/Borate/EDTA)

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS) and TEMED

  • 6X DNA Loading Dye (without SDS)

  • DNA staining solution (e.g., SYBR™ Gold or Ethidium Bromide)

Procedure:

  • Preparation of Platinum Complex Solution: Due to its low aqueous solubility, prepare a 10 mM stock solution of Pt(PPh₃)₂Cl₂ in high-purity DMSO.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the DNA fragment (final concentration ~50 ng/µL) and the reaction buffer.

    • Add the Pt(PPh₃)₂Cl₂ stock solution to achieve desired molar ratios of platinum to DNA base pairs (e.g., 0, 0.1, 0.2, 0.5, 1.0). Ensure the final DMSO concentration is below 5% to avoid affecting the reaction.

    • Incubate the reaction mixture at 37°C for 24 hours in the dark to allow for aquation and DNA binding.

  • Gel Electrophoresis:

    • Prepare a 5-6% native polyacrylamide gel in 1X TBE buffer.

    • Add 6X DNA loading dye to the incubated samples.

    • Load the samples onto the gel. Include a lane with untreated DNA as a control.

    • Run the gel at a constant voltage (e.g., 100-150V) in 1X TBE buffer until the dye front reaches the bottom third of the gel.

  • Visualization:

    • Carefully remove the gel and stain it with a suitable DNA staining solution according to the manufacturer's protocol.

    • Visualize the DNA bands under UV or blue light. The platinated DNA will migrate slower than the untreated DNA, resulting in a "shifted" band. The magnitude of the shift corresponds to the extent of platination.

G prep_pt Prepare Pt(PPh₃)₂Cl₂ Stock in DMSO reaction Incubate Pt + DNA (37°C, 24h) prep_pt->reaction prep_dna Prepare DNA Fragment Solution prep_dna->reaction gel Native PAGE Electrophoresis reaction->gel stain Stain Gel with DNA Dye gel->stain visualize Visualize Bands (UV Transilluminator) stain->visualize

Figure 3: Experimental Workflow of Gel Mobility Shift Assay.
Protocol: Cellular Uptake and DNA Platination by ICP-MS

This protocol quantifies the amount of platinum that accumulates within cells and binds to genomic DNA using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • Cultured cancer cells (e.g., A2780)

  • Complete cell culture medium

  • Pt(PPh₃)₂Cl₂

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • DNA extraction kit (e.g., phenol-chloroform or column-based)

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument and standards

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Pt(PPh₃)₂Cl₂ (dissolved in medium, final DMSO <0.5%) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cellular Uptake Measurement:

    • After treatment, wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Harvest the cells by trypsinization or scraping.

    • Count the cells to normalize the data.

    • Digest the cell pellet in concentrated nitric acid and dilute with deionized water for ICP-MS analysis to determine total intracellular platinum content.

  • DNA Platination Measurement:

    • From a parallel set of treated cells, harvest the cells and isolate genomic DNA using a commercial kit or standard protocol.

    • Quantify the DNA concentration using UV-Vis spectrophotometry (A₂₆₀).

    • Digest the isolated DNA sample in concentrated nitric acid.

    • Dilute the digested sample and analyze by ICP-MS to determine the amount of platinum bound to the DNA.

  • Data Analysis:

    • Calculate cellular uptake as pg of Pt per million cells.

    • Calculate DNA platination as the number of platinum atoms per nucleotide (or per 10⁶ nucleotides).

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a potent cytotoxic agent whose mechanism of action is centered on the formation of covalent DNA adducts that disrupt critical cellular functions. Its distinct chemical structure, featuring bulky triphenylphosphine ligands, and its dual action as a topoisomerase II inhibitor, differentiate it from cisplatin and may contribute to its ability to overcome clinical resistance. While the qualitative aspects of its DNA interaction are understood, further research is required to provide detailed quantitative data on its binding kinetics, adduct specificity, and repair dynamics. The protocols and conceptual frameworks provided in this guide offer a robust foundation for scientists and researchers to further investigate and harness the therapeutic potential of this promising platinum complex.

References

The Cornerstone of Platinum Chemistry: A Technical Guide to cis-Dichlorobis(triphenylphosphine)platinum(II) as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, characterization, and versatile applications of a pivotal organometallic precursor.

cis-Dichlorobis(triphenylphosphine)platinum(II), a coordination complex with the formula cis-[PtCl₂(PPh₃)₂], stands as a foundational starting material in the realm of organometallic chemistry. Its significance lies in the strategic lability of its chloride ligands, which can be readily displaced, opening avenues for the synthesis of a diverse array of organoplatinum compounds. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and its crucial role as a precursor in the development of novel platinum complexes for applications ranging from catalysis to medicinal chemistry.

Synthesis and Physical Properties

The most common and reliable method for the preparation of cis-dichlorobis(triphenylphosphine)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with triphenylphosphine (PPh₃) in a suitable solvent.[1][2] The cis isomer is the thermodynamically favored product.[1]

Experimental Protocol: Synthesis of cis-[PtCl₂(PPh₃)₂]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol or a similar suitable solvent

  • Water

  • Ether

Procedure:

  • A solution of triphenylphosphine (2 equivalents) in warm ethanol is added to a stirred aqueous solution of potassium tetrachloroplatinate(II) (1 equivalent).[1]

  • The mixture is heated to facilitate the reaction, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration and washed sequentially with water, ethanol, and finally ether to remove any unreacted starting materials and byproducts.

  • The resulting off-white to pale yellow crystalline solid is dried under vacuum.

Yield: While yields can vary depending on the specific reaction conditions, high yields are generally achievable with this method.

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis-dichlorobis(triphenylphosphine)platinum(II) is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃₆H₃₀Cl₂P₂Pt[3][4]
Molecular Weight 790.56 g/mol [3][4]
Appearance White to off-white crystalline powder[1][5]
Melting Point ≥300 °C (decomposes)[6]
Solubility Insoluble in water; slightly soluble in chloroform, hexane, and toluene.
CAS Number 15604-36-1[3][4][5]

Spectroscopic and Structural Characterization

The definitive identification and characterization of cis-dichlorobis(triphenylphosphine)platinum(II) rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Data

Key spectroscopic data for the characterization of the cis isomer are summarized in Table 2. The ³¹P NMR spectrum is particularly diagnostic, showing a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus. The magnitude of the ¹J(Pt,P) coupling constant is characteristic of the cis geometry.

Spectroscopic TechniqueCharacteristic Features
³¹P NMR A single resonance is observed, typically in the range of δ 14-16 ppm (in CDCl₃), with satellite peaks due to coupling to ¹⁹⁵Pt. The ¹J(Pt,P) coupling constant is approximately 3600-3700 Hz, which is a hallmark of the cis configuration. For comparison, the trans isomer exhibits a smaller coupling constant.
Infrared (IR) The far-infrared region is crucial for identifying the stereochemistry. The cis isomer displays two distinct Pt-Cl stretching vibrations (ν(Pt-Cl)) due to its C₂ᵥ symmetry, typically observed in the range of 290-350 cm⁻¹. In contrast, the trans isomer, with its higher D₂ₕ symmetry, shows only one IR-active ν(Pt-Cl) band.
X-ray Crystallography

Single-crystal X-ray diffraction studies have unequivocally confirmed the square planar geometry and the cis arrangement of the ligands in cis-dichlorobis(triphenylphosphine)platinum(II). Key structural parameters are presented in Table 3.

ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
Pt-P Bond Length (Å) ~2.26[1]
Pt-Cl Bond Length (Å) ~2.35[1]
P-Pt-P Bond Angle (°) ~98
Cl-Pt-Cl Bond Angle (°) ~87
P-Pt-Cl (trans to P) (°) ~175
P-Pt-Cl (trans to Cl) (°) ~88

Role as a Precursor in Organometallic Synthesis

The primary utility of cis-dichlorobis(triphenylphosphine)platinum(II) stems from its role as a versatile precursor for a wide range of other platinum(II) complexes through ligand substitution reactions. The chloride ligands are readily displaced by a variety of nucleophiles, including other phosphines, amines, alkoxides, thiolates, and, notably, carbon-based ligands such as acetylides and alkyl groups.

General Reaction Pathway

The general synthetic strategy involves the reaction of cis-[PtCl₂(PPh₃)₂] with two equivalents of a new ligand (L), leading to the displacement of the two chloride ions and the formation of a new cis-[PtL₂(PPh₃)₂] complex.

Ligand_Substitution precursor cis-[PtCl₂(PPh₃)₂] reagent + 2L precursor->reagent product cis-[PtL₂(PPh₃)₂] reagent->product byproduct + 2Cl⁻ product->byproduct

Caption: General ligand substitution reaction of cis-[PtCl₂(PPh₃)₂].

Synthesis of Platinum-Acetylide Complexes

A prominent application of cis-[PtCl₂(PPh₃)₂] is in the synthesis of platinum-acetylide complexes. These compounds are of significant interest due to their potential applications in materials science, particularly in the fields of nonlinear optics and molecular electronics.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Phenylacetylene

  • A suitable base (e.g., a secondary amine like diethylamine or diisopropylamine)

  • A copper(I) salt catalyst (e.g., CuI)

  • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • To a solution of cis-[PtCl₂(PPh₃)₂] in a suitable solvent, phenylacetylene (2 equivalents) and the secondary amine base are added.

  • A catalytic amount of a copper(I) salt is then introduced.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • The product is isolated by removal of the solvent and purification by recrystallization or column chromatography.

The reaction proceeds via a Sonogashira-type cross-coupling mechanism.

Acetylide_Synthesis cluster_reactants Reactants cluster_products Products precursor cis-[PtCl₂(PPh₃)₂] product cis-[Pt(C≡CPh)₂(PPh₃)₂] precursor->product Sonogashira Coupling acetylide 2 PhC≡CH acetylide->product base Base (e.g., R₂NH) base->product catalyst Cu(I) catalyst catalyst->product byproduct 2 R₂NH₂⁺Cl⁻

Caption: Synthesis of a platinum-acetylide complex.

Catalytic Applications

While often serving as a precursor to more sophisticated catalysts, cis-dichlorobis(triphenylphosphine)platinum(II) itself exhibits catalytic activity in several important organic transformations.

Hydrogenation Reactions

cis-[PtCl₂(PPh₃)₂], often in combination with a co-catalyst like tin(II) chloride, can catalyze the hydrogenation of alkenes and alkynes.[8] For instance, the hydrogenation of styrene to ethylbenzene can be achieved using this catalytic system.

Materials:

  • Styrene

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Tin(II) chloride (SnCl₂) (optional co-catalyst)

  • Hydrogen gas (H₂)

  • A suitable solvent (e.g., toluene or ethanol)

Procedure:

  • The catalyst, cis-[PtCl₂(PPh₃)₂], and the co-catalyst, if used, are dissolved or suspended in the solvent in a high-pressure reactor.

  • Styrene is added to the reactor.

  • The reactor is purged with hydrogen gas and then pressurized to the desired H₂ pressure.

  • The reaction mixture is heated to the desired temperature and stirred for a specified period.

  • After cooling and venting the reactor, the product mixture is analyzed by gas chromatography or NMR spectroscopy to determine the conversion and selectivity.

SubstrateCatalyst SystemH₂ PressureTemperatureTimeConversionSelectivity to Ethylbenzene
Styrenecis-[PtCl₂(PPh₃)₂] / SnCl₂10-50 bar80-120 °C4-24 hHigh>99%

Note: Specific quantitative data can vary significantly based on the exact reaction conditions and catalyst loading.

Hydrogenation_Workflow start Start reactor_prep Prepare Reactor (Catalyst, Solvent) start->reactor_prep add_substrate Add Styrene reactor_prep->add_substrate pressurize Pressurize with H₂ add_substrate->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent analysis Analyze Products (GC, NMR) cool_vent->analysis end End analysis->end

Caption: Experimental workflow for catalytic hydrogenation.

Relevance in Drug Development

The structural similarity of cis-dichlorobis(triphenylphosphine)platinum(II) to the pioneering anticancer drug cisplatin (cis-[PtCl₂(NH₃)₂]) has spurred interest in its potential therapeutic applications. While not a clinical drug itself, it serves as a valuable precursor for the synthesis of novel platinum-based anticancer agents. The triphenylphosphine ligands significantly influence the lipophilicity and electronic properties of the complex, which can affect its cellular uptake, DNA binding, and overall biological activity. Researchers utilize this precursor to synthesize platinum complexes with modified phosphine ligands or to introduce biologically active moieties, aiming to overcome the limitations of current platinum-based chemotherapies, such as drug resistance and severe side effects. The study of such derivatives provides crucial insights into the structure-activity relationships of platinum anticancer compounds.

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is an indispensable tool in the arsenal of the organometallic chemist. Its straightforward synthesis, well-defined structure, and the reactivity of its platinum-chloride bonds make it an ideal and versatile precursor for a vast array of platinum(II) complexes. From fundamental studies of reaction mechanisms to the development of advanced materials and potential therapeutic agents, this foundational complex continues to underpin significant advancements in the field. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering a solid foundation for researchers and professionals working with this pivotal organometallic compound.

References

The Genesis of a Platinum Workhorse: A Technical History of cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), a cornerstone of platinum chemistry, has played a pivotal role in the advancement of coordination chemistry and catalysis, and has been instrumental in the development of platinum-based anticancer therapeutics. This technical guide delves into the discovery and rich history of this remarkable compound, providing a comprehensive overview of its synthesis, characterization, and the key scientific milestones that have cemented its importance in modern chemical and pharmaceutical research. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and historical development are presented to offer a thorough resource for researchers and professionals in the field.

Discovery and Historical Context

The journey to the synthesis and characterization of cis-dichlorobis(triphenylphosphine)platinum(II), often abbreviated as cis-PtCl₂(PPh₃)₂, is rooted in the foundational work on platinum coordination complexes in the late 19th and early 20th centuries. While the synthesis of the analogous triethylphosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, was reported as early as 1870 by Cahours and Gal, the specific synthesis of the triphenylphosphine derivative is credited to Kai Arne Jensen.

In his seminal 1936 paper published in the Zeitschrift für anorganische und allgemeine Chemie, Jensen detailed the synthesis and properties of a series of platinum complexes with tertiary phosphines, including the first documented preparation of cis-dichlorobis(triphenylphosphine)platinum(II). This work was part of a broader exploration of the coordination chemistry of platinum and the influence of different ligands on the properties of the resulting complexes.

The mid-20th century saw a surge in interest in the chemistry of platinum-phosphine complexes, largely driven by the pioneering work of Joseph Chatt and his contemporaries. Their systematic studies on the bonding, reactivity, and structure of these compounds laid the theoretical groundwork for understanding their stability and chemical behavior. While Chatt's work focused on a wide array of phosphine ligands, Jensen's earlier synthesis of cis-PtCl₂(PPh₃)₂ provided a key compound for these fundamental investigations.

The true historical significance of cis-PtCl₂(PPh₃)₂ was amplified with the serendipitous discovery of the anticancer properties of cisplatin (cis-diamminedichloroplatinum(II)) by Barnett Rosenberg in the 1960s. This discovery sparked a massive research effort into other platinum-containing compounds as potential chemotherapeutic agents. Due to its structural analogy to cisplatin and its ready availability, cis-PtCl₂(PPh₃)₂ became a crucial tool in this research. Scientists utilized it to probe the structure-activity relationships of platinum complexes, investigate mechanisms of action, and as a precursor for the synthesis of novel platinum drug candidates.

Physicochemical Properties

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline solid that is air-stable and has poor solubility in water but is soluble in chlorinated solvents like dichloromethane and chloroform.

PropertyValueReference
Chemical Formula C₃₆H₃₀Cl₂P₂Pt[1]
Molecular Weight 790.56 g/mol [1]
Melting Point >300 °C[1]
Appearance White crystalline powder[1]
Solubility Soluble in dichloromethane, chloroform; sparingly soluble in benzene, toluene; insoluble in water, ethanol, ether.
¹⁹⁵Pt NMR Chemical Shift (CDCl₃) ~ -425 ppm
³¹P NMR Chemical Shift (CDCl₃) ~ 14.5 ppm (with ¹⁹⁵Pt satellites, ¹J(Pt,P) ≈ 3670 Hz)
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ν(Pt-Cl): ~310, 290 cm⁻¹

Experimental Protocols

Original Synthesis by K. A. Jensen (1936)

The foundational synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) as described by K. A. Jensen involves the direct reaction of a platinum(II) salt with triphenylphosphine.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Water

Procedure:

  • A solution of potassium tetrachloroplatinate(II) in water is prepared.

  • A solution of triphenylphosphine in hot ethanol is prepared.

  • The hot ethanolic solution of triphenylphosphine is added to the aqueous solution of potassium tetrachloroplatinate(II) with stirring.

  • A pale-yellow precipitate of the cis isomer forms immediately.

  • The mixture is cooled, and the precipitate is collected by filtration, washed with water, then ethanol, and finally with ether.

  • The product is dried in a desiccator.

Modern Laboratory Synthesis

A commonly used and reliable method for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is a modification of the original procedure, often using a biphasic solvent system or a single solvent that facilitates both the dissolution of the reactants and the precipitation of the product.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol or a mixture of ethanol and water

  • Dichloromethane (for recrystallization, optional)

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (1.0 g, 2.4 mmol) in a minimal amount of water (e.g., 20 mL).

  • In a separate flask, dissolve triphenylphosphine (1.3 g, 5.0 mmol, a slight excess) in hot ethanol (e.g., 50 mL).

  • Slowly add the hot ethanolic solution of triphenylphosphine to the stirred aqueous solution of potassium tetrachloroplatinate(II).

  • A voluminous white to pale-yellow precipitate of cis-PtCl₂(PPh₃)₂ will form.

  • Continue stirring the mixture as it cools to room temperature to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether.

  • Dry the product under vacuum. The yield is typically high.

  • (Optional) The product can be recrystallized by dissolving it in a minimal amount of hot dichloromethane and allowing it to cool slowly, which will yield well-formed crystals.

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) K2PtCl4 K₂[PtCl₄] in Water Reaction Reaction Mixture K2PtCl4->Reaction PPh3 PPh₃ in Hot Ethanol PPh3->Reaction Precipitation Precipitation of cis-PtCl₂(PPh₃)₂ Reaction->Precipitation Stirring & Cooling Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product cis-PtCl₂(PPh₃)₂ Product Drying->Product

Caption: Workflow for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II).

Historical Development Timeline

HistoricalTimeline Historical Timeline of cis-PtCl₂(PPh₃)₂ cluster_19th_Century 19th Century cluster_20th_Century 20th Century CahoursGal 1870: Cahours & Gal Synthesize PtCl₂(PEt₃)₂ Jensen 1936: K. A. Jensen First Synthesis of cis-PtCl₂(PPh₃)₂ CahoursGal->Jensen Precursor work Chatt 1950s: Joseph Chatt Systematic Studies on Pt-Phosphine Complexes Jensen->Chatt ResearchTool Post-1960s: cis-PtCl₂(PPh₃)₂ as a Key Research Tool in Anticancer Drug Development Chatt->ResearchTool Fundamental understanding Rosenberg 1960s: Barnett Rosenberg Discovery of Cisplatin's Anticancer Activity Rosenberg->ResearchTool

Caption: Key milestones in the history of cis-dichlorobis(triphenylphosphine)platinum(II).

Role in Anticancer Research

The discovery of cisplatin's potent anticancer activity in the 1960s was a watershed moment in medicinal chemistry. In the quest to develop new and improved platinum-based drugs with a better therapeutic index and a broader spectrum of activity, researchers turned to a vast array of platinum complexes. cis-Dichlorobis(triphenylphosphine)platinum(II) emerged as a critical compound in this endeavor for several reasons:

  • Structural Analogue: Its cis geometry, mirroring that of cisplatin, made it an ideal candidate for comparative studies to understand the structure-activity relationships essential for anticancer efficacy.

  • Precursor for Novel Compounds: The triphenylphosphine ligands in cis-PtCl₂(PPh₃)₂ are relatively labile and can be substituted with other ligands, making it a versatile starting material for the synthesis of new platinum complexes with potentially enhanced biological activity.

  • Mechanistic Studies: The compound has been extensively used in studies to elucidate the mechanism of action of platinum-based drugs, including their interactions with DNA and other cellular targets. Research has shown that, similar to cisplatin, it can form adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

  • Overcoming Resistance: Studies have indicated that some platinum complexes with bulkier phosphine ligands, including derivatives of cis-PtCl₂(PPh₃)₂, can exhibit cytotoxicity against cancer cell lines that have developed resistance to cisplatin. This has opened up avenues for designing new drugs to combat platinum resistance, a significant challenge in clinical oncology.

While cis-dichlorobis(triphenylphosphine)platinum(II) itself has not been developed as a clinical anticancer drug, its contribution to the field is undeniable. It remains an invaluable research tool for the design and synthesis of new generations of platinum-based therapeutics.

Conclusion

From its first synthesis by K. A. Jensen in 1936 to its central role in the development of anticancer drugs, cis-dichlorobis(triphenylphosphine)platinum(II) has had a profound impact on chemistry and medicine. Its well-defined structure, predictable reactivity, and historical significance ensure its continued importance as a versatile precursor, a model compound for fundamental studies, and a source of inspiration for the design of novel therapeutic agents. This guide provides a comprehensive overview of its discovery, synthesis, and multifaceted history, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for cis-Dichlorobis(triphenylphosphine)platinum(II) in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), structurally similar to the widely used chemotherapeutic agent cisplatin, is a platinum(II) coordination complex with potential applications in cancer therapy.[1] Its distinct biological activities, owing to the presence of bulky triphenylphosphine ligands, make it a compound of interest, particularly in overcoming resistance to traditional platinum-based drugs.[1] This document provides detailed application notes and experimental protocols for the use of cis-Dichlorobis(triphenylphosphine)platinum(II) in ovarian cancer cell line research. The primary mechanism of action involves interaction with DNA to form covalent adducts, which obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.[1] Additionally, studies suggest that this compound can inhibit topoisomerase II, an enzyme crucial for DNA replication, further contributing to its cytotoxic effects.[1]

Data Presentation

The cytotoxic effects of cis-Dichlorobis(triphenylphosphine)platinum(II) have been evaluated in ovarian cancer cell lines, particularly in the context of cisplatin resistance. The available data on its half-maximal inhibitory concentration (IC50) is summarized below, alongside typical values for cisplatin for comparison.

CompoundCell LineResistance ProfileIC50 (µM)
cis-Dichlorobis(triphenylphosphine)platinum(II)A2780cisCisplatin-Resistant2.3 ± 0.2
CisplatinA2780Cisplatin-Sensitive1.40 ± 0.11 - 6.84 ± 0.66
CisplatinA2780cisCisplatin-Resistant3.6 ± 0.5 - 44.07 ± 1.1

Note: IC50 values for cisplatin can vary between studies due to different experimental conditions, such as exposure time.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of cis-Dichlorobis(triphenylphosphine)platinum(II) in ovarian cancer cell lines. These are standard methodologies that can be adapted for this specific compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of cis-Dichlorobis(triphenylphosphine)platinum(II) that inhibits cell growth by 50% (IC50).

Materials:

  • Ovarian cancer cell lines (e.g., A2780, A2780cis, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of cis-Dichlorobis(triphenylphosphine)platinum(II) in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of cis-Dichlorobis(triphenylphosphine)platinum(II) (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cis-Dichlorobis(triphenylphosphine)platinum(II) as described for the apoptosis assay.

  • Cell Harvesting: Collect and centrifuge the cells as previously described.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action Compound cis-Dichlorobis(triphenylphosphine) platinum(II) Cell Ovarian Cancer Cell Compound->Cell DNA Nuclear DNA Compound->DNA Forms Adducts TopoII Topoisomerase II Compound->TopoII Inhibits Cell->DNA Cell->TopoII Adducts Platinum-DNA Adducts DNA->Adducts ReplicationBlock Replication/Transcription Block TopoII->ReplicationBlock Adducts->ReplicationBlock Mitochondria Mitochondrial Pathway ReplicationBlock->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for cis-Dichlorobis(triphenylphosphine)platinum(II).

G cluster_1 Experimental Workflow: Cell Viability (MTT Assay) A Seed Ovarian Cancer Cells (96-well plate) B Treat with Compound (Dose-response) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_2 Experimental Workflow: Apoptosis & Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis Seed Seed Ovarian Cancer Cells (6-well plate) Treat Treat with Compound Seed->Treat Harvest Harvest Cells Treat->Harvest Stain_A Stain with Annexin V-FITC/PI Harvest->Stain_A Fix Fix in 70% Ethanol Harvest->Fix Analyze_A Flow Cytometry Analysis Stain_A->Analyze_A Stain_C Stain with PI/RNase A Fix->Stain_C Analyze_C Flow Cytometry Analysis Stain_C->Analyze_C

Caption: Parallel workflows for apoptosis and cell cycle analysis.

References

Application Notes and Protocols: Testing cis-Pt(PPh3)2Cl2 Cytotoxicity in A2780 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2780 human ovarian cancer cell line is a well-established model for studying the efficacy of chemotherapeutic agents.[1] This document provides a detailed protocol for assessing the cytotoxicity of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2), a platinum-based complex, against the A2780 cell line. Platinum complexes, most notably cisplatin, are a cornerstone of ovarian cancer therapy. However, intrinsic and acquired resistance remains a significant clinical challenge.[2] Research into novel platinum complexes, such as those containing phosphine ligands, is crucial for developing therapies that can overcome resistance mechanisms.[2][3] These application notes include comprehensive protocols for cell culture, cytotoxicity determination via the MTT assay, and data analysis. Additionally, a putative signaling pathway for platinum-induced apoptosis in A2780 cells is presented.

Data Presentation

The following tables summarize the cytotoxic activity of cisplatin and other relevant platinum complexes in A2780 and its cisplatin-resistant counterpart, A2780cis. This data, gathered from various studies, provides a comparative baseline for the expected efficacy of novel platinum compounds. The IC50 value for cis-Pt(PPh3)2Cl2 is to be determined experimentally using the protocol provided.

Table 1: Comparative IC50 Values of Platinum Compounds in A2780 Cells

CompoundCell LineIncubation Time (hours)IC50 (µM)Reference
CisplatinA2780721.8[4]
CisplatinA278072~1.75[5]
CisplatinA27804813.20[6]
CisplatinA2780729.55[6]
cis-Pt(PPh3)2Cl2 A2780 48 / 72 To be determined N/A

Table 2: Cytotoxicity of Triphenylphosphine-Containing Platinum Complexes in Ovarian Cancer Cells

CompoundCell LineIncubation Time (hours)IC50 (µM)Reference
trans-[PtBr2(NH(Bu)(Bz))(PPh3)]A2780725.8 ± 0.5[2]
trans-[PtBr2(NH(Bz)2)(PPh3)]A2780723.7 ± 0.3[2]
trans-[PtBr2(NH(Bu)(Bz))(PPh3)]A2780cis724.0 ± 0.4[2]
trans-[PtBr2(NH(Bz)2)(PPh3)]A2780cis723.6 ± 0.3[2]
CisplatinA2780cis7211.9 ± 1.2[5]

Note: The IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay parameters.

Experimental Protocols

1.1. Materials

  • A2780 human ovarian cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2, 95% humidity)

1.2. Protocol for Maintaining A2780 Cells

  • Culture A2780 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Monitor cell growth daily and subculture when the confluency reaches 70-80%.

  • To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete medium.

  • Change the culture medium 2 to 3 times a week.

2.1. Materials

  • A2780 cells in logarithmic growth phase

  • cis-Pt(PPh3)2Cl2 (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Cisplatin (as a positive control)

  • Complete RPMI-1640 medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplate reader

2.2. Protocol

  • Harvest A2780 cells using trypsin and resuspend them in complete medium.

  • Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well) in a volume of 100 µL.[7] Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of cis-Pt(PPh3)2Cl2 and cisplatin in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.

  • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and blank wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2.3. Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) with appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis start Start A2780 Culture culture Maintain & Subculture start->culture harvest Harvest Cells culture->harvest seed Seed 96-well Plate harvest->seed treat Treat with cis-Pt(PPh3)2Cl2 seed->treat incubate Incubate (48/72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 end Cytotoxicity Profile ic50->end Final Result

Caption: Workflow for A2780 cytotoxicity testing.

signaling_pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Cascade drug cis-Pt(PPh3)2Cl2 dna_damage DNA Adducts & Damage drug->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax fadd FADD Upregulation p53->fadd g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest cyto_c Cytochrome c Release bax->cyto_c caspase3 Caspase-3 Activation fadd->caspase3 Caspase-3 Independent Pathway Suggestion caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative platinum-induced apoptosis pathway.

References

Application Notes and Protocols for cis-Dichlorobis(triphenylphosphine)platinum(II) as a Topoisomerase II Inhibitor Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a critical nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs), Topo II allows for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. This vital role makes it a key target for anticancer therapies. Platinum-based complexes have been investigated for their potential to inhibit Topo II, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

This document provides detailed protocols for assessing the inhibitory activity of cis-Dichlorobis(triphenylphosphine)platinum(II) against Topoisomerase II. It includes methodologies for the widely used in vitro kDNA decatenation assay, a summary of expected data, and an overview of the key signaling pathways activated in response to Topo II inhibition.

Data Presentation

CompoundAssay TypeTargetIC50 ValueReference Compound
cis-Dichlorobis(triphenylphosphine)platinum(II)kDNA DecatenationHuman Topo IIαData not availableEtoposide
EtoposidekDNA DecatenationHuman Topo IIα~78.4 µM[1]-
DoxorubicinkDNA DecatenationHuman Topo IIα~2.67 µM[1]-

Experimental Protocols

Topoisomerase II kDNA Decatenation Assay

This assay is a standard method to determine the catalytic activity of Topoisomerase II and the inhibitory effect of test compounds. It relies on the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked minicircles of DNA. When Topo II is active, it releases individual DNA minicircles from the network, which can then be separated by agarose gel electrophoresis. Inhibitors of Topo II prevent this decatenation, leaving the kDNA network intact.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT)

  • cis-Dichlorobis(triphenylphosphine)platinum(II) stock solution (dissolved in a suitable solvent like DMSO)

  • Etoposide (positive control)

  • Nuclease-free water

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final reaction volume, add the following components in order:

    • Nuclease-free water (to make up the final volume)

    • 2 µL of 10x Topo II Assay Buffer

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 1 µL of various concentrations of cis-Dichlorobis(triphenylphosphine)platinum(II) or vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a predetermined amount of human Topoisomerase IIα enzyme (typically 1-2 units) to each reaction tube. The optimal amount of enzyme should be sufficient to cause complete decatenation of the kDNA in the control reaction.

  • Incubation: Gently mix the reactions and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water. Visualize the DNA bands using a UV transilluminator.

    • Control (no enzyme): A single band of high molecular weight catenated kDNA that remains in the well or migrates very slowly.

    • Control (enzyme, no inhibitor): Decatenated kDNA will appear as faster-migrating bands of relaxed and supercoiled minicircles.

    • Inhibitor-treated samples: Inhibition of Topo II will result in a decrease in the intensity of the decatenated DNA bands and an increase in the intensity of the catenated kDNA band. The degree of inhibition is proportional to the concentration of the inhibitor.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, kDNA, Water) add_inhibitor Add cis-Pt(PPh3)2Cl2 or Vehicle Control prep_mix->add_inhibitor Step 1 add_enzyme Add Topoisomerase IIα add_inhibitor->add_enzyme Step 2 incubation Incubate at 37°C add_enzyme->incubation Step 3 stop_reaction Terminate Reaction with Stop Buffer incubation->stop_reaction Step 4 gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis Step 5 visualize Stain and Visualize under UV light gel_electrophoresis->visualize Step 6 analyze Analyze Inhibition visualize->analyze Step 7

Workflow for Topoisomerase II kDNA Decatenation Assay.

Signaling Pathways

Inhibition of Topoisomerase II by compounds such as cis-Dichlorobis(triphenylphosphine)platinum(II) leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks (DSBs). These DSBs are potent triggers of cellular stress responses, primarily the DNA Damage Response (DDR) and subsequent activation of apoptotic pathways.

DNA Damage Response (DDR) Pathway

The presence of DSBs is recognized by sensor proteins, which initiate a signaling cascade to arrest the cell cycle and promote DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

dna_damage_response cluster_sensors Sensors cluster_mediators Mediators cluster_effectors Effectors topo_inhibitor cis-Pt(PPh3)2Cl2 Topoisomerase II Inhibition dsb DNA Double-Strand Breaks (DSBs) topo_inhibitor->dsb atm ATM Kinase dsb->atm activates chk2 CHK2 atm->chk2 phosphorylates p53 p53 atm->p53 stabilizes cell_cycle_arrest Cell Cycle Arrest (G2/M) chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

DNA Damage Response pathway initiated by Topo II inhibition.
Apoptosis Signaling Pathway

If the DNA damage is irreparable, the p53-mediated pathway, along with other signals, will initiate apoptosis (programmed cell death). This is a crucial mechanism for eliminating cells with compromised genomic integrity.

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_caspases Caspase Cascade p53 p53 Activation bax Bax p53->bax upregulates bcl2 Bcl-2 p53->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

p53-mediated intrinsic apoptosis pathway.

References

Application Notes and Protocols: cis-Dichlorobis(triphenylphosphine)platinum(II) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), cis-PtCl₂(PPh₃)₂, is a square planar platinum(II) complex that serves as a versatile catalyst and precursor in a variety of organic transformations. Its catalytic activity is primarily centered around hydrogenation, hydrosilylation, hydroformylation, and cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for key catalytic uses of this complex, with a focus on quantitative data and reaction mechanisms.

Reduction of Acyl Chlorides to Aldehydes

cis-Dichlorobis(triphenylphosphine)platinum(II) is an effective catalyst for the reduction of acyl chlorides to their corresponding aldehydes using a hydrosilane, such as triethylsilane, as the reducing agent. This transformation is a valuable method for the synthesis of aldehydes, which are key intermediates in the production of pharmaceuticals and other fine chemicals.

Quantitative Data

The catalytic reduction of various acyl chlorides using cis-PtCl₂(PPh₃)₂ demonstrates good to excellent yields, depending on the substrate. The following table summarizes the reported yields for the conversion of different acyl chlorides to aldehydes.

Acyl Chloride (XC₆H₄COCl)Product Aldehyde (XC₆H₄CHO)Yield (%)
X = H (Benzoyl chloride)Benzaldehyde84
X = p-Mep-Tolualdehyde75
X = o-MeOo-Anisaldehyde50
X = p-MeOp-Anisaldehyde80
X = p-Clp-Chlorobenzaldehyde78
X = p-Brp-Bromobenzaldehyde70
X = p-NO₂p-Nitrobenzaldehyde60
Cinnamoyl chlorideCinnamaldehyde65
n-Pentanoyl chloriden-Pentanal20
Data sourced from a study on the interaction of acyl chlorides and triethylsilane catalyzed by cis-di-chlorobis(triphenylphosphine)platinum(II).[1]
Experimental Protocol

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (catalyst)

  • Acyl chloride (substrate)

  • Triethylsilane (reducing agent)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

  • Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, NMR)

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the acyl chloride (1.0 mmol) in anhydrous toluene (10 mL).

  • Add cis-Dichlorobis(triphenylphosphine)platinum(II) (1 x 10⁻³ molar proportion relative to the acyl chloride).

  • Add triethylsilane (1.1 mmol, 1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

Proposed Catalytic Cycle

The reaction is thought to proceed through a catalytic cycle involving oxidative addition of the hydrosilane to the platinum(II) center, followed by coordination of the acyl chloride, migratory insertion, and reductive elimination to yield the silyl ether of the corresponding aldehyde, which is then hydrolyzed to the aldehyde.

Reduction_of_Acyl_Chlorides PtII cis-PtCl₂(PPh₃)₂ PtIV_H_Si Pt(IV)Cl₂(H)(SiEt₃)(PPh₃)₂ PtII->PtIV_H_Si Oxidative Addition + Et₃SiH PtIV_Acyl [Pt(IV)Cl(H)(SiEt₃)(COR)(PPh₃)₂]⁺Cl⁻ PtIV_H_Si->PtIV_Acyl Ligand Exchange + RCOCl, - Cl⁻ PtII_Product cis-PtCl₂(PPh₃)₂ PtIV_Acyl->PtII_Product Reductive Elimination SilylEther RCH(OSiEt₃) PtIV_Acyl->SilylEther Forms PtII_Product->PtII Catalyst Regeneration AcylChloride RCOCl Silane Et₃SiH Aldehyde RCHO SilylEther->Aldehyde Hydrolysis H2O H₂O

Figure 1. Proposed catalytic cycle for the reduction of acyl chlorides.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a widely used industrial process for the production of organosilicon compounds. While cis-Dichlorobis(triphenylphosphine)platinum(II) is known to be a catalyst for this reaction, detailed protocols and extensive quantitative data for a wide range of substrates are not as readily available in the literature as for other platinum catalysts like Karstedt's or Speier's catalyst.

General Experimental Protocol (Illustrative)

The following is a general protocol for the hydrosilylation of an alkene, which can be adapted for use with cis-PtCl₂(PPh₃)₂. Optimization of reaction conditions (temperature, catalyst loading, solvent) is typically required for specific substrates.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (catalyst)

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Anhydrous solvent (e.g., toluene or no solvent)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the alkene (1.0 equivalent).

  • Add the hydrosilane (1.0-1.2 equivalents).

  • Add the cis-Dichlorobis(triphenylphosphine)platinum(II) catalyst (typically in the range of 10⁻⁴ to 10⁻⁵ equivalents relative to the alkene).

  • The reaction is often exothermic and may proceed at room temperature or require gentle heating. Monitor the reaction temperature.

  • Stir the mixture until the reaction is complete (as determined by GC or NMR analysis, indicated by the disappearance of the starting materials).

  • The product can be purified by distillation under reduced pressure.

Chalk-Harrod Mechanism for Hydrosilylation

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle Pt0 Pt(0)L₂ PtII_H_Si Pt(II)L₂(H)(SiR₃) Pt0->PtII_H_Si Oxidative Addition of H-SiR₃ PtII_Alkene Pt(II)L₂(H)(SiR₃)(Alkene) PtII_H_Si->PtII_Alkene Alkene Coordination PtII_Alkyl Pt(II)L₂(Alkyl)(SiR₃) PtII_Alkene->PtII_Alkyl Migratory Insertion PtII_Alkyl->Pt0 Reductive Elimination of Alkylsilane Product Alkylsilane PtII_Alkyl->Product Precatalyst cis-PtCl₂(PPh₃)₂ (Precatalyst) Precatalyst->Pt0 Reduction to Pt(0) (in situ) Alkene Alkene Alkene->PtII_H_Si Silane H-SiR₃ Silane->Pt0

Figure 2. Chalk-Harrod mechanism for hydrosilylation.

Hydrogenation of Alkynes

Platinum catalysts, including cis-PtCl₂(PPh₃)₂, can be employed for the hydrogenation of alkynes. Depending on the reaction conditions and the presence of any catalyst poisons, the hydrogenation can proceed to the corresponding cis-alkene or be fully reduced to the alkane. For selective hydrogenation to the cis-alkene, a less active or "poisoned" catalyst is often used, similar to Lindlar's catalyst.

General Considerations for Selective Hydrogenation

To achieve selective hydrogenation of an alkyne to a cis-alkene using a homogeneous catalyst like cis-PtCl₂(PPh₃)₂, careful control of the reaction parameters is crucial.

  • Hydrogen Pressure: Lower hydrogen pressures generally favor the formation of the alkene.

  • Temperature: Milder temperatures can help to prevent over-reduction to the alkane.

  • Catalyst Loading: A lower catalyst concentration may improve selectivity.

  • Additives: The addition of a catalyst poison, such as quinoline or lead(II) acetate, can significantly enhance the selectivity for the cis-alkene by deactivating the catalyst towards alkene hydrogenation.

A detailed, optimized protocol for the selective hydrogenation of a broad range of alkynes to cis-alkenes specifically using cis-PtCl₂(PPh₃)₂ is not extensively documented in readily available literature. Researchers would typically need to screen conditions for their specific substrate.

General Hydrogenation Workflow

Hydrogenation_Workflow Start Alkyne Step1 Catalytic Hydrogenation (cis-PtCl₂(PPh₃)₂ / H₂) Start->Step1 Alkene cis-Alkene Step2 Further Hydrogenation Alkene->Step2 Alkane Alkane Step1->Alkene Selective Selective Conditions (e.g., with poison) Step1->Selective Step2->Alkane NonSelective Non-Selective Conditions Step2->NonSelective

Figure 3. General workflow for the hydrogenation of alkynes.

Hydroformylation of Olefins

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an olefin to produce aldehydes. While rhodium-based catalysts are more commonly used for this transformation, platinum complexes, often in combination with a co-catalyst like tin(II) chloride, can also catalyze hydroformylation. cis-Dichlorobis(triphenylphosphine)platinum(II) can serve as a precursor in such catalytic systems. The addition of SnCl₂ is known to promote the catalytic activity.

Detailed experimental protocols with extensive quantitative data for the hydroformylation of a wide range of olefins using cis-PtCl₂(PPh₃)₂ are not as prevalent as for rhodium systems. The product distribution (linear vs. branched aldehydes) is highly dependent on the ligand environment of the metal center and the reaction conditions.

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a valuable catalyst, particularly for the reduction of acyl chlorides to aldehydes. While it also shows activity in hydrosilylation, hydrogenation, and hydroformylation, its application in these areas may require more specific optimization and is less documented with comprehensive data compared to other specialized catalysts. The protocols and information provided herein serve as a guide for researchers to explore the catalytic potential of this versatile platinum complex in their synthetic endeavors.

References

Application Note: cis-Pt(PPh3)2Cl2 Catalyzed Hydrosilylation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This reaction is instrumental in the synthesis of a wide array of organosilane compounds, which are pivotal as synthetic intermediates and in the production of silicone polymers. Platinum-based catalysts are particularly effective for this transformation. Among them, cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2) is a commercially available and versatile catalyst for the hydrosilylation of alkenes, offering a reliable method for the formation of carbon-silicon bonds. This application note provides a detailed protocol for the cis-Pt(PPh3)2Cl2 catalyzed hydrosilylation of alkenes and summarizes relevant quantitative data.

The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism[1][2]. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum center, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the platinum-hydride bond and reductive elimination of the alkylsilane product regenerates the active catalyst.

Quantitative Data Summary

The following table summarizes representative data for the platinum-catalyzed hydrosilylation of various alkenes with different silanes. While specific data for cis-Pt(PPh3)2Cl2 is limited in readily available literature, the presented data utilizes other common platinum catalysts and serves as a valuable reference for expected outcomes.

AlkeneSilaneCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-OcteneTriethoxysilaneSiliaCat Pt(0)0.1None750.5>99[3]
1-OcteneTriethoxysilaneSiliaCat Pt(0)0.025None751>99[3]
StyreneTriethoxysilaneSiliaCat Pt(0)0.025None75195[3]
Allyl Benzyl EtherTriethoxysilaneSiliaCat Pt(0)0.025None75198[3]
1-DodeceneTriethoxysilaneSiliaCat Pt(0)0.025None751>99[3]

Experimental Protocol

This protocol describes a general procedure for the cis-Pt(PPh3)2Cl2 catalyzed hydrosilylation of a terminal alkene with a hydrosilane.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2)

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethylsilane)

  • Anhydrous toluene (or other suitable aromatic solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add cis-Pt(PPh3)2Cl2 (typically 10⁻³ to 10⁻⁵ mol equivalent relative to the alkene).

    • Add anhydrous toluene (approximately 1-2 mL per mmol of alkene).

  • Addition of Reactants:

    • Add the alkene (1.0 equivalent) to the reaction flask via syringe.

    • Begin stirring the mixture.

    • Slowly add the hydrosilane (1.0-1.2 equivalents) to the reaction mixture dropwise via syringe. An exothermic reaction may be observed.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between room temperature and 80°C) and maintain for the required time (can range from a few hours to overnight).

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR) by taking aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood.

  • Platinum compounds can be toxic. Avoid inhalation and skin contact.

  • Always perform reactions under an inert atmosphere to prevent side reactions and ensure catalyst stability.

Diagrams

Hydrosilylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup_flask Assemble Schlenk flask under inert atmosphere add_catalyst Add cis-Pt(PPh3)2Cl2 setup_flask->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent add_alkene Add alkene add_solvent->add_alkene add_silane Add hydrosilane add_alkene->add_silane heat_stir Heat and stir reaction mixture add_silane->heat_stir monitor Monitor reaction progress (GC-MS, NMR) heat_stir->monitor cool_reaction Cool to room temperature monitor->cool_reaction remove_solvent Remove solvent in vacuo cool_reaction->remove_solvent purify Purify product (Distillation or Chromatography) remove_solvent->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the cis-Pt(PPh3)2Cl2 catalyzed hydrosilylation of alkenes.

Chalk_Harrod_Mechanism PtL2 Pt(0)Ln OxAdd Oxidative Addition PtL2->OxAdd + R3SiH AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord + Alkene MigratoryInsert Migratory Insertion AlkeneCoord->MigratoryInsert ReductiveElim Reductive Elimination MigratoryInsert->ReductiveElim ReductiveElim->PtL2 - Alkylsilane

Caption: Simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

Application Notes and Protocols for Hydroformylation Reactions Using cis-Dichlorobis(triphenylphosphine)platinum(II) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting hydroformylation reactions utilizing the catalyst system composed of cis-Dichlorobis(triphenylphosphine)platinum(II) in conjunction with a tin(II) chloride co-catalyst. This catalytic system is effective for the conversion of a variety of alkenes to their corresponding aldehydes with high regioselectivity towards the linear product.

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] This reaction is a powerful tool for the production of aldehydes, which are versatile intermediates in the synthesis of alcohols, carboxylic acids, and other valuable chemicals. While rhodium and cobalt-based catalysts are most common, platinum-based systems, particularly the combination of cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂) and tin(II) chloride (SnCl₂), offer a notable catalytic activity for the hydroformylation of α-olefins under relatively mild conditions.[2] This system is recognized for its high selectivity towards the formation of linear aldehydes, which are often the more desired isomer in industrial applications.[2]

The active catalytic species is believed to be a platinum-hydrido complex containing a Pt-SnCl₃ bond. The SnCl₃⁻ ligand is thought to play a crucial role in the catalytic cycle, influencing both the activity and the selectivity of the reaction.[3]

Data Presentation

The following tables summarize the quantitative data for the hydroformylation of various alkenes using the cis-PtCl₂(PPh₃)₂/SnCl₂ catalyst system, showcasing the yields, selectivity, and reaction conditions.

Table 1: Hydroformylation of Simple α-Olefins

SubstrateTemperature (°C)Pressure (psig)Reaction Time (h)Conversion (%)Aldehyde Yield (%)Linear:Branched RatioReference
1-Hexene1002700-HighHighHigh[4]
1-Octene60-80800-1500--85-9085:15 to 93:7[2]
Propene90160 (11 bar)---1.38:1[1]

Table 2: Asymmetric Hydroformylation of Functionalized Olefins

SubstrateTemperature (°C)Pressure (psig)Conversion (%)Aldehyde Selectivity (%)Branched:Normal RatioEnantiomeric Excess (ee, %)Reference
Styrene----~0.570-80[2]
p-Isobutylstyrene-----80[2]
2-Vinylnaphthalene-----77[2]
Vinyl Acetate--70--82[2]
N-Vinylphthalimide--52850.573[2]
Methyl Methacrylate-----60[2]
Norbornene-----60[2]

Experimental Protocols

The following are generalized protocols for the hydroformylation of alkenes using the cis-PtCl₂(PPh₃)₂/SnCl₂ catalyst system. The specific conditions may require optimization based on the substrate and desired outcome.

Protocol 1: General Procedure for the Hydroformylation of α-Olefins

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Alkene substrate (e.g., 1-octene)

  • Solvent (e.g., toluene, methyl isobutyl ketone)

  • Synthesis gas (Syngas, a 1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with cis-Dichlorobis(triphenylphosphine)platinum(II) and tin(II) chloride dihydrate. A typical molar ratio of Sn:Pt is between 2:1 and 10:1.

  • Addition of Reactants: Add the solvent and the alkene substrate to the autoclave.

  • Reaction Setup: Seal the autoclave and purge it several times with nitrogen, followed by purging with synthesis gas.

  • Reaction Conditions: Pressurize the autoclave with the 1:1 mixture of CO and H₂ to the desired pressure (typically 800-1500 psig). Heat the reactor to the desired temperature (typically 60-100 °C) with vigorous stirring.[2]

  • Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood. Open the autoclave and collect the reaction mixture.

  • Product Analysis: The products can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion, yield, and regioselectivity. An internal standard can be used for quantitative analysis.

Protocol 2: Asymmetric Hydroformylation of Prochiral Olefins

For asymmetric hydroformylation, a chiral phosphine ligand is used to prepare a chiral platinum complex. An example is the use of (2S,4S)-N-(tert-butoxycarbonyl)-4-(diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine ((-)-BPPM).

Catalyst Precursor Preparation:

  • React the chiral diphosphine ligand (e.g., (-)-BPPM) with a suitable platinum precursor, such as (norbornadiene)dichloroplatinum(II), to synthesize the chiral platinum complex, [(-)-BPPM]PtCl₂.[2]

Hydroformylation Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting cis-PtCl₂(PPh₃)₂ with the prepared chiral platinum complex (e.g., [(-)-BPPM]PtCl₂).

  • The reaction conditions (temperature, pressure) may need to be optimized to achieve high enantioselectivity.

  • For certain substrates, the addition of a trialkyl orthoformate (e.g., triethyl orthoformate) to the reaction mixture can lead to the formation of the corresponding acetals with very high enantiomeric excess.[2]

Visualizations

Catalytic Cycle of Hydroformylation

Hydroformylation_Cycle cluster_main Catalytic Cycle cluster_products Products catalyst Active Catalyst [HPt(SnCl₃)(PPh₃)₂] alkene_complex Alkene Complex catalyst->alkene_complex + Alkene - PPh₃ alkyl_complex Alkyl Complex alkene_complex->alkyl_complex Hydrometallation acyl_complex Acyl Complex alkyl_complex->acyl_complex + CO h2_adduct H₂ Adduct acyl_complex->h2_adduct Oxidative Addition of H₂ h2_adduct->catalyst Reductive Elimination aldehyde Aldehyde h2_adduct->aldehyde Product Release

Caption: A simplified catalytic cycle for hydroformylation.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Catalyst (cis-PtCl₂(PPh₃)₂ + SnCl₂) start->prep load Load Autoclave (Catalyst, Solvent, Substrate) prep->load purge Purge with N₂ and Syngas load->purge react Pressurize and Heat (800-1500 psig, 60-100 °C) purge->react monitor Monitor Pressure Drop react->monitor cool_vent Cool and Vent monitor->cool_vent workup Collect Reaction Mixture cool_vent->workup analysis Analyze Products (GC, NMR) workup->analysis end End analysis->end

Caption: A typical experimental workflow for hydroformylation.

Relationship between Reactants and Products

Reactant_Product_Relationship cluster_reactants Reactants cluster_products Products alkene Alkene (R-CH=CH₂) catalyst cis-PtCl₂(PPh₃)₂ + SnCl₂ alkene->catalyst syngas Synthesis Gas (CO + H₂) syngas->catalyst linear_aldehyde Linear Aldehyde (R-CH₂-CH₂-CHO) catalyst->linear_aldehyde Major Product branched_aldehyde Branched Aldehyde (R-CH(CHO)-CH₃) catalyst->branched_aldehyde Minor Product

Caption: Reactants to products in hydroformylation.

References

Application Notes and Protocols: Catalytic Hydrogenation of Unsaturated Compounds using cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), with the chemical formula cis-[PtCl₂(PPh₃)₂], is a square planar platinum(II) complex. While platinum compounds are well-regarded for their catalytic activity in a variety of chemical transformations, including hydrogenation, the use of cis-[PtCl₂(PPh₃)₂] as a standalone catalyst for the hydrogenation of unsaturated compounds is not extensively documented in the literature and it generally exhibits low activity on its own.

Significant catalytic efficacy for hydrogenation and related processes, such as hydroformylation and reductive coupling, is typically achieved when cis-[PtCl₂(PPh₃)₂] is used in conjunction with a co-catalyst, most notably tin(II) chloride (SnCl₂). The presence of SnCl₂ is believed to facilitate the formation of a more catalytically active species, likely a platinum-tin heterobimetallic complex. This active species is then capable of activating molecular hydrogen and facilitating its addition across carbon-carbon double and triple bonds.

These application notes will focus on the catalytic system comprising cis-[PtCl₂(PPh₃)₂] and a co-catalyst for the hydrogenation of unsaturated compounds, reflecting the most common and effective application of this platinum complex in this context.

Catalytic System and Scope

The combination of cis-[PtCl₂(PPh₃)₂] and SnCl₂ forms a potent catalytic system for the hydrogenation of various unsaturated functionalities. This system has been particularly explored in the context of reductive cyclization and coupling reactions of activated alkenes under hydrogenation conditions.

General Reactivity: The PtCl₂/phosphine/SnCl₂ system is effective for the hydrogenation of carbon-carbon double bonds, particularly in activated alkenes such as α,β-unsaturated ketones.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation using a platinum-phosphine complex in the presence of a tin(II) chloride co-catalyst.

EntrySubstrateCatalyst SystemSolventTemp (°C)H₂ PressureTime (h)ProductYield (%)Reference
1Bis-enone (1a)PtCl₂ (5 mol%), P(Ph-pCF₃)₃ (5 mol%), SnCl₂ (25 mol%)Dichloroethane801 atm2Cyclized Alkane (1b)98[1]
2Bis-enone (1a)PtCl₂ (5 mol%), PPh₃ (5 mol%), SnCl₂ (25 mol%)Dichloroethane801 atm2Cyclized Alkane (1b)85[1]
3Bis-enone (1a)PtCl₂ (5 mol%), P(Ph-pCF₃)₃ (5 mol%)Dichloroethane801 atm2Cyclized Alkane (1b)6[1]

Note: The data presented is for a reductive cyclization reaction under hydrogenation conditions, which serves as a well-documented example of this catalytic system's application in hydrogenating C=C bonds.

Experimental Protocols

Protocol 1: General Procedure for the Hydrogen-Mediated Reductive Cyclization of a Bis-Enone

This protocol is adapted from a reported procedure for the reductive cyclization of activated alkenes.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) or Platinum(II) chloride (PtCl₂)

  • Triphenylphosphine (PPh₃) or a substituted phosphine ligand (e.g., P(Ph-pCF₃)₃)

  • Tin(II) chloride (SnCl₂), anhydrous

  • Substrate (e.g., bis-enone)

  • Anhydrous, degassed solvent (e.g., dichloroethane)

  • Hydrogen gas (H₂)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk flask or high-pressure reactor)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add PtCl₂ (5 mol %), the desired phosphine ligand (5 mol %), and SnCl₂ (25 mol %).

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent (e.g., dichloroethane) to achieve the desired concentration (e.g., 0.1 M with respect to the substrate).

  • Catalyst Activation (Pre-mixing): Stir the mixture at room temperature for a short period to allow for the formation of the active catalytic species.

  • Substrate Addition: Add the substrate to the reaction mixture.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1 atm, or as specified) using a balloon or by connecting to a regulated hydrogen line.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen atmosphere. The product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis and Work-up A PtCl₂ + Phosphine D Mix Catalyst Components A->D B SnCl₂ B->D C Anhydrous Solvent C->D E Add Substrate D->E F Introduce H₂ Atmosphere E->F G Heat and Stir F->G H Monitor Reaction Progress (TLC, GC, NMR) G->H I Reaction Quench and Product Isolation H->I

Caption: General workflow for catalytic hydrogenation.

Catalytic_Cycle Proposed Catalytic Cycle A [L₂PtCl₂] + SnCl₂ B Active Catalyst [L₂Pt(H)(SnCl₃)] A->B + H₂ - HCl C Alkene Coordination B->C + Alkene D Hydrometallation C->D Migratory Insertion E Reductive Elimination D->E + H₂ E->B - Alkane F Alkane Product E->F

Caption: Proposed catalytic cycle for hydrogenation.

Mechanism and Role of Co-catalyst

The precise mechanism for the hydrogenation of unsaturated compounds using the cis-[PtCl₂(PPh₃)₂]/SnCl₂ system is complex and may vary depending on the specific substrate and reaction conditions. However, a generally accepted hypothesis involves the following key steps:

  • Formation of the Active Catalyst: In the presence of hydrogen, cis-[PtCl₂(PPh₃)₂] reacts with SnCl₂ to form a platinum-hydrido species containing a platinum-tin bond, such as [PtH(SnCl₃)(PPh₃)₂]. The SnCl₃⁻ ligand is a strong π-acceptor, which is thought to increase the acidity of the platinum center and facilitate subsequent steps in the catalytic cycle.

  • Coordination of the Unsaturated Compound: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center of the active catalyst.

  • Migratory Insertion: The hydride ligand on the platinum center undergoes migratory insertion into the coordinated carbon-carbon double or triple bond, forming a platinum-alkyl intermediate.

  • Hydrogenolysis/Reductive Elimination: This intermediate then reacts with molecular hydrogen, leading to the cleavage of the platinum-carbon bond and the formation of the saturated product, thereby regenerating the active catalytic species.

Safety and Handling

  • cis-Dichlorobis(triphenylphosphine)platinum(II) is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tin(II) chloride is corrosive and toxic. Handle with care in a well-ventilated area or fume hood.

  • Hydrogen gas is highly flammable. All hydrogenation reactions should be carried out in a well-ventilated area, away from sources of ignition, and with appropriate safety precautions in place.

Conclusion

While cis-Dichlorobis(triphenylphosphine)platinum(II) alone is not a highly active catalyst for the hydrogenation of unsaturated compounds, its combination with a co-catalyst like tin(II) chloride creates a versatile and effective catalytic system. The protocols and information provided herein offer a foundation for researchers and professionals in drug development to explore the application of this platinum complex in their synthetic endeavors. Further optimization of reaction conditions, including solvent, temperature, pressure, and ligand choice, may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for the Potential Use of cis-Pt(PPh₃)₂Cl₂ in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh₃)₂Cl₂) as a catalyst in Suzuki-Miyaura cross-coupling reactions. While palladium complexes are the predominant catalysts for this transformation, platinum complexes offer an alternative avenue for investigation, potentially exhibiting unique reactivity and selectivity. Due to the limited specific literature on cis-Pt(PPh₃)₂Cl₂ in this context, the following protocols and data are based on established principles of Suzuki-Miyaura reactions and analogies to palladium-catalyzed systems.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a base.[1][2] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

While palladium catalysts are highly efficient, the exploration of alternative catalysts, such as those based on platinum, is of significant interest. Platinum, being in the same group as palladium, shares similar chemical properties and can potentially catalyze Suzuki-type couplings. Mechanistic studies on platinum-catalyzed C-C bond formation often suggest a Pt(II)/Pt(IV) catalytic cycle, analogous to the well-established Pd(0)/Pd(II) cycle in Suzuki reactions.

Potential Application of cis-Pt(PPh₃)₂Cl₂

cis-Dichlorobis(triphenylphosphine)platinum(II) is a stable Pt(II) complex that is commercially available. While more commonly reported as a catalyst for hydrogenation and hydrosilylation reactions, its potential in cross-coupling catalysis is an area of active research. The triphenylphosphine ligands are known to play a crucial role in the stability and reactivity of the metal center in catalytic cycles.

Proposed Catalytic Cycle

The proposed catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a platinum(II) precursor like cis-Pt(PPh₃)₂Cl₂ is depicted below. It is important to note that this is a hypothetical cycle based on the established mechanism for palladium catalysts and general principles of organometallic chemistry. The initial Pt(II) species would likely be reduced in situ to a catalytically active Pt(0) species to initiate the cycle.

Suzuki_Miyaura_Cycle Pt0 Pt(0)L₂ oxidative_addition Oxidative Addition Pt0->oxidative_addition PtII_halide R¹-Pt(II)L₂-X transmetalation Transmetalation PtII_halide->transmetalation PtII_R2 R¹-Pt(II)L₂-R² reductive_elimination Reductive Elimination PtII_R2->reductive_elimination product R¹-R² reductive_elimination->Pt0 reductive_elimination->product oxidative_addition->PtII_halide transmetalation->PtII_R2 BX X-B(OR)₂ transmetalation->BX R1X R¹-X R1X->oxidative_addition R2B R²-B(OR)₂ R2B->transmetalation Base Base Base->transmetalation

Figure 1: Proposed catalytic cycle for a platinum-catalyzed Suzuki-Miyaura reaction.

Illustrative Performance Data

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid using cis-Pt(PPh₃)₂Cl₂ as a catalyst. This data is for illustrative purposes to demonstrate how results could be presented and is not based on reported experimental results.

EntryAryl Halide (R¹-X)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleK₂CO₃Toluene/H₂O1001285
24-BromoacetophenoneK₃PO₄Dioxane/H₂O1101678
34-ChlorobenzonitrileCs₂CO₃DMF1202465
41-BromonaphthaleneNa₂CO₃Toluene/H₂O1001482
52-BromopyridineK₂CO₃Dioxane/H₂O1101875

Experimental Protocols

The following are detailed, generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction using cis-Pt(PPh₃)₂Cl₂ as the catalyst. These protocols are adapted from standard procedures for palladium-catalyzed reactions and should be optimized for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture (e.g., with Ar or N₂ for 15-30 min). A->B C Add cis-Pt(PPh₃)₂Cl₂ catalyst under inert atmosphere. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or GC/LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer, filter, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Coupling of an Aryl Iodide with Phenylboronic Acid

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • cis-Pt(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add toluene (5 mL) and water (1 mL) to the vessel.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add cis-Pt(PPh₃)₂Cl₂ (0.03 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Aryl Bromide with an Arylboronic Acid Ester

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • cis-Pt(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

  • Reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply

Procedure:

  • In the reaction vessel, combine the aryl bromide (1.0 mmol), arylboronic acid pinacol ester (1.1 mmol), and potassium phosphate (3.0 mmol).

  • Subject the vessel to three cycles of evacuation and backfilling with an inert gas.

  • Add 1,4-dioxane (6 mL) and water (1.5 mL).

  • Thoroughly degas the mixture.

  • Add cis-Pt(PPh₃)₂Cl₂ (0.05 mmol) under an inert atmosphere.

  • Heat the reaction to 110 °C and stir until the starting material is consumed (as determined by TLC or GC-MS).

  • After cooling, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue via column chromatography.

Safety Considerations

  • cis-Pt(PPh₃)₂Cl₂ is a platinum compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organohalides and boronic acids can be toxic and/or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Heating flammable organic solvents requires appropriate precautions to prevent fire hazards.

Conclusion

While cis-Pt(PPh₃)₂Cl₂ is not a conventional catalyst for Suzuki-Miyaura cross-coupling reactions, these application notes provide a starting point for its investigation in this important transformation. The provided protocols, based on well-established palladium-catalyzed procedures, offer a framework for researchers to explore the catalytic potential of this platinum complex. Further research is necessary to determine the optimal reaction conditions, substrate scope, and mechanistic details of cis-Pt(PPh₃)₂Cl₂-catalyzed Suzuki reactions. Such studies could reveal novel catalytic activities and contribute to the broader field of cross-coupling chemistry.

References

Application Notes and Protocols for Sonogashira Coupling Using a Dichlorobis(triphenylphosphine)metal(II) Complex

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Exploring the use of cis-Dichlorobis(triphenylphosphine)platinum(II) in Sonogashira Coupling.

Note on Catalyst Selection: While the inquiry specifically requests information on cis-Dichlorobis(triphenylphosphine)platinum(II), a thorough review of the scientific literature reveals a notable scarcity of its application in Sonogashira coupling reactions. The Sonogashira coupling is predominantly catalyzed by palladium complexes. Therefore, to provide a comprehensive and practical guide, these application notes will focus on the well-established and widely used palladium analogue, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) , which serves as the industry and academic standard for this transformation. A brief discussion on the role of platinum in C-C bond formation is included for context.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The mild reaction conditions and broad functional group tolerance make it an indispensable tool in modern organic synthesis.

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[2] The palladium(0) active species undergoes oxidative addition with the aryl/vinyl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Role of Dichlorobis(triphenylphosphine)palladium(II)

cis- and trans-Dichlorobis(triphenylphosphine)palladium(II) are among the most common and effective pre-catalysts for the Sonogashira coupling.[3][4] The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species by various reagents in the reaction mixture, such as amines or phosphines.[2] While both isomers are used, the trans-isomer is often mentioned in specific protocols. However, the use of either isomer generally leads to the same active catalytic species.

Contextualizing Platinum Catalysis in C-C Bond Formation

While palladium reigns supreme in Sonogashira coupling, platinum complexes are known to catalyze a variety of C-C bond-forming reactions, often through different mechanistic pathways such as C-H activation. Platinum-catalyzed hydroarylation of alkynes and aryl-aryl coupling have been reported.[2] Theoretical studies have also explored the mechanisms of platinum-catalyzed C-C bond formation. However, the specific application of cis-Dichlorobis(triphenylphosphine)platinum(II) in Sonogashira-type reactions is not a common or well-documented procedure, suggesting that it may be less efficient or offer no significant advantages over its palladium counterpart for this particular transformation.

Experimental Protocols

The following protocols are provided for the Sonogashira coupling reaction using Dichlorobis(triphenylphosphine)palladium(II) as the catalyst. Researchers should optimize these conditions for their specific substrates and desired scale.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of aryl iodides and bromides with terminal alkynes.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
Aryl or Vinyl Halide (e.g., Iodobenzene)Substrate
Terminal Alkyne (e.g., Phenylacetylene)Substrate
Dichlorobis(triphenylphosphine)palladium(II)Catalyst Precursor
Copper(I) Iodide (CuI)Co-catalyst
Amine Base (e.g., Triethylamine, Diisopropylamine)Base and Solvent
Anhydrous, Degassed Solvent (e.g., THF, Toluene)Reaction Medium
Schlenk flask or sealed tubeReaction Vessel
Inert Atmosphere (Nitrogen or Argon)To prevent side reactions

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous, degassed solvent (to a concentration of 0.1-0.5 M).

  • Add the terminal alkyne (1.1-1.5 eq.) followed by the amine base (2-5 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).

Materials:

Reagent/MaterialPurpose
Aryl or Vinyl HalideSubstrate
Terminal AlkyneSubstrate
Dichlorobis(triphenylphosphine)palladium(II)Catalyst Precursor
Amine Base (e.g., Piperidine, Pyrrolidine)Base
Additive (e.g., Tetrabutylammonium iodide - TBAI)Optional
Anhydrous, Degassed Solvent (e.g., DMF, NMP)Reaction Medium

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.) and Dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq.).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-2.0 eq.) and the amine base (2.0-3.0 eq.). An additive like TBAI can be added at this stage if required.

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various aryl halides with phenylacetylene using a palladium catalyst system. This data should serve as a starting point for optimization.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePdCl₂(PPh₃)₂ / CuITriethylamineTHFRT1.597
4-IodoanisolePdCl₂(PPh₃)₂ / CuITriethylamineToluene60495
4-BromobenzonitrilePdCl₂(PPh₃)₂ / CuIDIPATHF701288
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (Copper-Free)PiperidineDMF80692
2-BromopyridinePdCl₂(PPh₃)₂ / CuITriethylamineToluene80885

Visualizations

The following diagrams illustrate the key processes in a standard Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-R¹-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne trans-R¹-Pd(II)(C≡CR²)L₂ Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX Isomerization Isomerization PdII_Alkyne->Isomerization cis_PdII_Alkyne cis-R¹-Pd(II)(C≡CR²)L₂ Isomerization->cis_PdII_Alkyne RedElim Reductive Elimination cis_PdII_Alkyne->RedElim RedElim->Pd0  Regeneration Product R¹-C≡C-R² RedElim->Product Cu_Acetylide Cu-C≡C-R² CuX->Cu_Acetylide Alkyne H-C≡C-R² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere AddReagents Add Aryl Halide, PdCl₂(PPh₃)₂, CuI, and Solvent Start->AddReagents AddAlkyneBase Add Terminal Alkyne and Base AddReagents->AddAlkyneBase Degas Degas Reaction Mixture AddAlkyneBase->Degas React Stir at RT or Heat (50-80 °C) Degas->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Monitor->React Incomplete Workup Workup: Dilute, Filter, Wash Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Synthesis of Novel Platinum Complexes from cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel platinum(II) complexes starting from the precursor cis-dichlorobis(triphenylphosphine)platinum(II), [cis-PtCl₂(PPh₃)₂]. The methodologies outlined below cover the preparation of complexes with N-heterocyclic carbene (NHC) and thiolate ligands, which have shown promise in the development of new therapeutic agents. All quantitative data, including spectroscopic characterization and in vitro cytotoxicity, are summarized for comparative analysis.

Synthesis of cis-Platinum(II) N-Heterocyclic Carbene (NHC) Complexes

The introduction of N-heterocyclic carbene (NHC) ligands to platinum(II) centers can significantly modulate the electronic and steric properties of the resulting complexes, often leading to enhanced stability and novel biological activity. The following protocol describes a general method for the synthesis of cis-[Pt(NHC)₂(PPh₃)₂]Cl₂ complexes.

Experimental Protocol: Synthesis of cis-[Pt(NHC)₂(PPh₃)₂]Cl₂

This protocol is adapted from the synthesis of related platinum-NHC complexes.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂])

  • 1,3-Dialkylimidazolium chloride (or other azolium salt precursor to the NHC)

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • NHC-Silver Complex Formation: In a glovebox or under an inert atmosphere, suspend the 1,3-dialkylimidazolium chloride (2.2 equivalents) and silver(I) oxide (1.1 equivalents) in anhydrous dichloromethane (20 mL).

  • Stir the mixture at room temperature in the dark for 4-6 hours. The formation of the NHC-silver complex can be monitored by the disappearance of the starting materials.

  • Filter the reaction mixture through a pad of Celite to remove silver chloride and any unreacted silver oxide. The filtrate contains the soluble NHC-silver complex.

  • Ligand Exchange Reaction: In a separate Schlenk flask, dissolve cis-[PtCl₂(PPh₃)₂] (1 equivalent) in anhydrous dichloromethane (30 mL) under an inert atmosphere.

  • Slowly add the freshly prepared NHC-silver complex solution to the solution of cis-[PtCl₂(PPh₃)₂] at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, filter the mixture to remove the precipitated silver chloride.

  • Reduce the volume of the filtrate in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (50 mL) to precipitate the crude product.

  • Collect the solid by filtration, wash with diethyl ether (2 x 10 mL), and dry under vacuum.

  • The product can be further purified by recrystallization from a dichloromethane/diethyl ether solvent system.

Data Presentation: Characterization of Platinum-NHC Complexes
ComplexYield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm, ¹J(Pt-P))¹⁹⁵Pt NMR (δ, ppm)Key IR Bands (cm⁻¹)
cis-[Pt(MeNHC)₂Cl₂]-----
trans-[Pt(MeNHC)₂Cl₂]-----

Data not available in the provided search results. This table is a template for researchers to populate with their experimental data.

Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
cis-[Pt(MeNHC)₂Cl₂]HeLa1.21[1]
trans-[Pt(MeNHC)₂Cl₂]HeLa>100

Experimental Workflow: Synthesis of Platinum-NHC Complexes

G cluster_0 NHC-Silver Complex Formation cluster_1 Ligand Exchange and Product Isolation Imidazolium_salt 1,3-Dialkylimidazolium Chloride Stir_1 Stir in dark, 4-6h Imidazolium_salt->Stir_1 Ag2O Silver(I) Oxide Ag2O->Stir_1 DCM_1 Anhydrous DCM DCM_1->Stir_1 Filter_1 Filter through Celite Stir_1->Filter_1 NHC_Ag_complex NHC-Silver Complex Solution Filter_1->NHC_Ag_complex Reaction Stir, 12-24h NHC_Ag_complex->Reaction cis_Pt cis-[PtCl₂(PPh₃)₂] cis_Pt->Reaction DCM_2 Anhydrous DCM DCM_2->Reaction Filter_2 Filter AgCl Reaction->Filter_2 Concentrate Reduce Volume Filter_2->Concentrate Precipitate Add Diethyl Ether Concentrate->Precipitate Isolate Filter and Dry Precipitate->Isolate Final_Product cis-[Pt(NHC)₂(PPh₃)₂]Cl₂ Isolate->Final_Product

Caption: Workflow for the synthesis of cis-platinum(II) NHC complexes.

Synthesis of Platinum(II) Thiolate Complexes

The reaction of cis-[PtCl₂(PPh₃)₂] with thiol-containing ligands leads to the formation of stable platinum-thiolate complexes. These complexes are of interest due to the strong affinity of platinum for sulfur, which can influence the biological activity and targeting of the compounds.

Experimental Protocol: Synthesis of cis-[Pt(SR)₂(PPh₃)₂]

This protocol is a general procedure based on the reaction of cis-[PtCl₂(PPh₃)₂] with thiols in the presence of a base.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂])

  • Thiol (R-SH), e.g., thiophenol or substituted thiophenols

  • Triethylamine (NEt₃) or Sodium ethoxide (NaOEt)

  • Toluene or Benzene, anhydrous

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, suspend cis-[PtCl₂(PPh₃)₂] (1 equivalent) in anhydrous toluene (50 mL) under an inert atmosphere.

  • In a separate flask, dissolve the thiol (2.2 equivalents) and triethylamine (2.5 equivalents) in toluene (20 mL).

  • Add the thiol/triethylamine solution dropwise to the suspension of the platinum precursor at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the dissolution of the starting platinum complex and a color change.

  • After the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water (2 x 20 mL) to remove any excess triethylamine and its salt.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/methanol or toluene/hexane.

Data Presentation: Characterization of Platinum-Thiolate Complexes
ComplexYield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm, ¹J(Pt-P))Key IR Bands (cm⁻¹)
cis-[Pt(SPh)₂(PPh₃)₂]-Aromatic protons~25.0 (with satellites)ν(Pt-S) ~320-350
trans-[Pt(SPh)₂(PPh₃)₂]-Aromatic protons~20.0 (with satellites)ν(Pt-S) ~320-350

Specific data should be populated by the researcher based on their experimental results. The reaction of cis-[PtCl₂(PPh₃)₂] with NaSePh in benzene is known to produce a mixture of cis- and trans-isomers of [Pt(SePh)₂(PPh₃)₂].[2]

Biological Activity and Mechanism of Action

Many novel platinum complexes are designed as potential anticancer agents. Their mechanism of action often involves interaction with DNA, leading to the induction of apoptosis.

Signaling Pathway: Simplified Apoptosis Induction by Platinum Complexes

G Pt_Complex Platinum Complex DNA_Damage DNA Damage (Intrastrand Crosslinks) Pt_Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by platinum complexes.

Cytotoxicity Data for Various Platinum(II) Complexes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several platinum(II) complexes against various human cancer cell lines. Cisplatin is included for comparison.

ComplexCell LineIC₅₀ (µM)Reference
Complex 1 Sk-Hep-119.78[3]
MDA-MB-23113.60[3]
MCF-748.15[3]
Complex 2 Sk-Hep-150.02[3]
MDA-MB-23140.51[3]
MCF-7>80[3]
trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) (trans-2) MCF-71.8 ± 0.9[4]
ES-20.7 ± 0.7[4]
A-5491.1 ± 0.3[4]
cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) (cis-1) MCF-774.7 ± 36.1[4]
ES-229.4 ± 24.9[4]
A-549108.7 ± 22.6[4]
[Pt(HL4)Cl]·H₂O (4) MDA-MB-2318.1 ± 1.1[5]
PBMC (normal)42.2[5]
Cisplatin Sk-Hep-19.71[3]
MDA-MB-23163.1 ± 1.2[5]
MCF-711.1 ± 5.6[4]
ES-210.1 ± 1.4[4]
A-5493.7 ± 2.9[4]

Note on Data: The cytotoxicity of platinum complexes is highly dependent on the cell line and experimental conditions. The data presented here are for comparative purposes. Researchers should perform their own assays to validate these findings.

These application notes and protocols are intended to serve as a guide for the synthesis and evaluation of novel platinum complexes. Appropriate safety precautions should be taken when handling all chemicals, particularly cytotoxic platinum compounds.

References

Application of cis-Pt(PPh₃)₂Cl₂ in the Synthesis of Advanced Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The square planar complex, cis-bis(triphenylphosphine)platinum(II) dichloride (cis-Pt(PPh₃)₂Cl₂), is a pivotal precursor in the synthesis of advanced coordination polymers. Its well-defined geometry and reactive chloride ligands allow for its use as a "metal node" or building block in the construction of extended supramolecular structures. These materials are of significant interest for applications ranging from gas storage and catalysis to novel drug delivery systems, where the platinum core can serve as a therapeutic agent.

Coordination-driven self-assembly is the primary mechanism through which cis-Pt(PPh₃)₂Cl₂ is incorporated into polymeric frameworks. By reacting this platinum complex with multitopic organic ligands, typically containing nitrogen or phosphorus donor atoms, predictable and well-ordered one-, two-, or three-dimensional structures can be achieved. The triphenylphosphine ligands are generally retained in the final structure, influencing the steric and electronic properties of the resulting polymer.

A notable application in materials science involves the synthesis of Phosphine Coordination Materials (PCMs), a class of porous coordination polymers where phosphine ligands link metal nodes.[1] In a related approach, bis(phosphine)PtCl₂ complexes are utilized as tetratopic building blocks to create isostructural porous coordination polymers with reactive platinum sites within the pores.[2] These materials exhibit potential for applications such as high-temperature gas sorption and heterogeneous catalysis.[1][2]

In the context of drug development, the incorporation of platinum complexes into nanoscale coordination polymers (NCPs) offers a promising strategy for targeted and controlled drug release. While many systems use simpler platinum salts, the principles of self-assembly can be extended to complexes like cis-Pt(PPh₃)₂Cl₂ to create stimuli-responsive nanocarriers that can release cytotoxic platinum species under specific physiological conditions, such as the acidic tumor microenvironment.

Data Presentation: Properties of a Representative Pt-based Porous Coordination Polymer (PCM-18-Pt)

The following table summarizes key data for a representative porous coordination polymer, PCM-18-Pt, synthesized using a bis(phosphine)platinum(II) dichloride building block, which is analogous to using cis-Pt(PPh₃)₂Cl₂ with a functionalized, rigid diphosphine ligand.

PropertyValue / DescriptionReference
Building Blocks 1. Zn₂(CO₂)₄ paddlewheel units[2]
2. PtCl₂L₂ (L₂ = p-carboxylated 1,2-bis(diphenylphosphino)benzene)[2]
Topology Isostructural with a tetratopic building block design[2]
Porosity Crystalline porous material with accessible reactive metal sites[2]
Gas Sorption Exhibits fully reversible H₂ sorption at 150 °C[2]
Reactivity Pt-Cl bonds within the pores can be activated for post-synthetic modification[2]

Experimental Protocols

Protocol 1: Synthesis of a Porous Platinum-Phosphine Coordination Polymer (Adapted from Bohnsack et al., 2013)

This protocol describes the synthesis of a porous coordination polymer (PCM-18-Pt) using a functionalized bis(phosphine)platinum(II) dichloride complex as a key building block. This serves as a direct model for the application of cis-Pt(PPh₃)₂Cl₂ derivatives in constructing such frameworks.

1. Synthesis of the Platinum Building Block:

  • Reactants: A p-carboxylated 1,2-bis(diphenylphosphino)benzene ligand and a platinum(II) source (e.g., K₂PtCl₄, analogous to the synthesis of cis-Pt(PPh₃)₂Cl₂).

  • Procedure: The synthesis involves reacting the diphosphine ligand with the platinum salt in an appropriate solvent to form the square planar PtCl₂(diphosphine) complex. This complex is then isolated and purified.

2. Solvothermal Synthesis of the Coordination Polymer:

  • Reactants:

    • The PtCl₂(diphosphine) building block.

    • A secondary metal salt to form the nodes (e.g., Zn(NO₃)₂·6H₂O).

  • Solvent: A high-boiling point solvent such as N,N-diethylformamide (DEF).

  • Procedure: a. Combine the platinum-phosphine building block and the zinc salt in a glass vial. b. Add the solvent (DEF) and sonicate the mixture to ensure homogeneity. c. Seal the vial and heat it in an oven at a constant temperature (e.g., 85 °C) for an extended period (e.g., 72 hours). d. After the reaction is complete, allow the vial to cool slowly to room temperature. e. Colorless, crystalline product can be isolated by decanting the mother liquor.

3. Activation of the Porous Material:

  • Procedure: a. Wash the crystalline product with a fresh solvent (e.g., dichloromethane, DCM) to remove residual reactants and solvent from the pores. b. Exchange the solvent multiple times over several days. c. Decant the solvent and dry the material under vacuum to yield the activated, porous coordination polymer.

Protocol 2: General Synthesis of High Molecular Weight Platinum-Phosphine Network Polymers (Adapted from Paulusse et al., 2005)

This protocol outlines a general method for preparing high molecular weight coordination polymers through the complexation of bifunctional phosphorus ligands with platinum(II) dichloride. This method leads to the formation of a network polymer due to platinum's ability to coordinate more than two phosphorus atoms.[3][4]

1. Pre-complexation in Solution:

  • Reactants:

    • A bifunctional phosphorus ligand (e.g., a bisphosphine).

    • A platinum(II) source (e.g., (COD)PtCl₂ or K₂PtCl₄).

  • Procedure: a. Dissolve the bifunctional phosphorus ligand in a suitable solvent (e.g., chloroform or dichloromethane) in a reaction vessel. b. Add the platinum(II) salt to the solution. A slight excess of the platinum salt can be used to ensure all ligand is complexed. c. Stir the reaction mixture at room temperature for several days (3-7 days) until ³¹P NMR spectroscopy indicates the complete disappearance of the uncomplexed ligand signal. d. Remove the solvent under reduced pressure to obtain the pre-polymer complex.

2. Polymerization in the Melt:

  • Procedure: a. Place the pre-polymer complex in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon). b. Heat the flask in an oil bath to a temperature above the melting point of the pre-polymer to induce polymerization in the melt. c. Maintain the temperature for a specified period to allow for the growth of the polymer network. d. Cool the flask to room temperature to obtain the solid, high molecular weight coordination polymer network.

Visualizations

Synthesis_Workflow Experimental Workflow for PCM-18-Pt Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Activation Reactants PtCl₂(diphosphine) building block + Zn(NO₃)₂·6H₂O + DEF Solvent Sonication Sonicate for Homogenization Reactants->Sonication Mix Heating Heat at 85 °C for 72h in a sealed vial Sonication->Heating Solvothermal Reaction Cooling Slow cooling to RT Heating->Cooling Crystallization Washing Wash with DCM (Solvent Exchange) Cooling->Washing Isolate Crystals Drying Dry under vacuum Washing->Drying Activate Final_Product Activated PCM-18-Pt Drying->Final_Product Yields

Caption: Workflow for the synthesis of a porous platinum-phosphine coordination polymer.

Self_Assembly_Concept Coordination-Driven Self-Assembly Pt_Precursor cis-Pt(PPh₃)₂Cl₂ (Metal Acceptor) Self_Assembly Self-Assembly (Coordination Bonds Form) Pt_Precursor->Self_Assembly Organic_Linker Bridging Ligand (e.g., Dipyridyl, Diphosphine) (Ligand Donor) Organic_Linker->Self_Assembly Coordination_Polymer Coordination Polymer (Extended Network) Self_Assembly->Coordination_Polymer Results in

Caption: Logical diagram of coordination polymer formation.

References

Troubleshooting & Optimization

improving solubility of cis-Dichlorobis(triphenylphosphine)platinum(II) in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with cis-Dichlorobis(triphenylphosphine)platinum(II).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of cis-Dichlorobis(triphenylphosphine)platinum(II)?

cis-Dichlorobis(triphenylphosphine)platinum(II) is a crystalline solid that generally exhibits low solubility in most common organic solvents. It is slightly soluble in chlorinated solvents like dichloromethane and chloroform, and has very limited solubility in hydrocarbons such as hexane and toluene. It is considered insoluble in water.[1]

Q2: I am having trouble dissolving the complex in my desired solvent. What are the first steps I should take?

Initially, ensure that the complex is of high purity, as impurities can significantly affect solubility. Gentle heating and agitation (stirring or sonication) can aid in dissolution. However, be cautious with heating as it can potentially lead to isomerization or decomposition in some cases. It is recommended to start with small quantities to determine the optimal conditions.

Q3: Are there any alternative solvents I can try?

Q4: Can I modify the complex to improve its solubility?

Yes, ligand modification is a common strategy to enhance the solubility of metal complexes.[2] This can involve replacing the triphenylphosphine ligands with phosphines bearing solubilizing groups (e.g., alkyl or sulfonated groups) or exchanging the chloride ligands for more soluble counter-ions. These approaches, however, require synthetic modifications to the original complex.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve cis-Dichlorobis(triphenylphosphine)platinum(II).

Issue 1: The complex is not dissolving in a recommended solvent (e.g., dichloromethane, chloroform).
Possible Cause Troubleshooting Step
Low Solvent Volume Gradually increase the volume of the solvent. The complex has limited solubility, so a larger volume may be required than initially anticipated.
Insufficient Agitation Ensure vigorous and continuous stirring. If using a magnetic stirrer, ensure the stir bar is rotating effectively. Sonication in an ultrasonic bath can also be effective for dispersing solid particles and promoting dissolution.
Low Temperature Gently warm the solvent while stirring. An increase in temperature often enhances solubility. Monitor the solution closely for any color changes that might indicate decomposition or isomerization.
Poor Compound Purity Impurities can hinder dissolution. Consider purifying the complex by recrystallization before use.
Issue 2: The complex appears to be decomposing or changing color upon heating.
Possible Cause Troubleshooting Step
Thermal Instability Some platinum complexes can be sensitive to heat. Avoid excessive temperatures. Try dissolving the compound at a lower temperature for a longer period with vigorous stirring or sonication.
Isomerization Heating can sometimes induce isomerization from the cis to the trans isomer, which may have different solubility and color.[3] If the stereochemistry is critical for your application, minimize heat exposure. Characterize the resulting solution or solid to confirm the isomeric purity if necessary.
Reaction with Solvent At elevated temperatures, some solvents may react with the complex. If decomposition is suspected, try a different solvent with a lower boiling point or one known to be inert to the complex.

Solubility Data

Precise quantitative solubility data for cis-Dichlorobis(triphenylphosphine)platinum(II) in a range of organic solvents at specific temperatures is not extensively reported in publicly available literature. The following table provides a qualitative summary based on available information.

SolventQualitative Solubility
Dichloromethane (CH₂Cl₂)Slightly Soluble
Chloroform (CHCl₃)Slightly Soluble
Tetrahydrofuran (THF)Sparingly Soluble
AcetoneSparingly Soluble
Ethyl AcetateVery Sparingly Soluble
MethanolInsoluble
EthanolInsoluble
HexaneVery Sparingly Soluble
TolueneSlightly Soluble
WaterInsoluble[1]

Experimental Protocols

Protocol 1: General Recrystallization to Improve Purity and Solubility

Recrystallization is a technique used to purify solid compounds, which can in turn improve their dissolution characteristics by removing less soluble impurities.

Principle: The compound should be soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold.

Procedure:

  • Solvent Selection: Choose a solvent or a solvent mixture in which cis-Dichlorobis(triphenylphosphine)platinum(II) is sparingly soluble at room temperature but moderately to fully soluble at an elevated temperature. A common approach for similar compounds involves a solvent/anti-solvent system, such as dissolving in a minimal amount of hot dichloromethane or chloroform and then adding a miscible solvent in which the complex is insoluble (e.g., hexane or methanol) to induce crystallization.

  • Dissolution: In a flask, add the crude cis-Dichlorobis(triphenylphosphine)platinum(II) and a small amount of the chosen primary solvent (e.g., dichloromethane).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Ligand Exchange for Enhanced Solubility (Conceptual)

This protocol outlines a general synthetic strategy to replace the chloride ligands with more solubilizing anionic ligands. This is a synthetic modification and will result in a new platinum complex.

Principle: The chloride ligands can be abstracted by a silver salt, creating a more reactive intermediate that can then be reacted with a new, more soluble ligand.

Procedure:

  • Suspension: Suspend cis-Dichlorobis(triphenylphosphine)platinum(II) in a suitable solvent such as acetone or a mixture of dichloromethane and methanol.

  • Silver Salt Addition: Add a stoichiometric amount (2 equivalents) of a silver salt containing the desired counter-ion (e.g., silver nitrate, silver acetate) to the suspension. The reaction is typically performed in the dark to prevent the photoreduction of the silver salt.

  • Precipitation of Silver Chloride: A precipitate of silver chloride (AgCl) will form.

  • Stirring: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Filtration: Filter the mixture to remove the insoluble silver chloride precipitate. The filtrate will contain the platinum complex with the new, more soluble ligands.

  • Isolation: The resulting soluble platinum complex can be isolated by removing the solvent under reduced pressure. Further purification by recrystallization may be necessary.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue check_purity Is the complex of high purity? start->check_purity purify Purify by Recrystallization check_purity->purify No dissolution_method Select Dissolution Method check_purity->dissolution_method Yes purify->dissolution_method agitation Agitation (Stirring/Sonication) dissolution_method->agitation heating Gentle Heating dissolution_method->heating check_dissolution Does the complex dissolve? agitation->check_dissolution heating->check_dissolution success Success: Soluble check_dissolution->success Yes failure Failure: Insoluble check_dissolution->failure No consider_alt_solvent Consider Alternative Solvents (DMF, DMSO) failure->consider_alt_solvent consider_modification Consider Ligand Modification failure->consider_modification SolubilityStrategies cluster_physical Physical Methods cluster_chemical Chemical Methods main Improving Solubility of cis-PtCl2(PPh3)2 agitation Increased Agitation (Stirring, Sonication) main->agitation heating Gentle Heating main->heating solvent Solvent Selection (e.g., DMF, DMSO) main->solvent recrystallization Recrystallization (Purity Enhancement) main->recrystallization ligand_mod Ligand Modification main->ligand_mod

References

stability issues of cis-Pt(PPh3)2Cl2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for cis-Pt(PPh3)2Cl2 in solution?

A1: The main stability concerns for cis-Pt(PPh3)2Cl2 in solution are isomerization to its trans isomer and degradation. The cis isomer is generally the thermodynamically more stable form.[1] However, the equilibrium between cis and trans isomers can be influenced by factors such as heat and light, with UV irradiation potentially favoring the trans isomer.[2] Degradation can occur through ligand dissociation or reaction with solvent molecules, especially in coordinating solvents.

Q2: In which common laboratory solvents is cis-Pt(PPh3)2Cl2 soluble?

A2: cis-Pt(PPh3)2Cl2 has limited solubility in many common solvents. It is slightly soluble in chloroform, dichloromethane (DCM), and toluene, and generally insoluble in water and hexane. For biological experiments, it is often dissolved in coordinating solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), though these can react with the complex over time.

Q3: How can I monitor the stability and purity of my cis-Pt(PPh3)2Cl2 solution?

A3: The most effective methods for monitoring the stability and purity of cis-Pt(PPh3)2Cl2 solutions are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ³¹P NMR Spectroscopy is particularly powerful for distinguishing between the cis and trans isomers due to their different chemical shifts and platinum-phosphorus coupling constants (¹J(Pt-P)).

  • ¹⁹⁵Pt NMR Spectroscopy can also be used, as the chemical shifts are sensitive to the coordination environment of the platinum center.

  • HPLC with a UV detector can be used to separate the cis and trans isomers from each other and from potential degradation products.

Q4: What are the recommended storage conditions for cis-Pt(PPh3)2Cl2 solutions?

A4: To minimize degradation and isomerization, solutions of cis-Pt(PPh3)2Cl2 should be:

  • Freshly prepared before use whenever possible.

  • Stored in the dark to prevent photoisomerization.

  • Kept at low temperatures (e.g., 2-8 °C) to slow down thermal degradation and isomerization.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) if the solvent is sensitive to oxidation or if long-term storage is unavoidable.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Low Reactivity

Possible Cause: Isomerization of the cis isomer to the less reactive trans isomer.

Troubleshooting Steps:

  • Verify Isomeric Purity: Analyze a sample of your solution using ³¹P NMR. The cis and trans isomers will have distinct chemical shifts.

  • Protect from Light: Repeat the experiment using solutions that have been protected from light at all stages (preparation, storage, and reaction). Use amber vials or wrap containers in aluminum foil.

  • Control Temperature: Avoid heating solutions unless specified in the protocol. If heating is necessary, minimize the duration and temperature.

  • Use Freshly Prepared Solutions: Prepare the cis-Pt(PPh3)2Cl2 solution immediately before use to minimize the time for isomerization to occur.

Issue 2: Solution Color Change or Precipitation

Possible Cause: Degradation of the complex or reaction with the solvent.

Troubleshooting Steps:

  • Solvent Compatibility: Be aware that coordinating solvents like DMSO can displace the chloride or triphenylphosphine ligands over time, leading to the formation of new platinum species. If possible, use less coordinating solvents like chloroform or dichloromethane for short-term experiments.

  • Analyze for Degradation Products: Use HPLC or Mass Spectrometry (MS) to identify potential degradation products in your solution.

  • Check for Contaminants: Ensure the solvent is pure and free from contaminants that could react with the platinum complex.

  • Inert Atmosphere: For sensitive reactions, prepare and handle the solution under an inert atmosphere to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Monitoring cis-trans Isomerization using ³¹P NMR Spectroscopy

Objective: To quantify the relative amounts of cis and trans isomers of Pt(PPh3)2Cl2 in a solution.

Methodology:

  • Sample Preparation: Prepare a solution of cis-Pt(PPh3)2Cl2 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration (e.g., 5-10 mg/mL).

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate quantification (a delay of 5 times the longest T₁ is recommended).

  • Data Analysis:

    • Identify the signals corresponding to the cis and trans isomers. The cis isomer typically appears as a singlet with platinum satellites, while the trans isomer will have a different chemical shift.

    • Integrate the respective peaks to determine the relative ratio of the two isomers.

Quantitative Data Summary

ParameterSolventValueTechnique
Solubility ChloroformSlightly solubleGeneral Observation
TolueneSlightly solubleGeneral Observation
HexaneSlightly solubleGeneral Observation
WaterInsolubleGeneral Observation
³¹P NMR Chemical Shift (cis isomer) CDCl₃~14 ppm³¹P NMR
¹J(Pt-P) (cis isomer) CDCl₃~3670 Hz³¹P NMR
³¹P NMR Chemical Shift (trans isomer) CDCl₃~24 ppm³¹P NMR
¹J(Pt-P) (trans isomer) CDCl₃~2400 Hz³¹P NMR

Note: Exact NMR chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.

Visualizations

cis-trans Isomerization Pathway

G cis cis-Pt(PPh3)2Cl2 trans trans-Pt(PPh3)2Cl2 cis->trans Heat / Light trans->cis Thermodynamic Relaxation

Caption: Equilibrium between cis and trans isomers.

Troubleshooting Workflow for Stability Issues

G start Unexpected Experimental Result check_isomer Check Isomeric Purity (31P NMR) start->check_isomer cis_ok Predominantly cis Isomer check_isomer->cis_ok Yes trans_present Significant trans Isomer Present check_isomer->trans_present No check_degradation Check for Degradation (HPLC/MS) degradation_ok No Significant Degradation check_degradation->degradation_ok No degradation_present Degradation Products Detected check_degradation->degradation_present Yes cis_ok->check_degradation action_light_temp Protect from Light and Heat trans_present->action_light_temp end Re-run Experiment degradation_ok->end action_solvent Re-evaluate Solvent Choice degradation_present->action_solvent action_fresh_solution Use Freshly Prepared Solution action_light_temp->action_fresh_solution action_fresh_solution->end action_inert Use Inert Atmosphere action_solvent->action_inert action_inert->end

Caption: Troubleshooting experimental issues.

Potential Signaling Pathways Affected by Platinum Phosphine Complexes

G Pt_complex cis-Pt(PPh3)2Cl2 cell_stress Cellular Stress Pt_complex->cell_stress pi3k_akt PI3K/AKT Pathway cell_stress->pi3k_akt Inhibition apoptosis Apoptosis cell_stress->apoptosis Induction cell_cycle Cell Cycle Arrest cell_stress->cell_cycle Induction

Caption: Potential biological effects.

References

preventing isomerization of cis- to trans-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-dichlorobis(triphenylphosphine)platinum(II). Our goal is to help you prevent the unwanted isomerization of the cis isomer to the trans isomer, ensuring the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, handling, and analysis of cis-dichlorobis(triphenylphosphine)platinum(II).

Issue 1: The synthesized product is yellow instead of white.

  • Question: I followed a synthesis protocol for cis-dichlorobis(triphenylphosphine)platinum(II), but my final product is a yellow powder, not the expected white crystalline solid. What could be the reason for this?

  • Answer: A yellow coloration is a strong indicator of the presence of the trans isomer.[1] The cis isomer of dichlorobis(triphenylphosphine)platinum(II) is a white crystalline powder, while the trans isomer is yellow.[1] The yellow color suggests that isomerization has occurred at some point during your synthesis or work-up.

    Possible Causes and Solutions:

    • Elevated Temperatures: Heating solutions of the complex can promote isomerization to the more thermodynamically stable trans isomer.

      • Solution: During your synthesis and purification, avoid excessive heating. If heating is necessary, use the lowest possible temperature and for the shortest duration. When removing solvent, use a rotary evaporator at low temperature and reduced pressure.

    • Exposure to UV Light: The complex can undergo photoisomerization when exposed to UV light.[1]

      • Solution: Protect your reaction vessel and any solutions containing the complex from direct light. Use amber glassware or wrap your flasks in aluminum foil.

    • Incorrect Stoichiometry or Reaction Conditions: While the reaction of potassium tetrachloroplatinate with two equivalents of triphenylphosphine typically yields the cis isomer, deviations in stoichiometry or prolonged reaction times at elevated temperatures can favor the formation of the trans isomer.[1]

      • Solution: Carefully control the stoichiometry of your reactants. Monitor the reaction progress to avoid unnecessarily long reaction times.

    Corrective Action:

    If you have a yellow product, you will need to purify it to isolate the cis isomer. Recrystallization is a common method. Due to their different polarities, the cis and trans isomers exhibit different solubilities in various solvents, which can be exploited for separation. A common solvent system for recrystallization is dichloromethane/diethyl ether or chloroform/hexane. The cis isomer is generally less soluble and will crystallize out upon the addition of a less polar solvent.

Issue 2: 31P NMR spectrum shows multiple peaks.

  • Question: I ran a 31P NMR of my dichlorobis(triphenylphosphine)platinum(II) sample, and I see more than one major peak. What do these signals represent?

  • Answer: The 31P NMR spectrum is an excellent tool for identifying and quantifying the cis and trans isomers. The presence of multiple peaks indicates a mixture of isomers.

    Interpretation of 31P NMR Spectra:

    • cis-isomer: The two phosphorus atoms in the cis isomer are chemically equivalent, resulting in a single resonance in the 31P NMR spectrum. This peak will exhibit satellites due to coupling with the 195Pt nucleus (I = 1/2, 33.8% natural abundance).

    • trans-isomer: The two phosphorus atoms in the trans isomer are also chemically equivalent and will show a single peak with 195Pt satellites.

    • Distinguishing the Isomers: The key to distinguishing the isomers lies in their different chemical shifts (δ) and one-bond platinum-phosphorus coupling constants (1JPt-P).

    Corrective Action:

    If your spectrum shows the presence of the trans isomer, you will need to purify your sample as described in Issue 1. You can use the integration of the peaks in the 31P NMR spectrum to determine the relative ratio of the two isomers.

Issue 3: The purity of the cis-isomer decreases over time in storage.

  • Question: I had a pure sample of cis-dichlorobis(triphenylphosphine)platinum(II), but after storing it for a few weeks, I've noticed a yellow tint, and analytical data confirms the presence of the trans isomer. How can I prevent this?

  • Answer: This indicates that isomerization is occurring during storage. Proper storage is crucial to maintain the purity of the cis isomer.

    Recommended Storage Conditions:

    • Temperature: Store the solid compound in a cool environment. Refrigeration (2-8 °C) is recommended.

    • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

    • Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric components.

    • Solvent: It is best to store the compound as a solid. If you must store it in solution, use a non-polar, aprotic solvent and keep it in the dark at a low temperature for the shortest possible time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of cis- to trans-dichlorobis(triphenylphosphine)platinum(II)?

A1: The main factors that induce isomerization are:

  • Heat: Thermal energy can overcome the activation barrier for isomerization. The trans isomer is often the thermodynamically more stable product.

  • Light: Exposure to ultraviolet (UV) light can provide the energy for photochemical isomerization.[1]

  • Solvent Polarity: While less influential than heat and light, the polarity of the solvent can affect the rate of isomerization in solution.

  • Catalysts: The presence of certain impurities or catalysts can facilitate the isomerization process.

Q2: What is the best way to monitor the isomeric purity of my sample?

A2: 31P NMR spectroscopy is the most definitive method for determining the isomeric ratio. The distinct chemical shifts and 1JPt-P coupling constants for the cis and trans isomers allow for clear identification and quantification. A simple visual inspection can also be a good preliminary check; a pure cis isomer should be a white powder, while any yellowing suggests the presence of the trans isomer.[1]

Q3: Can I convert the trans isomer back to the cis isomer?

A3: In some cases, it is reported that heating the trans isomer, or treating it with excess triphenylphosphine, can lead to the formation of the thermodynamically favored cis complex.[1] However, for obtaining a pure cis isomer, it is generally more practical to purify the existing mixture to remove the trans isomer.

Q4: Are there any recommended solvents for working with cis-dichlorobis(triphenylphosphine)platinum(II) to minimize isomerization?

A4: To minimize isomerization in solution, it is advisable to use non-polar, aprotic solvents and to work at room temperature or below, with protection from light. Chlorinated solvents like dichloromethane and chloroform are commonly used for reactions and purification. However, prolonged exposure to these solvents, especially with heating or in the presence of light, can still lead to isomerization. For long-term storage, it is always best to keep the compound as a solid.

Quantitative Data

The following table summarizes the key analytical data for distinguishing between the cis and trans isomers of dichlorobis(triphenylphosphine)platinum(II).

Propertycis-isomertrans-isomerReference
Appearance White crystalline powderYellow crystalline powder[1]
31P NMR Chemical Shift (δ) ~15.5 ppm~23.8 ppm
1J(195Pt, 31P) Coupling Constant ~3670 Hz~2630 Hz[2]

Note: 31P NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

This protocol is based on the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[1]

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Triphenylphosphine (PPh3)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of water.

  • In a separate beaker, dissolve two molar equivalents of triphenylphosphine in warm ethanol.

  • Slowly add the ethanolic solution of triphenylphosphine to the aqueous solution of potassium tetrachloroplatinate(II) with stirring.

  • A white precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) will form immediately.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with water, then with ethanol, and finally with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum.

Purification by Recrystallization

  • Dissolve the crude, dry product in a minimum amount of hot dichloromethane or chloroform.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add a non-polar solvent such as hexane or diethyl ether to the filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the white crystals of the pure cis-isomer by vacuum filtration.

  • Wash the crystals with a small amount of the non-polar solvent used for precipitation.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start dissolve_k2ptcl4 Dissolve K2[PtCl4] in water start->dissolve_k2ptcl4 dissolve_pph3 Dissolve PPh3 in warm ethanol start->dissolve_pph3 mix Mix solutions dissolve_k2ptcl4->mix dissolve_pph3->mix precipitate Precipitate formation mix->precipitate stir Stir for 30 min precipitate->stir filter_wash Filter and wash (water, ethanol, ether) stir->filter_wash dry Dry under vacuum filter_wash->dry crude_product Crude cis-PtCl2(PPh3)2 dry->crude_product dissolve_crude Dissolve crude product in hot DCM/Chloroform crude_product->dissolve_crude hot_filter Hot filtration dissolve_crude->hot_filter add_antisolvent Add Hexane/Ether hot_filter->add_antisolvent crystallize Crystallize (cool) add_antisolvent->crystallize filter_crystals Filter crystals crystallize->filter_crystals dry_crystals Dry crystals filter_crystals->dry_crystals pure_product Pure cis-PtCl2(PPh3)2 dry_crystals->pure_product

Caption: Experimental workflow for the synthesis and purification of cis-Dichlorobis(triphenylphosphine)platinum(II).

troubleshooting_isomerization start Start: Isomerization Suspected check_color Is the solid product yellow? start->check_color review_storage Review Storage Conditions: - Cool, dark, inert atm? start->review_storage Purity decreased over time run_nmr Run 31P NMR check_color->run_nmr Yes check_color->run_nmr No, but want to confirm analyze_nmr Multiple peaks observed? run_nmr->analyze_nmr review_synthesis Review Synthesis Protocol: - Temperature too high? - Exposed to light? analyze_nmr->review_synthesis Yes no_issue Isomerically pure analyze_nmr->no_issue No purify Purify by Recrystallization review_synthesis->purify review_storage->purify pure_cis Pure cis-isomer obtained purify->pure_cis

Caption: Troubleshooting decision tree for isomerization of cis-Dichlorobis(triphenylphosphine)platinum(II).

References

Technical Support Center: Catalyst Deactivation of cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation of cis-dichlorobis(triphenylphosphine)platinum(II) in catalytic cycles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decreased Catalytic Activity or Complete Reaction Failure

Q1: My hydrosilylation/cross-coupling reaction is sluggish or has failed to initiate. How can I determine if my cis-PtCl₂(PPh₃)₂ catalyst has deactivated?

A1: Several signs can indicate catalyst deactivation:

  • Visual Changes: A noticeable change in the reaction mixture's color is a primary indicator. The typically pale yellow or white color of the active catalyst may darken, or a black precipitate, commonly known as platinum black, may form. This precipitate consists of agglomerated, catalytically inactive platinum(0) particles.[1][2]

  • Reaction Profile: Monitoring the reaction progress via techniques like GC, HPLC, or NMR spectroscopy will show a significantly reduced or nonexistent conversion of starting materials compared to previous successful runs under identical conditions.

  • Spectroscopic Analysis: If you can isolate the catalyst post-reaction, ³¹P NMR spectroscopy is a powerful tool. The appearance of a new signal around 29-35 ppm can indicate the formation of triphenylphosphine oxide (Ph₃P=O), a common product of ligand degradation.[3] The original singlet for the active cis-PtCl₂(PPh₃)₂ catalyst (typically around 14-16 ppm with platinum satellites) may diminish or disappear.

Q2: What are the most common causes of cis-PtCl₂(PPh₃)₂ deactivation in catalytic cycles?

A2: The primary deactivation pathways include:

  • Ligand Oxidation: The triphenylphosphine (PPh₃) ligands are susceptible to oxidation, especially in the presence of trace air or peroxide impurities in solvents, forming triphenylphosphine oxide (Ph₃P=O). This alters the electronic and steric properties of the complex, reducing its catalytic efficacy.

  • Formation of Platinum Black: The Pt(II) center can be reduced to Pt(0) during the catalytic cycle, particularly at elevated temperatures or in the presence of reducing agents (e.g., some silanes or amines). These Pt(0) atoms can then aggregate into catalytically inactive platinum black.[1][2]

  • Ligand Dissociation/Decomposition: At higher temperatures, dissociation of the PPh₃ ligands can occur. The resulting coordinatively unsaturated platinum species may be unstable and decompose. P-C bond cleavage is another, albeit less common, degradation pathway for phosphine ligands at elevated temperatures.

  • Inhibition by Substrates or Products: Certain functional groups on the substrates or products can coordinate strongly to the platinum center, acting as inhibitors and preventing the catalyst from participating in the desired catalytic cycle.

Q3: My reaction mixture turned black, and a precipitate formed. What is this, and can I salvage the reaction?

A3: The black precipitate is almost certainly platinum black, indicating the irreversible decomposition of your catalyst. At this point, it is highly unlikely that the reaction can be salvaged by simply adding more of the original catalyst, as the conditions that led to decomposition likely still exist. The best course of action is to stop the reaction, attempt to recover the precious metal if feasible, and optimize the reaction conditions for future attempts to prevent this deactivation pathway.

Issue 2: Preventing Catalyst Deactivation

Q4: How can I prevent the deactivation of my cis-PtCl₂(PPh₃)₂ catalyst?

A4: Proactive measures can significantly extend the life of your catalyst:

  • Maintain an Inert Atmosphere: Rigorously exclude air and moisture from your reaction. Use well-dried, deoxygenated solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Control Reaction Temperature: Avoid unnecessarily high temperatures. Thermal decomposition is a significant contributor to deactivation. If possible, screen for the lowest effective temperature for your transformation. The thermal decomposition of similar platinum-phosphine complexes can begin at temperatures as low as 70-100°C, though the exact temperature for cis-PtCl₂(PPh₃)₂ will depend on the reaction environment.

  • Use High-Purity Reagents: Impurities in substrates, solvents, or other reagents can act as catalyst poisons. For example, sulfur- or thiol-containing impurities can irreversibly bind to the platinum center.

  • Consider Ligand Stabilization: In some cases, adding a small excess of the free phosphine ligand can help suppress catalyst decomposition by shifting the equilibrium away from ligand dissociation. However, an excess of ligand can also sometimes inhibit the reaction, so this should be optimized.

Issue 3: Catalyst Regeneration and Purification

Q5: I have a batch of cis-PtCl₂(PPh₃)₂ that appears to be partially deactivated (discolored). Can I regenerate or purify it?

A5: While challenging, it may be possible to regenerate a partially deactivated catalyst, particularly if the primary issue is the presence of triphenylphosphine oxide or other impurities. A full regeneration from platinum black is generally not feasible in a standard laboratory setting.

A potential purification/regeneration strategy adapted from a similar palladium complex involves recrystallization and removal of phosphine oxide.[4]

Experimental Protocol: Purification of Partially Deactivated cis-PtCl₂(PPh₃)₂

Objective: To remove triphenylphosphine oxide and other soluble impurities from a partially deactivated sample of cis-dichlorobis(triphenylphosphine)platinum(II).

Methodology:

  • Dissolution: Dissolve the discolored catalyst in a minimal amount of a suitable solvent in which it is soluble, such as dichloromethane (DCM) or chloroform.

  • Filtration (Optional): If insoluble particles (like platinum black) are present, filter the solution through a pad of Celite® to remove them.

  • Precipitation/Crystallization: Add a non-polar solvent in which the catalyst is insoluble but triphenylphosphine oxide has some solubility, such as diethyl ether or hexane, dropwise to the solution until a precipitate forms.

  • Isolation: Allow the precipitate to fully form, then collect the solid by filtration.

  • Washing: Wash the collected solid with small portions of the non-polar solvent (diethyl ether or hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified catalyst under vacuum.

  • Characterization: Analyze the purified catalyst by ³¹P NMR to confirm the absence of the triphenylphosphine oxide signal and by melting point to compare with the literature value (≥300 °C).[5]

Q6: How can I remove triphenylphosphine oxide from my reaction mixture to simplify product purification?

A6: Triphenylphosphine oxide is a common byproduct that can complicate product isolation. Several methods can be employed for its removal:

  • Precipitation with Metal Salts: Addition of certain metal salts can form a complex with triphenylphosphine oxide, causing it to precipitate. For example, adding zinc chloride (ZnCl₂) to an ethanolic solution of the reaction mixture can precipitate a [TPPO-ZnCl₂] complex, which can then be removed by filtration.[6]

  • Crystallization/Precipitation: Triphenylphosphine oxide has low solubility in non-polar solvents like hexane and pentane.[7] After the reaction, concentrating the mixture and triturating with or recrystallizing from a solvent system containing a non-polar component can often precipitate the phosphine oxide.

  • Chromatography: If your desired product is relatively non-polar, running a plug of silica gel with a non-polar eluent (e.g., hexane/ether) can retain the more polar triphenylphosphine oxide while allowing the product to elute.[8]

Data Presentation

Table 1: Common Solvents and Reagents and Their Potential Impact on cis-PtCl₂(PPh₃)₂ Stability

Solvent/ReagentPotential IssueMitigation Strategy
Tetrahydrofuran (THF)Can form peroxides upon storage, which will oxidize PPh₃ ligands.Use freshly distilled or inhibitor-free, deoxygenated THF.
Chlorinated Solvents (DCM, Chloroform)Can contain trace amounts of HCl, which may affect the catalyst.Use freshly distilled and dried solvents. Store over molecular sieves.
Amines (e.g., as bases in cross-coupling)Can act as reducing agents at elevated temperatures, leading to Pt(0) formation and agglomeration.Screen for the mildest effective base and lowest possible reaction temperature.
Silanes (in hydrosilylation)Some silanes can act as reducing agents for the Pt(II) center.The choice of silane can influence catalyst stability. If deactivation is observed, consider screening alternative silanes.
Air/OxygenReadily oxidizes PPh₃ ligands to Ph₃P=O.Maintain a strict inert atmosphere throughout the experiment.
Water/MoistureCan hydrolyze certain reagents or interfere with the catalytic cycle.Use dry solvents and reagents.

Visualizations

DeactivationPathways cluster_pathways Deactivation Pathways Active_Catalyst cis-PtCl₂(PPh₃)₂ (Active) Ligand_Oxidation Ligand Oxidation (O₂, Peroxides) Active_Catalyst->Ligand_Oxidation Forms Ph₃P=O Thermal_Decomposition Thermal Stress (High Temperature) Active_Catalyst->Thermal_Decomposition Ligand Dissociation Reduction Reduction (e.g., by Substrates) Active_Catalyst->Reduction Forms Pt(0) Inactive_Species Inactive/Decomposed Species Ligand_Oxidation->Inactive_Species Thermal_Decomposition->Inactive_Species Reduction->Inactive_Species Agglomeration to Platinum Black

Caption: Common deactivation pathways for cis-PtCl₂(PPh₃)₂.

TroubleshootingWorkflow Start Low/No Reaction Conversion Check_Catalyst Inspect Reaction Mixture: Color Change? Precipitate? Start->Check_Catalyst Check_Conditions Review Reaction Conditions: Inert Atmosphere? Temperature? Check_Catalyst->Check_Conditions No Deactivated Catalyst Likely Deactivated Check_Catalyst->Deactivated Yes (Black Precipitate) Check_Reagents Verify Reagent Purity: Dry/Deoxygenated Solvents? Check_Conditions->Check_Reagents Yes (Conditions are Optimal) Optimize Optimize Conditions: Lower Temperature, Screen Ligands/Bases Check_Conditions->Optimize No (Potential for Improvement) Check_Reagents->Optimize No (Impure Reagents) Check_Reagents->Deactivated Yes (All seems correct) Regenerate Consider Catalyst Purification/ Regeneration Deactivated->Regenerate

Caption: A troubleshooting workflow for low reaction yield.

References

optimizing reaction conditions for cis-Pt(PPh3)2Cl2 catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Dichlorobis(triphenylphosphine)platinum(II) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are catalyzed by cis-Pt(PPh3)2Cl2?

cis-Pt(PPh3)2Cl2 is a versatile catalyst, primarily known for its effectiveness in hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond like an alkyne or alkene.[1][2] While its palladium analogue, PdCl2(PPh3)2, is famous for a wide range of cross-coupling reactions (like Suzuki, Heck, and Sonogashira), platinum complexes can also be active in similar transformations, although they are more commonly employed for hydrosilylation.[3][4]

Q2: How should I handle and store the cis-Pt(PPh3)2Cl2 catalyst?

The catalyst is a solid that is generally stable in air for extended periods.[5] However, for optimal performance and to prevent slow degradation or contamination, it is best stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the active catalytic species?

For many platinum-catalyzed reactions, the active species is a Pt(0) complex that is formed in situ from the Pt(II) precatalyst. This reduction can be promoted by reagents in the reaction mixture, such as silanes, amines, or other additives. The catalytic cycle then proceeds through steps like oxidative addition, migratory insertion, and reductive elimination.

Q4: What are the common signs of a failed or stalled reaction?

Key indicators of a problematic reaction include:

  • Low or no conversion of starting materials.

  • Formation of a black precipitate (platinum black) , which indicates catalyst decomposition and agglomeration.[6]

  • Inconsistent results between batches.

  • The appearance of unexpected side products , suggesting poor selectivity or alternative reaction pathways.

Troubleshooting Guide

Problem: Low or No Product Yield

Low conversion is the most common issue encountered. The following troubleshooting workflow can help identify and resolve the root cause.

G cluster_legend Legend start Low / No Conversion Observed check_catalyst 1. Verify Catalyst Integrity - Age and storage? - Purity (NMR, EA)? start->check_catalyst check_reagents 2. Check Reagent & Solvent Purity - Purify starting materials? - Use freshly distilled, degassed solvent? check_catalyst->check_reagents Catalyst OK sol_catalyst_bad Solution: Use fresh, purified catalyst. Consider an activation step. check_catalyst->sol_catalyst_bad Issue Found check_conditions 3. Review Reaction Conditions - Temperature optimal? - Concentration appropriate? - Atmosphere inert? check_reagents->check_conditions Reagents Pure sol_reagents_bad Solution: Purify all reagents. Remove potential catalyst poisons. check_reagents->sol_reagents_bad Impurities Present sol_conditions_bad Solution: Systematically screen parameters (temp, concentration). check_conditions->sol_conditions_bad Suboptimal problem Problem check Check solution Solution

Caption: Troubleshooting workflow for low reaction conversion.

Q5: My reaction isn't working. Could the catalyst be inactive?

Yes, catalyst inactivity is a primary suspect.

  • Pre-activation: cis-Pt(PPh3)2Cl2 is a Pt(II) precatalyst and typically requires reduction to Pt(0) to enter the catalytic cycle. If your reaction conditions do not facilitate this reduction, the catalysis will not initiate.

  • Quality: Ensure the catalyst is from a reputable source and has been stored correctly. Purity can be checked by standard techniques like ³¹P NMR spectroscopy.

Q6: I suspect catalyst poisoning. What are common inhibitors?

Platinum catalysts are highly susceptible to poisoning, which can halt the reaction even at trace levels.[7] Poisons bind strongly to the platinum center, preventing it from participating in the catalytic cycle.

Poison ClassCommon Sources & ExamplesMitigation Strategy
Sulfur Compounds Thiols, sulfides, thioethers, sulfur-cured rubber/latex tubing, some natural oils.[8][9]Use high-purity reagents. Avoid sulfur-containing materials in the reaction setup.
Nitrogen Compounds Ammonia, pyridine, certain amines, and nitriles can sometimes act as inhibitors by strong coordination.[8]Purify reagents. If an amine is required as a base, consider its potential to inhibit the catalyst.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As).[8]Ensure reagents are free from heavy metal contamination.
Other Ligands Excess phosphine or strongly coordinating solvents can sometimes occupy the active site and slow the reaction.Screen different solvents and ligand-to-metal ratios.

Q7: Is it possible to use too much catalyst?

Yes. While counterintuitive, increasing the catalyst concentration does not always increase the reaction rate and can sometimes be detrimental. At higher concentrations, platinum complexes can be prone to aggregation and decomposition into inactive platinum black or colloids, effectively reducing the concentration of the active homogeneous catalyst.[6] It is crucial to determine the optimal catalyst loading for your specific reaction, which may be as low as 0.05 mol%.[1]

Catalyst Loading (ppm)Initial Rate (relative)Observation
1251.0Homogeneous solution, steady rate.[6]
2500.8Particle formation observed (DLS), rate decreases.[6]
5000.6Rapid colloid formation, significant rate drop.[6]
This table illustrates the principle that increasing catalyst concentration can negatively impact reaction rates due to aggregation, based on findings in platinum-catalyzed hydrosilylation.[6]
Problem: Poor Selectivity or Side Product Formation

Q8: My hydrosilylation reaction gives a mixture of isomers. How can I improve selectivity?

Hydrosilylation of alkynes can yield three possible isomers: α, β-(E), and β-(Z).[2] Selectivity is influenced by several factors:

  • Catalyst Structure: The steric and electronic properties of the ligands on the platinum center are critical. The triphenylphosphine ligands in cis-Pt(PPh3)2Cl2 offer a specific environment, but modifying the ligands can tune selectivity.

  • Substrate: The steric bulk of the alkyne and silane substituents plays a major role.

  • Temperature: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Screening temperatures is recommended. For example, one study found that a related catalyst was only active at 40 °C, while others required 80 °C.[1]

Catalytic Cycle and Potential Failure Points

Understanding the catalytic cycle can help diagnose issues. The Chalk-Harrod mechanism is a widely accepted model for hydrosilylation.

G precatalyst cis-Pt(II)(PPh3)2Cl2 (Precatalyst) active_catalyst Pt(0)L_n (Active Catalyst) precatalyst->active_catalyst Activation (Reduction) oxidative_add Oxidative Addition active_catalyst->oxidative_add H-SiR3 poisoning Catalyst Poisoning active_catalyst->poisoning Inhibitors (S, N, etc.) decomposition Decomposition (Pt Black) active_catalyst->decomposition High Temp/ Concentration coordination Olefin Coordination oxidative_add->coordination Alkene/Alkyne insertion Migratory Insertion coordination->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->active_catalyst product Product reductive_elim->product

Caption: Simplified catalytic cycle for hydrosilylation and common failure points.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation of an Alkyne

This protocol is a representative starting point for optimization, based on typical conditions.[1]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the alkyne (1.0 mmol, 1.0 equiv).

  • Catalyst Loading: Add cis-Pt(PPh3)2Cl2 (e.g., 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add dry, degassed solvent (e.g., toluene, 2 mL).

  • Reagent Addition: Add the hydrosilane (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Protocol 2: Catalyst Quality Check by ³¹P{¹H} NMR

  • Sample Prep: Dissolve a small amount (~5-10 mg) of cis-Pt(PPh3)2Cl2 in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The spectrum should show a sharp singlet for the two equivalent phosphorus atoms. The chemical shift should be consistent with literature values. The presence of platinum satellites (due to coupling with ¹⁹⁵Pt, I=1/2, 33.8% abundance) is a key indicator of the complex's integrity. The ¹J(Pt,P) coupling constant provides further structural confirmation.[10] Impurities will appear as additional peaks in the spectrum.

References

Technical Support Center: Handling Hygroscopic cis-Dichlorobis(triphenylphosphine)platinum(II) in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound cis-Dichlorobis(triphenylphosphine)platinum(II). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this reagent in your laboratory.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with cis-Dichlorobis(triphenylphosphine)platinum(II).

Issue/QuestionPossible Cause(s)Troubleshooting/Recommendation(s)
Product appears clumpy or has changed in appearance. Absorption of atmospheric moisture due to its hygroscopic nature.[1]Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[1] For weighing and handling, minimize exposure to ambient air.
Inconsistent reaction yields or catalyst activity. 1. Decomposition of the compound due to moisture. 2. Improper storage conditions.1. Ensure the compound is dry before use. If moisture absorption is suspected, it may be gently dried under vacuum, though care must be taken to avoid thermal decomposition. 2. Always store in a cool, dry, and well-ventilated place away from light and oxidizing agents.[1]
Difficulty dissolving the compound. Use of an inappropriate solvent.cis-Dichlorobis(triphenylphosphine)platinum(II) has limited solubility. It is slightly soluble in chloroform and toluene, and insoluble in water.[2] Gentle heating may aid dissolution in appropriate organic solvents.
Safety concerns during handling. Inhalation of dust, skin, or eye contact.Always handle this compound in a well-ventilated area or a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. An N95 dust mask is also recommended.
What are the primary applications of this compound? N/AIt is primarily used as a reagent for the synthesis of other platinum-containing compounds and as a catalyst in various organic reactions, including hydrogenation and hydroformylation.[1][2] It also has applications in platinum plating.[1][2] In drug development, it is investigated for its potential anticancer properties.[2]
How does its biological activity compare to cisplatin? N/ASimilar to cisplatin, its biological activity is largely attributed to its ability to bind to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis (cell death) in cancer cells.[2] Some studies suggest it may be effective against cisplatin-resistant cancer cell lines.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving cis-Dichlorobis(triphenylphosphine)platinum(II).

Synthesis of a Platinum-Thiolate Complex

This protocol describes a typical ligand substitution reaction where the chloride ligands are replaced by a thiol-containing molecule.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Thiol-containing ligand (e.g., thiophenol)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve cis-Dichlorobis(triphenylphosphine)platinum(II) in the chosen anhydrous, deoxygenated solvent.

  • In a separate flask, dissolve a stoichiometric equivalent of the thiol-containing ligand in the same solvent.

  • Slowly add the ligand solution to the platinum complex solution at room temperature with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system.

Workflow for Platinum-Thiolate Complex Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_pt Dissolve cis-Pt complex in anhydrous solvent start->dissolve_pt dissolve_ligand Dissolve thiol ligand in anhydrous solvent start->dissolve_ligand add_ligand Slowly add ligand solution to Pt complex dissolve_pt->add_ligand dissolve_ligand->add_ligand stir Stir at room temperature (2-4 hours) add_ligand->stir monitor Monitor reaction (e.g., TLC) stir->monitor remove_solvent Remove solvent (reduced pressure) monitor->remove_solvent recrystallize Recrystallize product remove_solvent->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of a platinum-thiolate complex.

Biological Activity and Signaling Pathway

cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits anticancer properties primarily through its interaction with DNA, leading to the induction of apoptosis. The cis configuration is crucial for its biological activity.[2]

Mechanism of Action:

  • Cellular Uptake: The lipophilic nature of the triphenylphosphine ligands facilitates the passive diffusion of the complex across the cell membrane.

  • Aquation: Once inside the cell, the chloride ligands can be displaced by water molecules in a process called aquation, forming a more reactive aqua species.

  • DNA Binding: The activated platinum complex then binds to DNA, preferentially at the N7 positions of guanine bases, forming intrastrand and interstrand crosslinks.[3]

  • Inhibition of Cellular Processes: These DNA adducts distort the DNA structure, which inhibits DNA replication and transcription.[2]

  • Induction of Apoptosis: The cellular machinery recognizes the DNA damage, triggering a cascade of signaling events that lead to programmed cell death (apoptosis).[2] This can involve the activation of p53 and the mitochondrial pathway.

Signaling Pathway for Apoptosis Induction:

G cluster_entry Cellular Entry & Activation cluster_dna DNA Interaction cluster_apoptosis Apoptosis Induction Pt_complex cis-Pt(PPh3)2Cl2 Uptake Cellular Uptake Pt_complex->Uptake Aquation Aquation Uptake->Aquation DNA_binding DNA Binding Aquation->DNA_binding DNA_damage DNA Damage DNA_binding->DNA_damage p53 p53 Activation DNA_damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction pathway by cis-Dichlorobis(triphenylphosphine)platinum(II).

References

Technical Support Center: Purification of cis-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of cis-Dichlorobis(triphenylphosphine)platinum(II). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important platinum complex.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of cis-Dichlorobis(triphenylphosphine)platinum(II) in a question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Product Appearance My final product is a yellow powder instead of the expected white crystalline solid.The presence of the trans-isomer, trans-Dichlorobis(triphenylphosphine)platinum(II), is a common impurity and is yellow in color.- Recrystallize the product from a chloroform/hexane or dichloromethane/hexane solvent system. The cis-isomer is less soluble and will crystallize out, leaving the trans-isomer in the mother liquor.- Isomerization from cis to trans can be induced by heating. Avoid prolonged heating during the purification process.[1]
Low Yield I am getting a very low yield after recrystallization.- The compound may be too soluble in the chosen solvent system.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect.- The volume of the anti-solvent (e.g., hexane) was insufficient to induce complete precipitation.- Adjust the solvent ratio. Increase the proportion of the anti-solvent (hexane) to decrease the solubility of the cis-isomer.- Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath to maximize crystal formation.- Add the anti-solvent dropwise to the solution of the compound until turbidity persists, then allow it to stand for crystallization.
Incomplete Dissolution The crude product does not fully dissolve in chloroform or dichloromethane before recrystallization.The presence of insoluble impurities, such as unreacted starting materials (e.g., potassium tetrachloroplatinate).- Filter the hot solution through a Celite plug or a fine porosity filter paper to remove any insoluble material before allowing it to cool for crystallization.
Oily Product An oil is forming during recrystallization instead of crystals.- The concentration of the solution is too high.- The cooling process is too rapid.- Add more of the primary solvent (chloroform or dichloromethane) to dilute the solution before cooling.- Ensure a slow cooling process to encourage the formation of a crystalline solid.
Product Purity My purified product still shows impurities by NMR or other analytical techniques.- Inefficient removal of the trans-isomer or other byproducts.- Co-precipitation of impurities during recrystallization.- Repeat the recrystallization process. Multiple recrystallizations may be necessary to achieve high purity.- Consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the visual difference between the cis and trans isomers of Dichlorobis(triphenylphosphine)platinum(II)?

A1: The cis-isomer is a white crystalline powder, while the trans-isomer is a yellow solid.[1] This color difference can be a useful initial indicator of the purity of your compound.

Q2: Can cis-Dichlorobis(triphenylphosphine)platinum(II) isomerize during purification?

A2: Yes, the cis-isomer can isomerize to the more thermodynamically stable trans-isomer, especially upon heating.[1] It is therefore advisable to use minimal heating during dissolution for recrystallization and to avoid prolonged exposure to high temperatures.

Q3: What are the common impurities in the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)?

A3: Common impurities include the trans-isomer, unreacted starting materials such as potassium tetrachloroplatinate (K₂PtCl₄) and triphenylphosphine (PPh₃).

Q4: How can I confirm the isomeric purity of my final product?

A4: The isomeric purity can be confirmed using spectroscopic methods such as ³¹P NMR and Infrared (IR) spectroscopy. The cis and trans isomers exhibit distinct signals in their spectra. For example, in ³¹P NMR, the cis-isomer will show a single peak with platinum satellites, while the trans-isomer will have a different chemical shift.

Q5: Is column chromatography a suitable method for purifying this complex?

A5: Yes, column chromatography on silica gel can be used for the purification of cis-Dichlorobis(triphenylphosphine)platinum(II). A solvent system such as a mixture of dichloromethane and hexane can be effective for separating the cis-isomer from the trans-isomer and other impurities. However, care must be taken as some platinum complexes can be unstable on silica gel.

Experimental Protocols

Recrystallization of cis-Dichlorobis(triphenylphosphine)platinum(II)

This protocol describes the purification of the crude product by recrystallization.

Materials:

  • Crude cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Chloroform (or Dichloromethane)

  • n-Hexane

  • Erlenmeyer flasks

  • Heating plate

  • Filter paper and funnel (or Buchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of warm chloroform or dichloromethane in an Erlenmeyer flask. Gentle heating on a hot plate may be required to facilitate dissolution. Avoid boiling the solution for extended periods to prevent isomerization.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration of the solution through a fluted filter paper or a small plug of Celite in a Pasteur pipette into a clean Erlenmeyer flask.

  • Crystallization: Slowly add n-hexane dropwise to the warm filtrate with gentle swirling until the solution becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the white crystalline product.

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Expected Yield: The yield will vary depending on the purity of the crude product, but a recovery of 70-90% is typical for a single recrystallization.

Column Chromatography of cis-Dichlorobis(triphenylphosphine)platinum(II)

This protocol provides a general guideline for purification by column chromatography. The exact solvent system may need to be optimized based on TLC analysis.

Materials:

  • Crude cis-Dichlorobis(triphenylphosphine)platinum(II)

  • Silica gel (for column chromatography)

  • Dichloromethane

  • n-Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the chromatography column. Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent such as n-hexane. Gradually increase the polarity of the eluent by adding dichloromethane. A typical gradient might start with 100% hexane and gradually increase to a 1:1 or 2:1 mixture of dichloromethane/hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by thin-layer chromatography (TLC). The less polar trans-isomer will typically elute before the more polar cis-isomer.

  • Isolation: Combine the fractions containing the pure cis-isomer and evaporate the solvent under reduced pressure to obtain the purified product.

Visualization of Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude cis-Pt(PPh₃)₂Cl₂ Recrystallization Recrystallization (Chloroform/Hexane) Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography (Silica Gel, DCM/Hexane) Crude_Product->Column_Chromatography Option 2 Pure_Product Pure cis-Pt(PPh₃)₂Cl₂ Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR_IR NMR & IR Spectroscopy Pure_Product->NMR_IR Characterization

Caption: General workflow for the purification and analysis of cis-Dichlorobis(triphenylphosphine)platinum(II).

Troubleshooting_Logic Start Start Purification Check_Color Is the product white? Start->Check_Color Recrystallize Recrystallize from Chloroform/Hexane Check_Color->Recrystallize No (Yellow) Check_Yield Is the yield acceptable? Check_Color->Check_Yield Yes Recrystallize->Check_Color Adjust_Solvent Adjust solvent ratio (more anti-solvent) Check_Yield->Adjust_Solvent No Slow_Cooling Ensure slow cooling Check_Yield->Slow_Cooling No Check_Purity Check purity (NMR/IR) Check_Yield->Check_Purity Yes Adjust_Solvent->Recrystallize Slow_Cooling->Recrystallize Pure Product is Pure Check_Purity->Pure Yes Repeat_Purification Repeat Purification or Use Column Chromatography Check_Purity->Repeat_Purification No Repeat_Purification->Start

Caption: A troubleshooting decision tree for the purification of cis-Dichlorobis(triphenylphosphine)platinum(II).

References

Technical Support Center: Troubleshooting Reactions with cis-Pt(PPh3)2Cl2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly poor yields, encountered during reactions involving this versatile platinum complex.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?

Poor yields in reactions starting with cis-Pt(PPh3)2Cl2 can stem from several factors, ranging from reagent purity to subtle issues in the reaction setup. The most common culprits include catalyst poisoning, unwanted isomerization, reagent decomposition, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Flowchart for Poor Yields

PoorYield_Troubleshooting Start Poor Reaction Yield CheckPurity Verify Purity of cis-Pt(PPh3)2Cl2 Start->CheckPurity CheckPoisoning Suspect Catalyst Poisoning? CheckPurity->CheckPoisoning Pure PuritySolution Synthesize/Repurify Starting Material CheckPurity->PuritySolution Impure CheckIsomerization Check for Isomerization (cis to trans) CheckPoisoning->CheckIsomerization No PoisoningSolution Identify & Remove Poison (e.g., Sulfur, Tin compounds) CheckPoisoning->PoisoningSolution Yes CheckDecomposition Assess Reagent Decomposition CheckIsomerization->CheckDecomposition No IsomerizationSolution Optimize Temperature & Solvent to Minimize Isomerization CheckIsomerization->IsomerizationSolution Yes ReviewConditions Review Reaction Conditions (Solvent, Temp., Atmosphere) CheckDecomposition->ReviewConditions No DecompositionSolution Use Fresh Reagents & Inert Atmosphere CheckDecomposition->DecompositionSolution Yes ConditionsSolution Systematically Vary Conditions (e.g., Solvent Polarity, Temp.) ReviewConditions->ConditionsSolution End Improved Yield PuritySolution->End PoisoningSolution->End IsomerizationSolution->End DecompositionSolution->End ConditionsSolution->End

Caption: A step-by-step guide to diagnosing the cause of poor reaction yields.

FAQ 2: How can I tell if my cis-Pt(PPh3)2Cl2 has been poisoned?

Catalyst poisoning occurs when impurities in the reaction mixture bind to the platinum center, deactivating it.[1][2] This leads to a significant drop in reaction rate or a complete halt of the reaction.

Signs of Catalyst Poisoning:

  • A noticeable decrease in the reaction rate compared to previous successful runs.[1]

  • Lower than expected product yield, with a significant amount of starting material remaining.[1]

  • Formation of unusual byproducts.[1]

  • A change in the color of the reaction mixture that is inconsistent with the expected transformation.

Common Catalyst Poisons for Platinum Complexes:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious for poisoning platinum catalysts.[3]

  • Tin Compounds: Organotin compounds can inhibit the catalytic activity.

  • Lead Compounds: Even trace amounts of lead can deactivate the catalyst.[3]

  • Carbon Monoxide (CO): If using CO as a reagent, excess CO can sometimes act as an inhibitor by strongly binding to the platinum center.

Troubleshooting Steps for Catalyst Poisoning

Catalyst_Poisoning_Troubleshooting Start Suspected Catalyst Poisoning AnalyzeReagents Analyze Reagents and Solvents for Potential Poisons (e.g., Sulfur) Start->AnalyzeReagents PurifyReagents Purify Contaminated Reagents/Solvents AnalyzeReagents->PurifyReagents Contaminant Identified UseGuardColumn Consider a Guard Column to Remove Impurities AnalyzeReagents->UseGuardColumn Contaminant Suspected IncreaseLoading Temporarily Increase Catalyst Loading (as a diagnostic tool) AnalyzeReagents->IncreaseLoading No Obvious Contaminant End Reaction Proceeds PurifyReagents->End UseGuardColumn->End IncreaseLoading->End

Caption: A workflow for addressing suspected catalyst poisoning.

FAQ 3: My product analysis shows a mixture of isomers. Could my cis-Pt(PPh3)2Cl2 be isomerizing to the trans form?

Yes, cis-Pt(PPh3)2Cl2 can isomerize to its trans isomer in solution, especially upon heating. The cis isomer is generally the thermodynamically more stable form.[4] However, the trans isomer can be formed under certain conditions and may exhibit different reactivity, leading to poor yields of the desired product.

Identifying Isomerization: The most effective way to identify cis-trans isomerization is through ³¹P NMR spectroscopy. The two isomers have distinct chemical shifts.

IsomerTypical ³¹P NMR Chemical Shift (δ)
cis-Pt(PPh3)2Cl2~13-16 ppm
trans-Pt(PPh3)2Cl2~21-24 ppm

Factors Influencing Isomerization:

  • Temperature: Higher temperatures can promote isomerization.[5]

  • Solvent: The solvent can influence the equilibrium between the two isomers.

  • Presence of Excess Ligands: The presence of excess phosphine ligands can sometimes facilitate isomerization.

Experimental Protocol: Monitoring Isomerization by ³¹P NMR

  • Sample Preparation: Prepare a solution of your cis-Pt(PPh3)2Cl2 starting material in the reaction solvent (e.g., CDCl3, DMSO-d6) at the intended reaction concentration.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum at room temperature. A single major peak in the range of 13-16 ppm should be observed for pure cis-Pt(PPh3)2Cl2.

  • Thermal Stress: Heat the NMR tube to your intended reaction temperature and acquire spectra at regular intervals (e.g., every hour).

  • Analysis: Monitor for the appearance and growth of a new peak in the 21-24 ppm region, which indicates the formation of the trans isomer.

FAQ 4: I suspect my cis-Pt(PPh3)2Cl2 or other reagents may have decomposed. What are the signs and how can I prevent this?

Decomposition of the platinum complex or other reagents is a common cause of poor yields. This can be triggered by exposure to air, moisture, or incompatible solvents.

Signs of Decomposition:

  • Formation of Triphenylphosphine Oxide (TPPO): The PPh3 ligands on the platinum complex can be oxidized to TPPO, especially in the presence of air and at elevated temperatures. TPPO can be identified by a distinct peak in the ³¹P NMR spectrum.

  • Precipitation of Platinum Black: A fine black precipitate in the reaction mixture is indicative of the decomposition of the platinum complex to elemental platinum.

  • Inconsistent Reaction Profile: If monitoring the reaction over time (e.g., by TLC or LC-MS), a stall in the reaction or the appearance of multiple unidentified spots can suggest reagent decomposition.

CompoundTypical ³¹P NMR Chemical Shift (δ)
Triphenylphosphine (PPh3)~ -5 ppm
Triphenylphosphine Oxide (TPPO)~ 25-30 ppm[6][7]

Prevention and Mitigation:

  • Use an Inert Atmosphere: Reactions involving cis-Pt(PPh3)2Cl2 should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8][9] Ensure all glassware is oven- or flame-dried before use.[10]

  • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents to avoid hydrolysis of the platinum complex or other sensitive reagents.

  • Check Reagent Quality: Use freshly opened or properly stored reagents. Triphenylphosphine, if used as an additional ligand, can oxidize over time.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and purge with a stream of inert gas (nitrogen or argon).

  • Vacuum-Backfill Cycles: Connect the assembled apparatus to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[8]

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with the inert gas.[9]

FAQ 5: How can I effectively remove platinum byproducts and unreacted triphenylphosphine during workup?

Proper purification is essential for obtaining a high-purity product and accurate yield determination.

Removing Platinum Byproducts:

  • Filtration through Celite® or Silica Gel: Often, insoluble platinum species can be removed by filtering the reaction mixture through a pad of Celite® or a short plug of silica gel.

  • Aqueous Washes: For water-soluble platinum species, extraction with an aqueous solution can be effective.

  • Specialized Scavengers: For trace amounts of platinum, commercially available metal scavengers (e.g., thiol-functionalized silica) can be used.

Removing Triphenylphosphine and Triphenylphosphine Oxide:

  • Crystallization: If your product is crystalline, recrystallization is often the most effective method for removing both PPh3 and TPPO.

  • Column Chromatography: Silica gel chromatography can separate the desired product from PPh3 and TPPO. The polarity of the eluent will depend on the polarity of your product.

  • Oxidation of PPh3: Unreacted PPh3 can be oxidized to the more polar TPPO by adding a few drops of 30% hydrogen peroxide during the workup. This can simplify purification by chromatography.

Logical Diagram for Purification Strategy

Purification_Strategy Start Crude Reaction Mixture FilterInsolubles Filter through Celite®/Silica (Removes Pt Black) Start->FilterInsolubles AqueousWash Aqueous Workup (Removes Soluble Pt Salts) FilterInsolubles->AqueousWash ColumnChromatography Silica Gel Chromatography (Separates from PPh3/TPPO) AqueousWash->ColumnChromatography Crystallization Crystallization (High Purity Product) ColumnChromatography->Crystallization Product is Solid Scavenger Use Metal Scavenger (Removes Trace Pt) ColumnChromatography->Scavenger Trace Pt Remains End Pure Product Crystallization->End Scavenger->End

Caption: A decision tree for purifying products from reactions involving cis-Pt(PPh3)2Cl2.

References

side reactions of cis-Dichlorobis(triphenylphosphine)platinum(II) with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and unexpected outcomes during their experiments with this versatile platinum complex.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter in a question-and-answer format.

FAQ 1: My initially colorless or pale-yellow solution of cis-PtCl₂(PPh₃)₂ has turned a distinct yellow. What is happening?

Answer:

This color change is a strong indication of isomerization from the cis to the trans isomer of dichlorobis(triphenylphosphine)platinum(II). The cis isomer is typically a white or pale-yellow crystalline solid, while the trans isomer is yellow.[1] This isomerization can be triggered by several factors in your experimental setup.

Possible Causes:

  • Heat: Heating solutions of the cis isomer can promote its conversion to the more thermodynamically stable trans isomer.[1]

  • Light: Photoisomerization can occur, especially upon exposure to UV light.[1]

  • Presence of Excess Ligands: An excess of triphenylphosphine (PPh₃) in the solution can catalyze the isomerization process.

Troubleshooting and Prevention:

  • Temperature Control: Maintain the lowest possible reaction temperature necessary for your transformation.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or working in a darkened fume hood.

  • Stoichiometry: Use a precise stoichiometry of your reagents and avoid a large excess of triphenylphosphine unless it is a required catalytic component.

Identification of Isomers:

The two isomers can be distinguished by their distinct spectroscopic signatures.

IsomerColor³¹P NMR Chemical Shift (δ, ppm)¹⁹⁵Pt-¹H Coupling Constant (J(Pt-P), Hz)
cis-PtCl₂(PPh₃)₂White / Pale-Yellow~15-20~3600-3700
trans-PtCl₂(PPh₃)₂Yellow~22-25~2400-2500

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Logical Workflow for Isomerization Issue

G Troubleshooting Workflow: Color Change start Observation: Solution turns yellow check_isomerization Hypothesis: cis-to-trans isomerization start->check_isomerization confirm_spectroscopy Confirmation: Characterize by ³¹P NMR check_isomerization->confirm_spectroscopy mitigate Mitigation Strategy confirm_spectroscopy->mitigate control_temp Control Temperature: Use lowest effective temperature mitigate->control_temp protect_light Protect from Light: Use aluminum foil or dark hood mitigate->protect_light control_stoich Control Stoichiometry: Avoid excess PPh₃ mitigate->control_stoich

Caption: Workflow for addressing color change due to isomerization.

FAQ 2: I have observed the formation of a white, insoluble precipitate in my reaction mixture. What could this be?

Answer:

The formation of a white, insoluble precipitate during a reaction with cis-PtCl₂(PPh₃)₂ can be attributed to several side reactions, most commonly the formation of triphenylphosphine oxide (TPPO) or the decomposition of the platinum complex.

Possible Causes and Identification:

  • Triphenylphosphine Oxide (TPPO) Formation: The triphenylphosphine ligands are susceptible to oxidation to triphenylphosphine oxide (O=PPh₃ or TPPO), especially in the presence of air (oxygen) or other oxidizing agents. TPPO is a white, crystalline solid that is poorly soluble in nonpolar solvents like hexanes and diethyl ether.[2]

    • Identification: TPPO can be identified by its characteristic spectroscopic signals.

      • ³¹P NMR: A sharp singlet around δ 25-35 ppm (in CDCl₃).

      • FTIR: A strong P=O stretching band around 1190 cm⁻¹.

  • Hydrolysis: Although less common in anhydrous organic solvents, the presence of water can lead to the hydrolysis of the Pt-Cl bonds to form aqua or hydroxo complexes. These species can be less soluble or can undergo further reactions to form insoluble platinum hydroxides or oxides, particularly if the pH of the medium changes.

  • Thermal Decomposition: At elevated temperatures (typically above 250-300 °C), cis-PtCl₂(PPh₃)₂ can decompose.[3] The decomposition products can include platinum oxides (e.g., PtO₂) which are dark and insoluble, or other ill-defined platinum-containing materials.

Troubleshooting and Prevention:

  • Inert Atmosphere: To prevent the oxidation of PPh₃, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Temperature Control: Avoid excessive heating to prevent thermal decomposition.

Experimental Protocol: Removal of Triphenylphosphine Oxide (TPPO)

If TPPO is identified as the precipitate, it can often be removed from the reaction mixture due to its differing solubility profile compared to the desired platinum complex.

SolventSolubility of TPPO
Hexane / PentanePoorly soluble
Diethyl Ether (cold)Poorly soluble
TolueneModerately soluble (less so when cold)
DichloromethaneSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble[4]
Dimethylformamide (DMF)Soluble[4]

Protocol:

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with a minimal amount of cold diethyl ether or a mixture of pentane/ether.

  • The TPPO should remain as a solid, while the desired platinum complex (if soluble) will be in the supernatant.

  • Filter the mixture and wash the solid with more cold solvent.

  • The filtrate contains your product, which can be recovered by removal of the solvent. This process may need to be repeated for complete removal of TPPO.[2]

Signaling Pathway for Precipitate Formation

G Potential Pathways to Precipitate Formation cis_Pt cis-PtCl₂(PPh₃)₂ TPPO Triphenylphosphine Oxide (TPPO) (White Precipitate) cis_Pt->TPPO Oxidation of PPh₃ Hydrolysis_Products Hydrolyzed Pt Species [PtCl(OH)(PPh₃)₂] cis_Pt->Hydrolysis_Products Hydrolysis Decomposition_Products Decomposition Products (e.g., Platinum Oxides) cis_Pt->Decomposition_Products Thermal Decomposition O2 Oxygen (Air) O2->TPPO H2O Water H2O->Hydrolysis_Products Heat High Temperature (>250°C) Heat->Decomposition_Products G Workflow for Optimizing Reaction Yield start Low Yield Observed analyze_side_products Analyze Reaction Mixture: (³¹P NMR, ¹H NMR, LC-MS) start->analyze_side_products identify_cause Identify Predominant Side Reaction(s) analyze_side_products->identify_cause isomerization Isomerization identify_cause->isomerization oxidation PPh₃ Oxidation identify_cause->oxidation solvolysis Solvent Coordination identify_cause->solvolysis decomposition Decomposition identify_cause->decomposition optimize Optimize Reaction Conditions isomerization->optimize oxidation->optimize solvolysis->optimize decomposition->optimize adjust_temp Adjust Temperature optimize->adjust_temp change_solvent Change Solvent optimize->change_solvent inert_atmosphere Use Inert Atmosphere optimize->inert_atmosphere monitor_time Monitor Reaction Time optimize->monitor_time

References

storage and handling recommendations for cis-Pt(PPh3)2Cl2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-Pt(PPh3)2Cl2

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cis-Pt(PPh3)2Cl2?

A1: To ensure the stability and integrity of cis-Pt(PPh3)2Cl2, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[2][3][4] This compound is hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is critical.[1][2][3]

Q2: What are the physical and chemical properties of cis-Pt(PPh3)2Cl2?

A2: cis-Pt(PPh3)2Cl2 is an off-white to white crystalline powder.[1][2][5] It is stable under normal conditions.[1] Key properties are summarized in the table below.

Q3: What is the solubility of cis-Pt(PPh3)2Cl2?

A3: cis-Pt(PPh3)2Cl2 is insoluble in water.[2][3][4] It is slightly soluble in chloroform, hexane, and toluene.[2][3][4]

Q4: What personal protective equipment (PPE) should be worn when handling cis-Pt(PPh3)2Cl2?

A4: When handling cis-Pt(PPh3)2Cl2, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields or chemical goggles, gloves (such as nitrile rubber), and a lab coat.[6] In situations where dust may be generated, a dust mask (type N95 or equivalent) is recommended.

Q5: Is cis-Pt(PPh3)2Cl2 hazardous?

A5: Yes, cis-Pt(PPh3)2Cl2 is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation.[1][7] It may also cause respiratory irritation. In some individuals, it may cause skin sensitization.[6][8]

Troubleshooting Guide

Problem: The compound has changed color or appears clumpy.

  • Possible Cause: The compound has likely been exposed to moisture due to its hygroscopic nature.[1][2]

  • Solution: While the integrity of the material may be compromised, for non-critical applications, you can try drying the compound under a vacuum. However, for sensitive experiments, it is recommended to use a fresh, properly stored batch. To prevent this, always store the compound in a desiccator or under an inert atmosphere.[2][3]

Problem: The compound is not dissolving as expected.

  • Possible Cause 1: An inappropriate solvent is being used. cis-Pt(PPh3)2Cl2 has limited solubility.

  • Solution 1: Confirm you are using a recommended solvent such as chloroform, hexane, or toluene.[2][3][4] Gentle heating may aid dissolution, but be aware that the trans isomer can convert to the more thermodynamically stable cis isomer with heating.[5]

  • Possible Cause 2: The compound may have degraded due to improper storage.

  • Solution 2: If the compound has been exposed to moisture or light for extended periods, its structure may have changed, affecting its solubility. It is advisable to use a fresh supply.

Quantitative Data Summary

PropertyValueReferences
Molecular FormulaC36H30Cl2P2Pt[1][3]
Molecular Weight790.56 g/mol
AppearanceOff-white/crystal powder[1][2][5]
Melting Point≥300 °C[2][3]
Storage Temperature2-8°C[2][3][4]
Solubility in WaterInsoluble[2][3][4]
Solubility in Organic SolventsSlightly soluble in chloroform, hexane, toluene[2][3][4]

Experimental Protocols & Workflows

Standard Handling Procedure

This workflow outlines the essential steps for safely handling cis-Pt(PPh3)2Cl2 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_workspace Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount of compound prep_workspace->handle_weigh handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in an appropriate solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in a designated container cleanup_decontaminate->cleanup_dispose cleanup_store Return compound to proper storage (2-8°C, inert atmosphere) cleanup_dispose->cleanup_store

Caption: Workflow for the safe handling of cis-Pt(PPh3)2Cl2.

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

spill_start Spill Occurs spill_evacuate Evacuate and alert personnel in the immediate area spill_start->spill_evacuate spill_ppe Wear appropriate PPE (gloves, goggles, respirator if necessary) spill_evacuate->spill_ppe spill_contain Contain the spill with an inert absorbent material spill_ppe->spill_contain spill_collect Carefully sweep or scoop the material into a suitable container spill_contain->spill_collect spill_clean Clean the spill area with soap and water spill_collect->spill_clean spill_dispose Dispose of the waste container according to regulations spill_clean->spill_dispose

Caption: Emergency protocol for a cis-Pt(PPh3)2Cl2 spill.

References

Validation & Comparative

Overcoming Cisplatin Resistance in Ovarian Cancer: A Comparative Look at Novel Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to platinum-based chemotherapy, particularly cisplatin, remains a significant hurdle in the successful treatment of ovarian cancer.[1] While cisplatin is a cornerstone of first-line therapy, a majority of patients with advanced disease experience relapse and the emergence of drug-resistant tumors. This guide provides a comparative overview of the challenges posed by cisplatin resistance and explores the potential of novel platinum(II) complexes, such as cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2), as a strategy to circumvent these resistance mechanisms.

The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[2] However, cancer cells can develop resistance through a variety of mechanisms, including:

  • Reduced Intracellular Drug Accumulation: Decreased expression of copper transporter 1 (CTR1), a key influx transporter for cisplatin, and increased expression of efflux pumps like ATP7A and ATP7B can lower the intracellular concentration of the drug.[3][2]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) system, can efficiently remove cisplatin-DNA adducts, mitigating their cytotoxic effects.[3][2]

  • Increased Drug Detoxification: Elevated levels of intracellular thiols, such as glutathione (GSH), can sequester and inactivate cisplatin before it reaches its DNA target.[3]

  • Dysregulation of Apoptotic Pathways: Alterations in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can increase the threshold for triggering programmed cell death.[4][5][6]

Novel Platinum Complexes: A Strategy to Bypass Resistance

To overcome these challenges, researchers are exploring "non-classical" platinum complexes with different structural and electronic properties.[7] cis-Pt(PPh3)2Cl2 is a representative of such compounds. The presence of bulky triphenylphosphine (PPh3) ligands is hypothesized to alter the drug's cellular uptake, DNA binding kinetics, and recognition by cellular repair machinery, potentially rendering it effective against cisplatin-resistant cells.[8][9]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineResistance StatusIC50 (µM) - Hypothetical/Illustrative
Cisplatin A2780Sensitive1.5
A2780/CP70Resistant10.2
Carboplatin A2780Sensitive8.0
A2780/CP70Resistant45.5
cis-Pt(PPh3)2Cl2 A2780SensitiveData not available
A2780/CP70ResistantData not available

Note: The IC50 values for Cisplatin and Carboplatin are illustrative and based on typical resistance factors observed in preclinical studies. Actual values can vary between experiments.

Comparative Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy kills cancer cells. The percentage of apoptotic cells can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Compound (at IC50)Cell LineResistance StatusApoptotic Cells (%) - Hypothetical/Illustrative
Cisplatin A2780Sensitive65
A2780/CP70Resistant20
Carboplatin A2780Sensitive55
A2780/CP70Resistant15
cis-Pt(PPh3)2Cl2 A2780SensitiveData not available
A2780/CP70ResistantData not available

Note: The percentage of apoptotic cells is illustrative and represents a typical response in sensitive versus resistant cell lines.

Experimental Protocols

To evaluate the efficacy of a novel compound like cis-Pt(PPh3)2Cl2, standardized in vitro assays are essential.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780/CP70) ovarian cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., cis-Pt(PPh3)2Cl2, cisplatin, carboplatin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assessment (Western Blot for Apoptotic Markers)

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathways in Cisplatin Resistance and Apoptosis

The following diagram illustrates some of the key signaling pathways involved in cisplatin's mechanism of action and the development of resistance.

cisplatin_resistance_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin Cisplatin_intra Cisplatin Cisplatin_ext->Cisplatin_intra Influx GSH GSH Cisplatin_intra->GSH Inactivation Efflux Efflux Pumps (e.g., ATP7A/B) Cisplatin_intra->Efflux Efflux DNA DNA Cisplatin_intra->DNA Binding Apoptosis_reg Apoptosis Regulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_reg->Bcl2 Bax Bax (Pro-apoptotic) Apoptosis_reg->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase3->PARP Cleaves DNA_adduct Cisplatin-DNA Adducts DNA_adduct->Apoptosis_reg Damage Signal NER NER Pathway DNA_adduct->NER Repair Cleaved_PARP Cleaved PARP CTR1 CTR1

Caption: Key pathways in cisplatin action and resistance.

Experimental Workflow for Comparative Efficacy

The following workflow outlines the key steps in comparing the efficacy of a novel platinum compound against existing drugs in cisplatin-resistant ovarian cancer cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Culture Cisplatin-Sensitive (A2780) and -Resistant (A2780/CP70) Ovarian Cancer Cells treat Treat cells with Cisplatin, Carboplatin, and cis-Pt(PPh3)2Cl2 at various concentrations start->treat mtt MTT Assay (Cell Viability) treat->mtt western Western Blot (Apoptosis Markers) treat->western ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Protein Expression western->apoptosis_quant compare Compare Efficacy and Mechanism of Action ic50->compare apoptosis_quant->compare

Caption: Workflow for evaluating novel anticancer compounds.

References

A Comparative Guide to the Catalytic Activity of cis- and trans-Pt(PPh3)2Cl2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of dichlorobis(triphenylphosphine)platinum(II), cis-Pt(PPh3)2Cl2 and trans-Pt(PPh3)2Cl2, are foundational complexes in the field of organometallic chemistry. While structurally similar, their differing spatial arrangements of ligands around the central platinum atom can lead to distinct catalytic behaviors. This guide provides an objective comparison of their catalytic activities, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Catalytic Performance in Hydrosilylation

The hydrosilylation of alkenes, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, serves as a key reaction to evaluate the catalytic efficacy of platinum complexes. While direct comparative studies on the catalytic activity of pure cis- and trans-Pt(PPh3)2Cl2 are not extensively documented in readily available literature, the principles of coordination chemistry and documented behavior of analogous complexes allow for a reasoned comparison. It is generally understood that the cis isomer is more reactive in many catalytic cycles due to the availability of adjacent coordination sites for incoming reactants.

However, it is crucial to note that under typical reaction conditions, particularly with heating, the trans isomer can isomerize to the more thermodynamically stable cis isomer.[1] This isomerization can complicate direct comparisons of catalytic activity if not carefully controlled.

For the purpose of this guide, we will present a hypothetical comparative dataset based on typical observations in platinum-catalyzed hydrosilylation reactions, illustrating the expected differences in performance.

Table 1: Comparative Catalytic Activity in the Hydrosilylation of 1-Octene with Triethoxysilane

Catalyst IsomerCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
cis-Pt(PPh3)2Cl20.01495
trans-Pt(PPh3)2Cl20.01475
cis-Pt(PPh3)2Cl20.005692
trans-Pt(PPh3)2Cl20.005668

This data is illustrative and intended to reflect general trends in reactivity.

Experimental Protocol: Hydrosilylation of 1-Octene

This protocol describes a general procedure for the hydrosilylation of 1-octene using either cis- or trans-Pt(PPh3)2Cl2 as the catalyst.

Materials:

  • cis-Pt(PPh3)2Cl2 or trans-Pt(PPh3)2Cl2

  • 1-Octene (freshly distilled)

  • Triethoxysilane (freshly distilled)

  • Anhydrous toluene (solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a dry 25 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the platinum catalyst (cis- or trans-Pt(PPh3)2Cl2) to achieve the desired catalyst loading (e.g., 0.01 mol%).

  • Add 10 mL of anhydrous toluene to dissolve the catalyst.

  • To this solution, add 1-octene (1.0 mmol, 1.0 eq).

  • Finally, add triethoxysilane (1.2 mmol, 1.2 eq) to the reaction mixture.

  • The reaction mixture is then stirred at a constant temperature (e.g., 80 °C).

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The product can be purified by distillation or column chromatography.

Mechanistic Insight: The Chalk-Harrod Mechanism

The catalytic hydrosilylation of alkenes by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves a series of fundamental organometallic steps: oxidative addition, olefin coordination, migratory insertion, and reductive elimination.

Chalk_Harrod_Mechanism PtL2 Pt(0)Ln OxAdd Oxidative Addition (H-SiR3) PtL2->OxAdd + HSiR3 Pt_IV_intermediate H-Pt(II)(SiR3)Ln OxAdd->Pt_IV_intermediate Olefin_Coord Olefin Coordination Pt_IV_intermediate->Olefin_Coord + Olefin Pt_olefin_complex H-Pt(II)(SiR3)(olefin)Ln Olefin_Coord->Pt_olefin_complex Insertion Migratory Insertion Pt_olefin_complex->Insertion Pt_alkyl_complex R'CH2CH2-Pt(II)(SiR3)Ln Insertion->Pt_alkyl_complex Reductive_Elim Reductive Elimination Pt_alkyl_complex->Reductive_Elim Product R'CH2CH2SiR3 Reductive_Elim->Product Product->PtL2 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

An alternative pathway, the Modified Chalk-Harrod mechanism , has also been proposed. In this variation, the olefin inserts into the Pt-Si bond rather than the Pt-H bond.

Modified_Chalk_Harrod PtL2 Pt(0)Ln OxAdd Oxidative Addition (H-SiR3) PtL2->OxAdd + HSiR3 Pt_IV_intermediate H-Pt(II)(SiR3)Ln OxAdd->Pt_IV_intermediate Olefin_Coord Olefin Coordination Pt_IV_intermediate->Olefin_Coord + Olefin Pt_olefin_complex H-Pt(II)(SiR3)(olefin)Ln Olefin_Coord->Pt_olefin_complex Insertion Migratory Insertion (into Pt-Si bond) Pt_olefin_complex->Insertion Pt_alkyl_complex H-Pt(II)(CH(R')CH2SiR3)Ln Insertion->Pt_alkyl_complex Reductive_Elim Reductive Elimination Pt_alkyl_complex->Reductive_Elim Product R'CH2CH2SiR3 Reductive_Elim->Product Product->PtL2 Catalyst Regeneration

Caption: The Modified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow

The general workflow for conducting a comparative study of the catalytic activity of cis- and trans-Pt(PPh3)2Cl2 is outlined below.

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Solutions (cis- and trans- isomers) start->prep_catalyst setup_reactions Set up Parallel Reactions (Identical conditions) prep_catalyst->setup_reactions run_reactions Run Reactions (Controlled Temperature and Stirring) setup_reactions->run_reactions monitor_reactions Monitor Reaction Progress (e.g., GC, NMR) run_reactions->monitor_reactions data_analysis Data Analysis (Conversion, Yield, Selectivity) monitor_reactions->data_analysis conclusion Draw Conclusions data_analysis->conclusion end End conclusion->end

Caption: A generalized workflow for comparing catalytic activity.

Conclusion

References

Unveiling the DNA Binding Affinity of cis-Dichlorobis(triphenylphosphine)platinum(II): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA binding affinity of cis-Dichlorobis(triphenylphosphine)platinum(II) against the well-established anticancer drug, cisplatin. The information presented herein is supported by experimental data from scientific literature, offering insights into the therapeutic potential and mechanism of action of this platinum-based compound.

Quantitative Comparison of DNA Binding Affinity

The interaction between platinum complexes and DNA is a critical determinant of their cytotoxic effects. The strength of this interaction is often quantified by the binding constant (K_b), where a higher value indicates a stronger affinity. While extensive data is available for cisplatin, specific quantitative binding constants for cis-Dichlorobis(triphenylphosphine)platinum(II) are not readily found in publicly available literature. However, qualitative comparisons indicate a difference in their DNA binding capabilities.

CompoundChemical FormulaDNA Binding Constant (K_b)Key Findings
cis-Dichlorobis(triphenylphosphine)platinum(II)[(C₆H₅)₃P]₂PtCl₂Data not availableBinds to DNA, but at lower levels compared to cisplatin.[1]
Cisplatincis-[Pt(NH₃)₂Cl₂]5.51 x 10⁴ M⁻¹[2]Forms strong covalent adducts with DNA, primarily at the N7 position of guanine bases.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the DNA binding affinity of platinum compounds.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a compound and DNA. Changes in the absorption spectrum of the compound or DNA upon binding can indicate the formation of a complex and the mode of interaction.

Objective: To determine the binding mode and calculate the binding constant (K_b) of the platinum complex with DNA.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) or cisplatin

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the platinum complex in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer.

  • Determine the concentration of the CT-DNA solution spectrophotometrically by measuring the absorbance at 260 nm.

  • Perform a titration by keeping the concentration of the platinum complex constant while varying the concentration of CT-DNA.

  • For each titration point, mix the platinum complex solution with the CT-DNA solution in a quartz cuvette and allow the mixture to equilibrate.

  • Record the UV-Visible absorption spectrum of each mixture over a relevant wavelength range.

  • Correct the spectra for the absorbance of free DNA.

  • Analyze the changes in the absorbance and/or wavelength of the maximum absorption of the platinum complex to determine the binding constant (K_b) using appropriate equations, such as the Benesi-Hildebrand equation.

Fluorescence Spectroscopy

Fluorescence quenching assays are employed to study the binding of compounds to DNA. This method is based on the decrease in the fluorescence intensity of a DNA-intercalating dye (like ethidium bromide) upon displacement by the test compound.

Objective: To investigate the binding of the platinum complex to DNA through a competitive binding assay.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) or cisplatin

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of the CT-DNA-EtBr complex by incubating CT-DNA with EtBr in Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the CT-DNA-EtBr complex.

  • Titrate the CT-DNA-EtBr complex solution with increasing concentrations of the platinum complex.

  • After each addition of the platinum complex, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Monitor the quenching of the EtBr fluorescence as a function of the platinum complex concentration.

  • The extent of quenching can be used to determine the binding affinity of the platinum complex to DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding to a drug molecule.

Objective: To determine if the platinum complex induces changes in the secondary structure of DNA.

Materials:

  • cis-Dichlorobis(triphenylphosphine)platinum(II) or cisplatin

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Prepare solutions of CT-DNA and the platinum complex in Tris-HCl buffer.

  • Record the CD spectrum of the free CT-DNA in the range of 200-320 nm. This will show the characteristic spectrum of B-form DNA.

  • Prepare mixtures of CT-DNA and the platinum complex at different molar ratios.

  • Incubate the mixtures to allow for binding.

  • Record the CD spectra of the mixtures.

  • Analyze the changes in the CD spectrum of DNA, such as shifts in the wavelength of maximum ellipticity and changes in the intensity of the bands, to infer conformational changes induced by the platinum complex.

Visualizing Molecular Interactions and Cellular Responses

The following diagrams illustrate the experimental workflow for assessing DNA binding and the cellular signaling pathway activated by platinum-drug-induced DNA damage.

experimental_workflow cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis prep_complex Prepare Platinum Complex Solution uv_vis UV-Visible Spectroscopy prep_complex->uv_vis fluorescence Fluorescence Spectroscopy prep_complex->fluorescence cd Circular Dichroism Spectroscopy prep_complex->cd prep_dna Prepare CT-DNA Solution prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd analyze_binding Determine Binding Constant (Kb) uv_vis->analyze_binding fluorescence->analyze_binding analyze_conf Analyze Conformational Changes cd->analyze_conf

Caption: Experimental workflow for DNA binding affinity studies.

dna_damage_response cluster_drug Drug Action cluster_dna Cellular Target cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcomes platinum_drug Platinum Drug (e.g., cisplatin) dna Nuclear DNA platinum_drug->dna Enters cell dna_adduct Platinum-DNA Adducts dna->dna_adduct Forms adducts atr ATR Kinase dna_adduct->atr Activates chk1 Chk1 Kinase atr->chk1 Phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest Induces dna_repair DNA Repair chk1->dna_repair Promotes apoptosis Apoptosis cell_cycle_arrest->apoptosis If damage is severe dna_repair->apoptosis If repair fails

Caption: DNA damage response pathway initiated by platinum drugs.

References

A Comparative Analysis of the Anticancer Mechanisms of cis-Pt(PPh3)2Cl2 and Other Platinum-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer mechanisms of the investigational platinum compound, cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2), with established platinum-based chemotherapeutic agents: cisplatin, carboplatin, and oxaliplatin. This objective analysis is supported by experimental data to elucidate the differences in their cytotoxic activity, DNA interactions, cellular uptake, and the signaling pathways they trigger.

Overview of Anticancer Mechanisms

Platinum-based anticancer drugs exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death (apoptosis). While this general mechanism is shared among these compounds, variations in their ligand structures lead to significant differences in their chemical reactivity, cellular uptake, the types of DNA adducts formed, and the cellular responses they elicit.

Cisplatin , the archetypal platinum drug, is characterized by its square planar geometry with two ammine and two chloride ligands in a cis configuration. Inside the cell, the chloride ligands are hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 position of purine bases in DNA, predominantly guanine. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure and trigger a cascade of cellular events leading to apoptosis.

Carboplatin , a second-generation analog, was developed to reduce the severe side effects of cisplatin. It features a more stable bidentate cyclobutanedicarboxylate leaving group, resulting in slower hydrolysis and reduced reactivity. Consequently, higher doses are required to achieve a similar therapeutic effect to cisplatin.

Oxaliplatin , a third-generation drug, contains a 1,2-diaminocyclohexane (DACH) carrier ligand. The bulky DACH ligand is thought to be crucial for its activity against cisplatin-resistant cancer cells, as the resulting DNA adducts are bulkier and less efficiently repaired by the cell's machinery.

cis-Pt(PPh3)2Cl2 is a platinum(II) complex with two triphenylphosphine (PPh3) ligands and two chloride ligands in a cis arrangement. The bulky and lipophilic PPh3 ligands significantly influence its chemical and biological properties, including its cellular uptake and interaction with DNA, potentially leading to a different spectrum of activity and the ability to overcome resistance to traditional platinum drugs.

Comparative Cytotoxicity

The cytotoxic efficacy of these platinum compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

DrugCell LineIC50 (µM)Reference
cis-Pt(PPh3)2Cl2 A2780 (Ovarian)2.8 ± 0.4[1]
A2780cisR (Cisplatin-Resistant Ovarian)6.4 ± 0.5[1]
Cisplatin A2780 (Ovarian)1.0 (approx.)[2]
A2780cisR (Cisplatin-Resistant Ovarian)>10.0 (approx.)[2]
MCF-7 (Breast)5.2 - 13.5[3]
A549 (Lung)18.3 ± 0.8 - 22.9[1][4]
HeLa (Cervical)4.2 ± 0.2 - 20.1 ± 2.1[1][4]
Carboplatin A2780 (Ovarian)10.0 - 50.0[5]
Oxaliplatin A2780 (Ovarian)2.0 - 5.0[4]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.[6] The data presented here are for comparative purposes.

DNA Interaction and Adduct Formation

The primary target for platinum-based drugs is nuclear DNA. The nature of the DNA adducts formed plays a critical role in the drug's efficacy and the cell's ability to repair the damage.

Cisplatin and Carboplatin primarily form 1,2-intrastrand cross-links between adjacent guanine bases (d(GpG)) and, to a lesser extent, between adenine and guanine (d(ApG)). These adducts cause a significant bending and unwinding of the DNA double helix.

Oxaliplatin also forms 1,2-intrastrand d(GpG) adducts, but the presence of the bulky DACH ligand results in a more pronounced distortion of the DNA structure. These adducts are less readily recognized and repaired by the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance.[7]

cis-Pt(PPh3)2Cl2 , with its large triphenylphosphine ligands, is expected to form bulkier and more distorting DNA adducts compared to cisplatin. While the precise nature of these adducts is still under investigation, it is hypothesized that the steric hindrance from the PPh3 groups may lead to a different binding profile and a reduced rate of repair, potentially contributing to its activity in cisplatin-resistant cells.

Cellular Uptake and Distribution

The efficiency with which a platinum drug enters a cancer cell is a key determinant of its cytotoxic activity.

Cisplatin is believed to enter cells through a combination of passive diffusion and active transport, with copper transporters like CTR1 playing a significant role.[8][9] Reduced cellular accumulation is a major mechanism of cisplatin resistance.

Carboplatin , being less lipophilic than cisplatin, generally exhibits slower cellular uptake.

Oxaliplatin 's uptake is also mediated by organic cation transporters (OCTs) in addition to passive diffusion.

cis-Pt(PPh3)2Cl2 is significantly more lipophilic than cisplatin due to the presence of the two triphenylphosphine ligands. This increased lipophilicity is expected to facilitate its entry into cells via passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations compared to cisplatin at equimolar doses.

Signaling Pathways and Cellular Response

The formation of platinum-DNA adducts triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response and Cell Cycle Arrest

Upon detection of DNA damage, the cell activates DNA damage response (DDR) pathways, leading to the activation of cell cycle checkpoints. This provides time for the cell to repair the damaged DNA before proceeding with cell division.

DNA_Damage_Response Platinum_Drug Platinum Drugs (cis-Pt(PPh3)2Cl2, Cisplatin, etc.) DNA_Adducts DNA Adducts Platinum_Drug->DNA_Adducts DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Adducts->DDR p53 p53 Activation DDR->p53 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Inhibition->Cell_Cycle_Arrest

Figure 1: Simplified DNA Damage Response Pathway.

Cisplatin is known to induce cell cycle arrest at the G1/S and G2/M checkpoints.[10][11] The activation of p53 and the subsequent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 are crucial for G1 arrest. The G2 arrest is often mediated by the activation of the Chk1 and Chk2 kinases. Studies on cis-Pt(PPh3)2Cl2 suggest that it also induces cell cycle arrest, although the specific checkpoints and regulatory proteins may differ from those affected by cisplatin.

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage p53_apoptosis p53 Activation DNA_Damage->p53_apoptosis Bax_Bak Bax/Bak Activation p53_apoptosis->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Major Apoptotic Signaling Pathways.

Cisplatin can activate both the extrinsic and intrinsic apoptotic pathways.[12][13] The intrinsic pathway, involving the p53-mediated activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction and caspase activation, is considered the major route for cisplatin-induced apoptosis. cis-Pt(PPh3)2Cl2 has also been shown to induce apoptosis, with evidence suggesting the involvement of mitochondrial pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effect of a compound on cancer cells.

Figure 3: Workflow for an MTT Cytotoxicity Assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[14]

  • Treat the cells with a range of concentrations of the platinum compounds.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.[14]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 1.5 to 4 hours.[14][15]

  • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Platinum-DNA Adduct Analysis (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of platinum bound to DNA.

Protocol:

  • Treat cells with the platinum compounds for a specified time.

  • Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • Treat the DNA with RNase to remove any contaminating RNA.[16]

  • Quantify the DNA concentration using a spectrophotometer.

  • Digest the DNA samples in concentrated nitric acid.[1]

  • Analyze the digested samples using ICP-MS to determine the platinum concentration.[1][17]

  • Normalize the platinum content to the amount of DNA to obtain the level of DNA platination (e.g., in pg Pt/µg DNA).[16]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

Apoptosis Assay (Annexin V/PI Staining):

  • Harvest treated and untreated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[18]

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[18]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Harvest cells and fix them in cold 70% ethanol.[19][20]

  • Wash the fixed cells with PBS and treat them with RNase A to degrade RNA.[19][20]

  • Stain the cells with a solution containing propidium iodide.[19][20]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

cis-Pt(PPh3)2Cl2 represents an interesting departure from the classical platinum anticancer drugs. Its bulky triphenylphosphine ligands confer increased lipophilicity, which may lead to enhanced cellular uptake. The resulting DNA adducts are likely to be more sterically demanding and may be less efficiently repaired, offering a potential mechanism to overcome cisplatin resistance. While the fundamental mechanism of action remains the induction of DNA damage and apoptosis, the subtle differences in its chemical properties and biological interactions warrant further investigation. A deeper understanding of the unique aspects of its anticancer mechanism will be crucial for its potential development as a next-generation platinum-based therapeutic.

References

A Comparative Guide to the Synthesis and Characterization of trans-Dichlorobis(triphenylphosphine)platinum(II) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of the pivotal square planar complex, trans-Dichlorobis(triphenylphosphine)platinum(II), with its analogs. By presenting detailed experimental protocols, quantitative data, and comparative analysis, this document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and medicinal chemistry.

Introduction

Square planar platinum(II) complexes are a cornerstone of modern chemistry, with applications ranging from homogeneous catalysis to cancer therapy. The properties of these complexes are profoundly influenced by the nature of their ancillary ligands. In this guide, we focus on trans-Dichlorobis(triphenylphosphine)platinum(II), a widely used precursor and catalyst, and compare its synthetic accessibility and physicochemical properties with analogs bearing different phosphine ligands. This comparative approach highlights the impact of steric and electronic modifications on the final complex.

Synthesis of Platinum(II) Phosphine Complexes

The synthesis of trans-Dichlorobis(triphenylphosphine)platinum(II) can be achieved through several routes, each with its own advantages and considerations. Below, we detail two common methods and provide a comparison with the synthesis of an analog.

Method 1: Synthesis from Potassium Tetrachloroplatinate(II) (via the cis-isomer)

A common and straightforward route to the trans-isomer involves the initial synthesis of the cis-isomer, followed by photochemical isomerization.

Experimental Protocol:

  • Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II):

    • In a suitable flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.

    • Separately, dissolve two equivalents of triphenylphosphine (PPh₃) in a suitable organic solvent such as ethanol or acetone.

    • Slowly add the triphenylphosphine solution to the aqueous solution of K₂[PtCl₄] with vigorous stirring.

    • A precipitate of cis-[PtCl₂(PPh₃)₂] will form. The reaction can be heated to ensure completion.

    • Collect the white precipitate by filtration, wash with water, ethanol, and finally diethyl ether.

    • Dry the product under vacuum.

  • Photochemical Isomerization to trans-Dichlorobis(triphenylphosphine)platinum(II):

    • Dissolve the synthesized cis-[PtCl₂(PPh₃)₂] in a suitable solvent like chloroform or dichloromethane in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The progress of the isomerization can be monitored by ³¹P NMR spectroscopy.

    • Upon completion, the color of the solution will typically change from colorless to yellow.

    • Remove the solvent under reduced pressure.

    • The resulting yellow solid of trans-[PtCl₂(PPh₃)₂] can be purified by recrystallization from a solvent mixture such as dichloromethane/hexane.

Method 2: Direct Synthesis from Zeise's Salt

A more direct route to the trans-isomer utilizes Zeise's salt, potassium trichloro(ethylene)platinate(II).

Experimental Protocol:

  • Suspend Zeise's salt (K[PtCl₃(C₂H₄)]) in an appropriate solvent like ethanol.

  • Add two equivalents of triphenylphosphine to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material and the formation of a yellow precipitate.

  • After the reaction is complete (typically a few hours), collect the yellow precipitate of trans-[PtCl₂(PPh₃)₂] by filtration.

  • Wash the product with ethanol and diethyl ether.

  • Dry the final product under vacuum.

Comparative Synthesis: trans-Dichlorobis(triethylphosphine)platinum(II)

The synthesis of analogs with different phosphine ligands often follows similar principles, but reaction conditions may vary due to the differing electronic and steric properties of the phosphine.

Experimental Protocol:

  • Dissolve K₂[PtCl₄] in water.

  • In a separate flask, dissolve two equivalents of triethylphosphine (PEt₃) in ethanol.

  • Slowly add the triethylphosphine solution to the K₂[PtCl₄] solution with stirring.

  • A precipitate of the desired product, trans-[PtCl₂(PEt₃)₂], will form. The reaction may proceed readily at room temperature.

  • Collect the product by filtration, wash with water and ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_cis Method 1: via cis-isomer cluster_zeise Method 2: from Zeise's Salt cluster_analog Analog Synthesis K2PtCl4_cis K₂[PtCl₄] cis_complex cis-[PtCl₂(PPh₃)₂] K2PtCl4_cis->cis_complex H₂O/Ethanol PPh3_cis 2 PPh₃ PPh3_cis->cis_complex trans_complex_photo trans-[PtCl₂(PPh₃)₂] cis_complex->trans_complex_photo hv (UV light) Chloroform Zeise K[PtCl₃(C₂H₄)] trans_complex_zeise trans-[PtCl₂(PPh₃)₂] Zeise->trans_complex_zeise Ethanol PPh3_zeise 2 PPh₃ PPh3_zeise->trans_complex_zeise K2PtCl4_analog K₂[PtCl₄] trans_analog trans-[PtCl₂(PEt₃)₂] K2PtCl4_analog->trans_analog H₂O/Ethanol PEt3 2 PEt₃ PEt3->trans_analog

Caption: Synthetic routes to trans-Dichlorobis(triphenylphosphine)platinum(II) and an analog.

Characterization of Platinum(II) Phosphine Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these platinum complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine complexes of platinum. The coupling between the phosphorus nucleus and the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) provides valuable structural information.

Experimental Protocol for ³¹P NMR:

  • Dissolve a small amount of the platinum complex (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer operating at an appropriate frequency.

  • Use an external standard of 85% H₃PO₄ for chemical shift referencing.

  • Observe the main resonance and the ¹⁹⁵Pt satellites. The coupling constant, ¹JPt-P, is the separation between the satellites.

Comparative ³¹P NMR Data

Complex³¹P Chemical Shift (δ, ppm)¹JPt-P (Hz)Reference
trans-[PtCl₂(PPh₃)₂]~242627[1]
cis-[PtCl₂(PPh₃)₂]~153671[1]
trans-[PtCl₂(P(p-tolyl)₃)₂]~222615
trans-[PtCl₂(PEt₃)₂]~21~2400

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

The significantly larger ¹JPt-P coupling constant in the cis-isomer compared to the trans-isomer is a diagnostic feature. This is attributed to the greater s-character in the Pt-P bond trans to a chloride ligand (in the cis-isomer) compared to the Pt-P bond trans to another phosphine ligand (in the trans-isomer).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrations of the ligands and the Pt-Cl bonds.

Experimental Protocol for FT-IR:

  • Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, for far-IR measurements, a polyethylene pellet can be used.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹ for mid-IR and 400-100 cm⁻¹ for far-IR).

  • Identify the characteristic absorption bands.

Characteristic IR Data

Complexν(Pt-Cl) (cm⁻¹)Key Ligand Bands (cm⁻¹)
trans-[PtCl₂(PPh₃)₂]~340Phenyl C-H stretching and bending modes
cis-[PtCl₂(PPh₃)₂]~315, ~290Phenyl C-H stretching and bending modes
trans-[PtCl₂(PEt₃)₂]~330C-H stretching and bending modes of ethyl groups

The number of Pt-Cl stretching bands can help distinguish between cis and trans isomers. trans isomers, having D₂h symmetry, typically show a single ν(Pt-Cl) band, while cis isomers (C₂v symmetry) show two.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

Comparative Crystallographic Data

Parametertrans-[PtCl₂(PPh₃)₂][1]trans-[PdCl₂(PPh₃)₂]
Pt/Pd-P distance (Å)2.3163(11)2.337(1)
Pt/Pd-Cl distance (Å)2.2997(11)2.290(1)
P-Pt/Pd-Cl angle (°)87.88(4), 92.12(4)88.9(1), 91.1(1)

The data reveals a slightly distorted square planar geometry for these complexes.

Comparative Analysis of Ligand Effects

The choice of phosphine ligand significantly impacts the properties and reactivity of the platinum(II) center. This is primarily due to a combination of steric and electronic effects, often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Phosphine LigandTolman Cone Angle (θ)Electronic CharacterExpected Impact on Pt(II) Complex
Triphenylphosphine (PPh₃)145°Weakly donatingModerately bulky, promotes stability. The electron-withdrawing nature of the phenyl groups makes the Pt center more electrophilic.
Triethylphosphine (PEt₃)132°Strongly donatingLess bulky than PPh₃, allowing for potentially faster ligand exchange. The electron-donating alkyl groups increase the electron density on the Pt center.
Tri(p-tolyl)phosphine145°Moderately donatingSimilar steric bulk to PPh₃, but slightly more electron-donating due to the methyl groups on the phenyl rings.

Logical Relationship Diagram

Ligand_Effects Ligand Phosphine Ligand (PR₃) Steric Steric Properties (e.g., Tolman Cone Angle) Ligand->Steric Electronic Electronic Properties (e.g., TEP) Ligand->Electronic PtComplex Platinum(II) Complex Properties Steric->PtComplex Influences: - Coordination Number - Reaction Rates Electronic->PtComplex Influences: - Bond Strengths - Redox Potential - Catalytic Activity

Caption: Influence of phosphine ligand properties on the resulting platinum(II) complex.

Conclusion

The synthesis and characterization of trans-Dichlorobis(triphenylphosphine)platinum(II) are well-established, with multiple reliable synthetic routes available. The choice of synthetic method may depend on the availability of starting materials and the desired isomer. Spectroscopic techniques, particularly ³¹P NMR, provide invaluable diagnostic information for distinguishing between cis and trans isomers and for assessing the electronic environment of the platinum center.

Comparison with analogs bearing different phosphine ligands clearly demonstrates the tunability of the properties of square planar platinum(II) complexes. By systematically varying the steric bulk and electronic donating ability of the phosphine ligands, researchers can fine-tune the reactivity, stability, and catalytic activity of these important compounds for specific applications in drug development and materials science. This guide provides the foundational knowledge and experimental framework to aid in the rational design and synthesis of novel platinum(II) complexes with desired properties.

References

Unraveling the Potency of Platinum: Why the Cis Isomer of Dichlorobis(triphenylphosphine)platinum(II) Exhibits Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of platinum-based anticancer agents is paramount. While cisplatin, cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, its geometric isomer, transplatin, is clinically inactive. This disparity in biological activity is a fundamental concept in medicinal inorganic chemistry and extends to other platinum complexes, including dichlorobis(triphenylphosphine)platinum(II). This guide provides a comparative analysis of the cis and trans isomers of dichlorobis(triphenylphosphine)platinum(II), delving into the structural nuances that dictate their therapeutic potential and providing supporting experimental data and protocols.

The enhanced anticancer activity of the cis isomer of dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its unique interaction with DNA. Upon entering a cell, the chloride ligands are hydrolyzed, allowing the platinum complex to form covalent bonds with the nitrogen atoms of purine bases in DNA. The cis configuration is crucial as it enables the formation of 1,2-intrastrand crosslinks, predominantly between adjacent guanine residues. This adduct causes a significant distortion in the DNA double helix, kinking the DNA and unwinding it. This structural alteration is poorly recognized and repaired by the cell's DNA repair machinery, ultimately leading to the activation of apoptotic pathways and cell death.

In contrast, the trans isomer, due to its linear geometry, is sterically hindered from forming these 1,2-intrastrand adducts. Instead, it tends to form monofunctional adducts and interstrand crosslinks. These types of DNA damage cause less distortion to the DNA structure and are more readily repaired by cellular mechanisms, thus diminishing the cytotoxic effect. Furthermore, some studies suggest that trans isomers are more prone to forming DNA-protein cross-links, which may be repaired more efficiently than the DNA-DNA crosslinks formed by the cis isomer.[1][2]

The bulky triphenylphosphine ligands in dichlorobis(triphenylphosphine)platinum(II) introduce additional steric and electronic factors that modulate the reactivity and biological activity of the complex compared to the simpler cisplatin. While the fundamental mechanism of action remains the same, these bulky ligands can influence the kinetics of DNA binding and the overall conformation of the DNA adducts. Interestingly, some trans-platinum complexes featuring bulky planar ligands have demonstrated significant cytotoxic activity, challenging the long-held belief that all trans isomers are inactive.[3] This highlights the importance of considering the entire molecular structure when predicting the biological activity of platinum-based drugs.

Comparative Data

Propertycis-Dichlorobis(triphenylphosphine)platinum(II) (and analogs)trans-Dichlorobis(triphenylphosphine)platinum(II) (and analogs)Reference
Primary DNA Adduct 1,2-intrastrand crosslinks (e.g., d(GpG))Monofunctional adducts, interstrand crosslinks[4]
Effect on DNA Structure Significant bending and unwinding of the DNA helixLess distortion of the DNA helix[5]
Repair of DNA Adducts Poorly repairedMore efficiently repaired[1]
Cytotoxicity Generally higherGenerally lower (though exceptions exist with bulky ligands)[3]

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot DMF.

  • In a separate flask, dissolve a twofold molar excess of triphenylphosphine in ethanol.

  • Slowly add the triphenylphosphine solution to the stirring solution of potassium tetrachloroplatinate(II).

  • A yellow precipitate of the cis isomer will form.

  • Heat the mixture under reflux for 30 minutes to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the product under vacuum.

Synthesis of trans-Dichlorobis(triphenylphosphine)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Triphenylphosphine (PPh₃)

  • Ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in water.

  • Add a solution of hydrazine hydrate dropwise with stirring. This reduces Pt(II) to a more reactive species.

  • Acidify the solution with hydrochloric acid.

  • Dissolve triphenylphosphine in ethanol and add it to the platinum-containing solution.

  • A pale-yellow precipitate of the trans isomer will form.

  • Collect the precipitate by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the product under vacuum.[6][7]

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • cis- and trans-Dichlorobis(triphenylphosphine)platinum(II) stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the platinum complexes in a complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the platinum complexes. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DNA Interaction Study (Circular Dichroism Spectroscopy)

Materials:

  • Calf thymus DNA (or a specific oligonucleotide sequence)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • cis- and trans-Dichlorobis(triphenylphosphine)platinum(II) stock solutions

  • Circular dichroism (CD) spectropolarimeter

Procedure:

  • Prepare a solution of DNA in the buffer.

  • Record the CD spectrum of the DNA solution alone as a baseline.

  • Add increasing concentrations of the platinum complex to the DNA solution.

  • Incubate the mixtures for a sufficient time to allow for binding.

  • Record the CD spectrum of each mixture.

  • Analyze the changes in the CD spectrum. For B-form DNA, the cis isomer typically induces an increase in the intensity of the positive band around 275 nm, indicative of base tilting and helical unwinding.[5][8] The trans isomer generally causes a decrease in the intensity of this band.[5]

Visualizing the Mechanism

The following diagrams illustrate the key differences in the mechanism of action between the cis and trans isomers and a typical experimental workflow for assessing their cytotoxicity.

G Mechanism of Action: Cis vs. Trans Isomers cluster_cis Cis Isomer cluster_trans Trans Isomer cis_entry Cellular Uptake cis_hydrolysis Hydrolysis (Loss of Cl-) cis_entry->cis_hydrolysis cis_dna_binding Binds to DNA cis_hydrolysis->cis_dna_binding cis_adduct Forms 1,2-Intrastrand Crosslinks cis_dna_binding->cis_adduct cis_distortion Significant DNA Distortion cis_adduct->cis_distortion cis_repair Poorly Repaired cis_distortion->cis_repair cis_apoptosis Apoptosis cis_repair->cis_apoptosis trans_entry Cellular Uptake trans_hydrolysis Hydrolysis (Loss of Cl-) trans_entry->trans_hydrolysis trans_dna_binding Binds to DNA trans_hydrolysis->trans_dna_binding trans_adduct Forms Monofunctional & Interstrand Crosslinks trans_dna_binding->trans_adduct trans_distortion Less DNA Distortion trans_adduct->trans_distortion trans_repair Efficiently Repaired trans_distortion->trans_repair trans_inactivity Reduced Cytotoxicity trans_repair->trans_inactivity

Figure 1. A comparison of the cellular pathways of cis and trans isomers.

G Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Treat with Serial Dilutions of Platinum Complexes incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 Values readout->analysis

Figure 2. A typical workflow for determining the IC50 values of platinum complexes.

G Signaling Pathway to Apoptosis cis_adduct Cisplatin-DNA Adduct (1,2-Intrastrand Crosslink) hmg_proteins HMG-domain Proteins (e.g., HMG1) cis_adduct->hmg_proteins Binding mmr Mismatch Repair (MMR) Proteins cis_adduct->mmr Recognition ner Nucleotide Excision Repair (NER) cis_adduct->ner Recognition stalled_replication Stalled Replication Fork & Transcription Inhibition hmg_proteins->stalled_replication Shielding from Repair mmr->stalled_replication Futile Repair Cycles ner->stalled_replication Overwhelmed/Inefficient Repair p53_activation p53 Activation stalled_replication->p53_activation bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) p53_activation->bcl2_family mitochondrial_pathway Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrial_pathway caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) mitochondrial_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 3. Simplified signaling cascade leading to apoptosis.

References

A Comparative Stability Analysis of Cis- and Trans-Dichlorobis(triphenylphosphine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of cis- and trans-dichlorobis(triphenylphosphine)platinum(II) (cis- and trans-Pt(PPh₃)₂Cl₂), two key isomers in the landscape of platinum-based compounds. Understanding their relative stabilities is crucial for applications in catalysis, materials science, and as precursors for pharmacologically active molecules. This analysis is supported by a synthesis of available experimental data and established analytical protocols.

Introduction to Isomeric Stability

The square-planar d⁸ platinum(II) complex, dichlorobis(triphenylphosphine)platinum(II), exists as two distinct geometric isomers: cis and trans. The arrangement of the bulky triphenylphosphine and chloro ligands around the platinum center dictates not only their physical properties, such as color and solubility, but also their thermodynamic and kinetic stabilities. Generally, cis-Pt(PPh₃)₂Cl₂ is the thermodynamically more stable isomer, while the trans isomer can be synthesized under kinetic control.[1][2] The trans isomer is known to isomerize to the more stable cis form upon heating.[2] This fundamental difference in stability influences their reactivity and potential applications.

Quantitative Stability Data

Direct, side-by-side quantitative thermal analysis data for both isomers is sparse in the literature. However, data for the individual isomers and closely related compounds provide a strong basis for comparison.

Table 1: Physical and Spectroscopic Properties

Propertycis-Pt(PPh₃)₂Cl₂trans-Pt(PPh₃)₂Cl₂
Appearance White crystalline solidYellow crystalline solid
Melting Point (°C) ≥300 (decomposes)Isomerizes to cis upon heating
³¹P NMR (CDCl₃, δ ppm) ~15-16~23-24
¹J(Pt-P) (Hz) ~3600-3700[3]~2400-2500[3]

Table 2: Thermal Stability Data (Illustrative)

Parametercis-Pt(PPh₃)₂Cl₂trans-Pt(PPh₃)₂Cl₂
Isomerization Temperature N/A (Thermodynamically stable)Typically isomerizes to the cis form upon heating before decomposition.
Decomposition Onset (°C) Generally higher due to greater thermodynamic stability.Expected to be lower, often preceded by isomerization.
Decomposition Pathway Loss of ligands (PPh₃, Cl) at elevated temperatures.Isomerization to cis form, followed by the decomposition pathway of the cis isomer.

Kinetic Lability and Solution Stability

The trans isomer of Pt(PPh₃)₂Cl₂ is generally considered to be more kinetically labile than the cis isomer. This is attributed to the strong trans influence of the phosphine ligands, which can weaken the Pt-Cl bonds and facilitate ligand substitution reactions.[5]

In solution, the isomers can exist in equilibrium, with the position of the equilibrium being solvent and temperature-dependent.[1] The isomerization from the trans to the cis form can be monitored in solution using ³¹P NMR spectroscopy, which shows distinct signals for each isomer.[3][6] The greater reactivity of the trans isomer can be a desirable trait in synthetic applications where it is used as a precursor.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the stability of cis- and trans-Pt(PPh₃)₂Cl₂.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and enthalpy changes associated with thermal events such as isomerization and decomposition.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a platinum or alumina crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program: A linear heating rate of 10 °C/min from room temperature to a final temperature (e.g., 500 °C) is typically employed.

    • Data Collection: Mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

  • Data Analysis:

    • TGA Curve: The onset of mass loss indicates the beginning of decomposition. The percentage of mass loss at different stages corresponds to the loss of specific ligands.

    • DSC Curve: Endothermic or exothermic peaks indicate thermal events. An exothermic peak without mass loss prior to decomposition in the trans isomer's thermogram would suggest isomerization to the cis form. The area under this peak can be used to calculate the enthalpy of isomerization.

Solution-State Isomerization Monitored by ³¹P NMR Spectroscopy

Objective: To kinetically monitor the isomerization of trans-Pt(PPh₃)₂Cl₂ to cis-Pt(PPh₃)₂Cl₂ in solution.

Methodology:

  • Sample Preparation: A solution of trans-Pt(PPh₃)₂Cl₂ of known concentration is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer equipped with a phosphorus probe.

  • Experimental Conditions:

    • Temperature: The NMR probe is set to a desired temperature (e.g., 60 °C) to induce isomerization at a measurable rate.

    • Acquisition: A series of ³¹P{¹H} NMR spectra are acquired at regular time intervals.

  • Data Analysis:

    • The integrals of the distinct peaks for the cis (~15-16 ppm) and trans (~23-24 ppm) isomers are measured in each spectrum.

    • The concentration of each isomer at each time point is calculated from the relative integrals.

    • The data is then used to determine the rate constant (k) for the isomerization by plotting ln([trans]) versus time, which should yield a straight line for a first-order process.

Visualizing Stability and Isomerization

The following diagrams illustrate the key concepts discussed in this guide.

Stability_Comparison cluster_cis cis-Pt(PPh3)2Cl2 cluster_trans trans-Pt(PPh3)2Cl2 cis Thermodynamically More Stable cis_prop Higher Decomposition Temp. Kinetically More Inert trans Kinetically Favored Product trans->cis Isomerization (Heat/Light) trans_prop Lower Decomposition Temp. Kinetically More Labile

Caption: Thermodynamic vs. Kinetic Stability of Pt(PPh₃)₂Cl₂ Isomers.

TGA_DSC_Workflow start Sample Preparation (5-10 mg in crucible) tga_dsc TGA/DSC Instrument start->tga_dsc conditions Set Conditions (Inert atm, 10°C/min ramp) tga_dsc->conditions run Run Experiment conditions->run data Collect Data (Mass Loss vs. Temp) (Heat Flow vs. Temp) run->data analysis Data Analysis data->analysis results Determine: - Isomerization Temp. - Decomposition Temp. - Enthalpy Changes analysis->results

Caption: Workflow for Thermal Analysis (TGA/DSC).

NMR_Kinetic_Study prep Prepare Solution of trans-Pt(PPh3)2Cl2 in NMR tube nmr Place in NMR Spectrometer at Constant Temperature prep->nmr acquire Acquire 31P{1H} NMR Spectra at Timed Intervals nmr->acquire process Process Spectra & Integrate cis/trans Peaks acquire->process plot Plot ln([trans]) vs. Time process->plot rate Determine Rate Constant (k) from Slope plot->rate

References

A Comparative Guide to the Cross-Resistance Profiles of cis-Dichlorobis(triphenylphosphine)platinum(II) and Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-Dichlorobis(triphenylphosphine)platinum(II) and carboplatin, focusing on their mechanisms of action, resistance profiles, and the experimental methods used to evaluate their efficacy. Due to a lack of direct comparative studies in the existing literature, this guide presents available data for each compound and highlights the critical need for future research to definitively establish their cross-resistance relationship.

Introduction: Mechanisms of Action

Both cis-Dichlorobis(triphenylphosphine)platinum(II) and carboplatin are platinum-based anticancer agents that exert their cytotoxic effects primarily through interactions with DNA.[1] Upon entering a cell, these compounds undergo aquation, a process where a ligand is replaced by a water molecule, forming a reactive, positively charged species. This activated form then binds to the N7 positions of purine bases, predominantly guanine, in the DNA.[2] This binding leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links.[2] These adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1]

Carboplatin, a second-generation platinum analog, was developed to reduce the severe side effects associated with cisplatin, such as nephrotoxicity.[3] While its mechanism of action is similar to cisplatin, it is generally less reactive and requires higher concentrations to achieve the same level of DNA damage.[4][5]

cis-Dichlorobis(triphenylphosphine)platinum(II) is a platinum(II) complex containing two triphenylphosphine ligands. The presence of these bulky phosphine ligands is thought to influence the compound's lipophilicity and cellular uptake, potentially leading to a different spectrum of activity and resistance compared to conventional platinum drugs.[6] Some studies on similar platinum-phosphine complexes suggest they may be effective in cell lines resistant to cisplatin, hinting at the possibility of overcoming certain resistance mechanisms.[6]

Mechanisms of Platinum Drug Resistance

The clinical efficacy of platinum-based drugs is often limited by the development of drug resistance. This can be an intrinsic feature of the cancer cells or acquired during treatment. The primary mechanisms of resistance include:

  • Reduced Intracellular Drug Accumulation: Cancer cells can decrease the intracellular concentration of platinum drugs by reducing their uptake or increasing their efflux. The copper transporter 1 (CTR1) is a key protein involved in the influx of cisplatin and carboplatin.[3] Reduced expression of CTR1 is a common mechanism of resistance.[3]

  • Increased Drug Inactivation: Platinum drugs can be detoxified intracellularly by binding to thiol-containing molecules such as glutathione (GSH).[2] Elevated levels of GSH can sequester the platinum compounds before they reach their DNA target.[2]

  • Enhanced DNA Repair: Increased capacity of the cancer cells to repair platinum-DNA adducts is a major contributor to resistance. The nucleotide excision repair (NER) pathway is particularly important in removing these lesions.[2]

  • Altered Apoptotic Pathways: Defects in the signaling pathways that lead to apoptosis can allow cancer cells to survive despite significant DNA damage.

dot

Mechanisms of Platinum Drug Resistance A Reduced Intracellular Accumulation E Platinum Drug Resistance A->E B Increased Inactivation (e.g., Glutathione) B->E C Enhanced DNA Repair (e.g., NER pathway) C->E D Altered Apoptotic Pathways D->E

Caption: Key pathways leading to platinum drug resistance.

Quantitative Data on Cytotoxicity

A direct comparison of the cytotoxic activity of cis-Dichlorobis(triphenylphosphine)platinum(II) and carboplatin through metrics like the half-maximal inhibitory concentration (IC50) is essential for understanding their cross-resistance. Unfortunately, the current body of scientific literature lacks studies that have performed a head-to-head comparison of these two specific compounds in the same cancer cell lines, particularly in both drug-sensitive and drug-resistant models.

The following tables summarize available, albeit separate, cytotoxicity data for carboplatin and other platinum-phosphine complexes. It is crucial to note that these data are from different studies, employing different cell lines and experimental conditions, and therefore cannot be used for direct cross-resistance analysis. They are presented here to provide a general understanding of the cytotoxic potential of these classes of compounds.

Table 1: Cytotoxicity of Carboplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A498Kidney Cancer273[4]
UM-EC-1Endometrial Adenocarcinoma0.096 (µg/ml)[5]
UM-EC-2Endometrial Adenocarcinoma1.20 (µg/ml)[5]
RL95-2Endometrial Adenocarcinoma0.24 (µg/ml)[5]
KLEEndometrial Adenocarcinoma0.45 (µg/ml)[5]

Table 2: Cytotoxicity of a Triphenylphosphine Platinum(II) Analogue in Ovarian Carcinoma Cells

CompoundCell LineIC50 (µM)Reference
trans-dichloro(triphenylarsino)(N,N-diethylamino)platinum(II)A2780 (cisplatin-sensitive)1.6 ± 0.2[6]
trans-dichloro(triphenylarsino)(N,N-diethylamino)platinum(II)A2780cis (cisplatin-resistant)2.1 ± 0.3[6]

Note: The data in Table 2 is for a triphenylarsine analogue, which has structural similarities to the triphenylphosphine compound of interest. This data is included to illustrate the potential for some platinum complexes with bulky ligands to show activity in cisplatin-resistant cell lines.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the cytotoxicity of chemotherapeutic agents.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the platinum compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

dot

SRB Assay Workflow A Seed Cells B Drug Treatment A->B C Cell Fixation (TCA) B->C D Washing C->D E SRB Staining D->E F Wash (Acetic Acid) E->F G Solubilization (Tris) F->G H Measure Absorbance G->H I Calculate IC50 H->I MTT Assay Workflow A Seed Cells B Drug Treatment A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

Safety Operating Guide

Safe Disposal of cis-Dichlorobis(triphenylphosphine)platinum(II): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of cis-Dichlorobis(triphenylphosphine)platinum(II), a common platinum coordination complex. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Hazard Identification and Safety Precautions

cis-Dichlorobis(triphenylphosphine)platinum(II) is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]

Health Hazards:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • May cause an allergic skin reaction.[2][3]

Environmental Hazards:

  • May cause long-term adverse effects in the aquatic environment.[1]

Quantitative Hazard and Exposure Data

The following table summarizes the key hazard classifications and exposure control parameters for cis-Dichlorobis(triphenylphosphine)platinum(II).

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin SensitizationH317May cause an allergic skin reaction
Personal Protective Equipment (PPE)
Respiratory Protectiondust mask type N95 (US)Recommended for handling
Eye ProtectionEyeshieldsRequired for handling
Hand ProtectionGlovesRequired for handling

Data sourced from Sigma-Aldrich Safety Data Sheet.[4]

Step-by-Step Disposal Protocol

The disposal of cis-Dichlorobis(triphenylphosphine)platinum(II) must be conducted as hazardous waste. It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid residue of cis-Dichlorobis(triphenylphosphine)platinum(II), including contaminated materials like weighing paper or spatulas, in a designated and clearly labeled hazardous waste container. The container should be robust, sealable, and compatible with the chemical.

  • Contaminated Labware: Any glassware or equipment that has come into contact with the compound should be decontaminated. If decontamination is not feasible, the labware must be disposed of as hazardous waste.

  • Solutions: Solutions containing cis-Dichlorobis(triphenylphosphine)platinum(II) should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "cis-Dichlorobis(triphenylphosphine)platinum(II)" and the appropriate hazard symbols (e.g., irritant, harmful).

  • Indicate the approximate concentration and quantity of the waste.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for cis-Dichlorobis(triphenylphosphine)platinum(II).

  • Disposal must occur at an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of cis-Dichlorobis(triphenylphosphine)platinum(II).

G start Start: Handling cis-Dichlorobis(triphenylphosphine)platinum(II) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation solid_waste Solid Waste (Residue, Contaminated Items) waste_generation->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions) waste_generation->liquid_waste Yes (Liquid) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for cis-Dichlorobis(triphenylphosphine)platinum(II).

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of cis-Dichlorobis(triphenylphosphine)platinum(II), contributing to a culture of safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.